molecular formula C7H9NO3 B2645234 [(Furan-2-ylmethyl)-amino]-acetic acid CAS No. 859981-01-4

[(Furan-2-ylmethyl)-amino]-acetic acid

Cat. No.: B2645234
CAS No.: 859981-01-4
M. Wt: 155.153
InChI Key: NDTZKVFBYRLVQG-UHFFFAOYSA-N
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Description

[(Furan-2-ylmethyl)-amino]-acetic acid, with the CAS number 859981-01-4, is a chemical compound with the molecular formula C7H9NO3 and a molecular weight of 155.15 g/mol . This compound features a furan ring linked to a glycine (amino acetic acid) moiety, making it a valuable heterocyclic building block in medicinal chemistry and organic synthesis. Its structure is representative of a class of furan-carbonyl amino acid derivatives that are of significant interest in pharmacological research for designing enzyme inhibitors . The furan ring is a common pharmacophore found in bioactive molecules. For instance, furan-based compounds are explored as potential inhibitors of Factor Inhibiting HIF-1 (FIH-1), an enzyme involved in the cellular response to hypoxia . Furthermore, the furan-2-ylmethyl group is a key structural component in various investigated compounds, including tetrazole derivatives studied for their antimicrobial properties . The compound serves as a versatile synthetic intermediate. It can be used in the development of more complex molecules, such as through further acylation or as a precursor in the synthesis of peptidomimetics. Related furan-containing structures have been utilized in the synthesis of covalent thrombin inhibitors, which are a class of investigated antithrombotic agents , and have also been incorporated into known pharmaceutical agents like the H2 receptor antagonist Lafutidine . This product is intended for research purposes as a chemical building block. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers handling this compound should refer to its Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-2-ylmethylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-7(10)5-8-4-6-2-1-3-11-6/h1-3,8H,4-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTZKVFBYRLVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Potential of Furan-Containing Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to [(Furan-2-ylmethyl)-amino]-acetic acid (CAS 859981-01-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: this compound (CAS 859981-01-4) is a specialized chemical compound with limited publicly available data. This guide has been compiled by synthesizing information from related furan derivatives, general principles of organic chemistry, and predictive methodologies. All experimental protocols and characterization data should be considered predictive and require experimental validation.

The furan scaffold is a cornerstone in medicinal chemistry, present in a multitude of bioactive compounds.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for other aromatic systems have led to its incorporation in drugs with a wide range of therapeutic applications, including antibacterial, antiviral, anti-inflammatory, and anticancer agents.[1][3] Amino acids, the fundamental building blocks of proteins, are also a critical class of molecules in drug design, often utilized for their biocompatibility and specific biological interactions.

The convergence of a furan moiety and an amino acid structure in this compound presents a molecule of significant interest for drug discovery and development. This guide provides a comprehensive overview of its predicted properties, potential synthetic routes, and proposed methodologies for its characterization and handling.

Physicochemical and Spectroscopic Properties (Predicted)

Predicting the physicochemical properties of a novel compound is a crucial first step in its evaluation. The following table summarizes the predicted properties for this compound based on its constituent functional groups.

PropertyPredicted ValueNotes
Molecular Formula C₇H₉NO₃Derived from the chemical structure.
Molecular Weight 155.15 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for similar amino acid derivatives.
Solubility Soluble in water and polar organic solvents (e.g., methanol, DMSO)The presence of the carboxylic acid and amino groups suggests aqueous solubility.
Melting Point > 200 °C (with decomposition)Amino acids often have high melting points and can decompose upon heating.
pKa (Carboxylic Acid) ~2-3Typical range for the carboxylic acid group of an amino acid.
pKa (Amine) ~9-10Typical range for the secondary amine group.
Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. The following are predicted spectral characteristics for this compound.

¹H NMR (Proton NMR)

  • Furan Protons: Three distinct signals in the aromatic region (~6.0-7.5 ppm). The proton on C5 of the furan ring is expected to be the most downfield.

  • Methylene Protons (exocyclic): A singlet or a pair of doublets (if diastereotopic) around 3.7-4.0 ppm, corresponding to the CH₂ group attached to the furan ring.

  • Methylene Protons (acetic acid): A singlet around 3.2-3.5 ppm.

  • Amine Proton: A broad singlet that may be exchangeable with D₂O, its chemical shift will be concentration and solvent dependent.

¹³C NMR (Carbon NMR)

  • Carbonyl Carbon: A signal in the downfield region (~170-180 ppm).

  • Furan Carbons: Four signals in the aromatic region (~105-155 ppm).

  • Methylene Carbons: Two signals in the aliphatic region (~40-60 ppm).

Infrared (IR) Spectroscopy

  • O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.

  • N-H Stretch (Amine): A moderate absorption band around 3300-3500 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1730 cm⁻¹.

  • C-O Stretch: A strong absorption band in the region of 1210-1320 cm⁻¹.

  • C-N Stretch: A moderate absorption band in the region of 1020-1250 cm⁻¹.

Mass Spectrometry (MS)

  • Molecular Ion Peak (M⁺): Expected at m/z = 155.

  • Fragmentation Pattern: Key fragments would likely arise from the loss of the carboxylic acid group (M-45) and cleavage of the bond between the furan ring and the methylene group.

Proposed Synthesis and Purification

The synthesis of this compound can be approached through several established synthetic methodologies. A common and reliable method is reductive amination.

Synthetic Workflow: Reductive Amination

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Furfurylamine Furfurylamine Imine_Formation Imine Formation Furfurylamine->Imine_Formation Glyoxylic_acid Glyoxylic_acid Glyoxylic_acid->Imine_Formation Reduction Reduction Imine_Formation->Reduction Sodium borohydride Target_Molecule This compound Reduction->Target_Molecule

Detailed Experimental Protocol
  • Imine Formation:

    • Dissolve glyoxylic acid (1.0 eq) in a suitable solvent such as methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add furfurylamine (1.0 eq) dropwise to the cooled solution while stirring.

    • Allow the reaction to stir at room temperature for 2-4 hours to facilitate the formation of the imine intermediate.

  • Reduction:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), in small portions. Control the addition to manage any effervescence.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

    • Wash the aqueous layer with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted furfurylamine.

    • The product is expected to remain in the aqueous layer. The product can be isolated by lyophilization or by adjusting the pH to the isoelectric point to precipitate the amino acid, followed by filtration.

    • Further purification can be achieved by recrystallization from a water/ethanol mixture.

Potential Applications in Research and Drug Development

Given the biological significance of the furan nucleus and amino acids, this compound holds potential in several areas of research:

  • Antimicrobial Drug Discovery: Furan derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities.[1][4] This compound could be screened against various pathogenic microbes.

  • Enzyme Inhibition: The structural similarity to natural amino acids suggests potential as an enzyme inhibitor, particularly for enzymes involved in amino acid metabolism.

  • Building Block for Peptide Synthesis: As an unnatural amino acid, it can be incorporated into peptides to create peptidomimetics with enhanced stability or novel biological activities.[5]

  • Coordination Chemistry: The presence of nitrogen and oxygen donor atoms makes it a potential ligand for the synthesis of metal complexes with interesting catalytic or biological properties.

Safety and Handling

While specific toxicity data for this compound is not available, general precautions for handling laboratory chemicals should be observed.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6][7]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[6][7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][8]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[8]

Conclusion

This compound represents a promising, yet underexplored, molecule at the interface of heterocyclic and amino acid chemistry. This guide provides a foundational framework for researchers interested in synthesizing, characterizing, and exploring the potential applications of this compound. The predictive nature of the data presented herein underscores the need for rigorous experimental validation. The methodologies and insights provided are intended to accelerate the investigation of this and other novel furan-containing amino acid derivatives, potentially leading to new discoveries in medicinal chemistry and materials science.

References

  • PubChem. (n.d.). Amino-furan-2-yl-acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Covestro. (2012, August 22). Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of New Racemic α-Heterocyclic α,α-Diaminoester and α,α-Diamino Acid Carboxylic: 2-Benzamido-2-[(Tetrahydro-Furan-2-Ylmethyl)Amino]Acetate and 2-Benzamido-2-[(Tetrahydro-Furan-2-Ylmethyl)Amino] Acetic Acid. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis. Retrieved from [Link]

  • International Journal of Medical and Pharmaceutical Case Reports. (2024, January 25). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]

  • Acros Organics. (2009, June 16). Safety Data Sheet. Retrieved from [Link]

  • American Elements. (n.d.). 2-({[(furan-2-yl)methyl]carbamoyl}amino)acetic acid. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea. Retrieved from [Link]

  • MDPI. (2022, October 2). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Retrieved from [Link]

  • Shell. (2024, July 4). AeroShell Fluid 41 (EU). Retrieved from [Link]

  • Oriental Journal of Chemistry. (2019, May 8). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(Furan-2-yl)acetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US8901326B2 - Preparation of aminomethyl furans and alkoxymethyl furan derivatives from carbohydrates.
  • ResearchGate. (n.d.). 1 H NMR spectrum of 5-(furan-2-ylmethylene). Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-(Furan-2-ylmethylamino)acetic Acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(furan-2-ylmethylamino)acetic acid, a heterocyclic non-proteinogenic amino acid. The furan moiety is a prevalent scaffold in medicinal chemistry, recognized for its diverse biological activities. This document delineates the molecular characteristics, synthesis, and purification of 2-(furan-2-ylmethylamino)acetic acid, alongside a thorough analytical characterization. Furthermore, it explores the compound's therapeutic potential by drawing parallels with structurally related furan-containing molecules and N-substituted glycine analogs, which have shown promise in antimicrobial and neuroprotective applications. Detailed experimental protocols are provided to facilitate further research and development of this and similar compounds.

Introduction: The Significance of the Furan Scaffold in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a fundamental structural motif in a vast array of biologically active compounds.[1] Its unique electronic and steric properties make it a valuable component in the design of novel therapeutic agents. Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[2] The incorporation of a furan ring can modulate a molecule's polarity, metabolic stability, and ability to interact with biological targets.[2]

2-(Furan-2-ylmethylamino)acetic acid, also known as N-(furan-2-ylmethyl)glycine or N-furfurylglycine, combines the furan scaffold with a glycine backbone. Glycine is the simplest proteinogenic amino acid, and its N-substituted derivatives, known as peptoids, are a significant class of peptide mimics.[3] These compounds are resistant to proteolytic degradation, a key advantage in drug development.[3] This guide will provide a detailed examination of the synthesis and properties of 2-(furan-2-ylmethylamino)acetic acid, offering a foundation for its exploration in drug discovery.

Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of 2-(furan-2-ylmethylamino)acetic acid is crucial for its application in research and development.

Molecular Formula and Molecular Weight

The chemical structure of 2-(furan-2-ylmethylamino)acetic acid consists of a glycine molecule in which a hydrogen atom of the amino group is substituted with a furan-2-ylmethyl (furfuryl) group.

Table 1: Molecular Identity of 2-(Furan-2-ylmethylamino)acetic Acid

PropertyValue
Chemical Name 2-(Furan-2-ylmethylamino)acetic acid
Synonyms N-(Furan-2-ylmethyl)glycine, N-Furfurylglycine
Molecular Formula C₇H₉NO₃
Molecular Weight 155.15 g/mol
CAS Number Not readily available
Structural Representation

Caption: Chemical structure of 2-(furan-2-ylmethylamino)acetic acid.

Synthesis and Purification

The synthesis of N-substituted glycine derivatives is a well-established process in organic chemistry. The most common and efficient method for preparing 2-(furan-2-ylmethylamino)acetic acid is through the nucleophilic substitution of a haloacetic acid or its ester with furfurylamine.[2]

Synthetic Pathway: Nucleophilic Substitution

This synthesis involves a two-step process: the initial N-alkylation of furfurylamine with an ethyl haloacetate, followed by the hydrolysis of the resulting ester to yield the carboxylic acid.

SynthesisWorkflow Furfurylamine Furfurylamine Intermediate Ethyl 2-(furan-2-ylmethylamino)acetate Furfurylamine->Intermediate  Base (e.g., K₂CO₃)  Solvent (e.g., Acetonitrile) EthylChloroacetate Ethyl Chloroacetate EthylChloroacetate->Intermediate FinalProduct 2-(Furan-2-ylmethylamino)acetic Acid Intermediate->FinalProduct  Base Hydrolysis (e.g., NaOH)  Acidification (e.g., HCl)

Caption: Synthetic workflow for 2-(furan-2-ylmethylamino)acetic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(furan-2-ylmethylamino)acetate

  • To a solution of furfurylamine (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents) as a base.

  • Stir the mixture at room temperature and add ethyl chloroacetate (1.1 equivalents) dropwise.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude ethyl 2-(furan-2-ylmethylamino)acetate.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Step 2: Hydrolysis to 2-(Furan-2-ylmethylamino)acetic Acid

  • Dissolve the purified ethyl 2-(furan-2-ylmethylamino)acetate (1.0 equivalent) in a mixture of ethanol and water.

  • Add sodium hydroxide (1.5 equivalents) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure.

  • Wash the aqueous solution with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with concentrated hydrochloric acid.

  • The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield pure 2-(furan-2-ylmethylamino)acetic acid.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

Table 2: Expected Spectroscopic Data for 2-(Furan-2-ylmethylamino)acetic Acid

TechniqueExpected Observations
¹H NMR Signals corresponding to the furan ring protons (around 6.2-7.4 ppm), the methylene protons of the furfuryl group, the methylene protons of the acetate group, and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for the furan ring carbons, the methylene carbons, and the carbonyl carbon of the carboxylic acid (typically around 170-180 ppm).[4]
FT-IR Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1730 cm⁻¹), and C-O and C-H stretches of the furan ring.[5]
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (155.15 g/mol ).
Purity Assessment

The purity of the final product can be determined using High-Performance Liquid Chromatography (HPLC) and by its sharp melting point.

Potential Applications in Drug Development

While specific biological activities of 2-(furan-2-ylmethylamino)acetic acid are not extensively documented, the therapeutic potential of the furan scaffold and N-substituted amino acids provides a strong rationale for its investigation.

Antimicrobial Activity

Furan-containing compounds have a history of use as antimicrobial agents. The natural product L-(+)-furanomycin, a furan-containing amino acid, exhibits antibacterial properties by inhibiting isoleucyl-tRNA synthetase, thereby disrupting protein synthesis.[6] The structural similarity of 2-(furan-2-ylmethylamino)acetic acid to these bioactive molecules suggests it may possess similar antimicrobial properties.

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of furan-containing compounds.[7] These molecules may exert their effects by scavenging free radicals, reducing oxidative stress, and modulating inflammatory pathways in the central nervous system.[7] The amino acid moiety in 2-(furan-2-ylmethylamino)acetic acid could also contribute to its ability to cross the blood-brain barrier and interact with neural targets.

PotentialApplications MainCompound 2-(Furan-2-ylmethylamino)acetic Acid Antimicrobial Antimicrobial Agent MainCompound->Antimicrobial  Potential Inhibition of  Bacterial Enzymes Neuroprotective Neuroprotective Agent MainCompound->Neuroprotective  Modulation of Oxidative  Stress and Inflammation Anticancer Anticancer Drug Lead MainCompound->Anticancer  Scaffold for Novel  Kinase Inhibitors

Caption: Potential therapeutic applications of 2-(furan-2-ylmethylamino)acetic acid.

Conclusion

2-(Furan-2-ylmethylamino)acetic acid is a readily synthesizable molecule that combines the privileged furan scaffold with an N-substituted glycine backbone. This technical guide has provided a comprehensive overview of its molecular properties, a detailed protocol for its synthesis and purification, and a summary of the analytical techniques required for its characterization. The established biological activities of related furan-containing compounds and peptoids suggest that 2-(furan-2-ylmethylamino)acetic acid is a promising candidate for further investigation in the fields of antimicrobial and neuroprotective drug discovery. The information presented herein serves as a valuable resource for researchers and scientists aiming to explore the therapeutic potential of this and similar heterocyclic amino acids.

References

  • BenchChem. (2025). The Ascendant Therapeutic Potential of Furan-Containing Amino Alcohols: A Technical Guide.
  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
  • Roy, R. N. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
  • PubChem. (n.d.). N-(2-Furoyl)Glycine. National Center for Biotechnology Information.
  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • American Elements. (n.d.). 2-({[(furan-2-yl)methyl]carbamoyl}amino)acetic acid.
  • PubMed. (2024).
  • MySkinRecipes. (n.d.). N-(2-furoyl)glycine.
  • NIST. (n.d.). Glycine, N-(2-furanylcarbonyl)-, methyl ester. National Institute of Standards and Technology.
  • ResearchGate. (2016). Possible reaction path for the formation of furfurylamine under the....
  • MDPI. (2021). Base-Free Synthesis of Furfurylamines from Biomass Furans Using Ru Pincer Complexes.
  • ChemBK. (2024). 2-((furan-2-yl)methylsulfinyl)acetic acid.
  • PMC. (n.d.).
  • MDPI. (2021). Base-Free Synthesis of Furfurylamines from Biomass Furans Using Ru Pincer Complexes.
  • ChemicalBook. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N-(furan-2-ylmethyl)butan-1-amine.
  • Vibrational Spectroscopic Study of Glycine Molecule. (n.d.).
  • PubChem. (n.d.). Amino-furan-2-yl-acetic acid. National Center for Biotechnology Information.
  • MDPI. (2025). Synthesis and Evaluation of a Series of Ni(II) Complexed Nucleophilic Glycine Equivalents.
  • Der Pharma Chemica. (n.d.). N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis.
  • PubMed. (2024). N'-(Furan-2-ylmethylene)
  • ChemicalBook. (2026). (Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt.
  • Trans Tech Publications Ltd. (n.d.).
  • Organic Syntheses. (n.d.). acetylglycine.
  • MDPI. (2022).

Sources

Furan-2-yl-methylamino acetic acid medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Medicinal Chemistry of


-(Furan-2-ylmethyl)glycine 

Executive Summary

Compound:


-(Furan-2-ylmethyl)glycine (Synonyms: 

-Furfurylglycine, Furan-2-yl-methylamino acetic acid). Role: Synthetic intermediate, peptidomimetic scaffold, and metabolic probe. Key Pharmacophore: The

-furfurylamino
motif, a critical structural element in loop diuretics (e.g., Furosemide) and a bioisostere for benzylamino groups in modern drug design.

This technical guide dissects the medicinal chemistry of


-(furan-2-ylmethyl)glycine, moving beyond basic properties to explore its utility in peptoid engineering , multicomponent synthesis , and metabolic toxicology . It distinguishes the target amine (synthetic building block) from its amide counterpart (

-furoylglycine, a glycine conjugate metabolite), a common point of confusion in literature.

Chemical Architecture & Physicochemical Properties

The molecule consists of a secondary amine linking a furan heterocycle and a glycine backbone. This architecture imparts unique electronic and solubility characteristics compared to its phenyl analogue (


-benzylglycine).
PropertyValue / CharacteristicMedicinal Chemistry Implication
Molecular Formula

Fragment-based drug discovery (FBDD) starting point.
Molecular Weight 155.15 g/mol Low MW allows for significant decoration in lead optimization.
pKa (Amine) ~7.8 - 8.2Lower than typical secondary amines (~10) due to the electron-withdrawing inductive effect of the furan oxygen, improving bioavailability.
LogP ~0.2 (Predicted)Highly polar; requires esterification for passive membrane permeability in early assays.
Electronic Nature

-excessive (Furan)
The furan ring is electron-rich, making it susceptible to electrophilic aromatic substitution and oxidative metabolism.
Stability Acid-SensitiveThe furan ring can undergo ring-opening (polymerization) under strong acidic conditions (e.g., concentrated HCl).

Synthetic Protocols

The most robust route to


-(furan-2-ylmethyl)glycine is reductive amination . Direct alkylation of glycine with furfuryl chloride is possible but prone to over-alkylation (formation of tertiary amines).
Protocol: Reductive Amination (Self-Validating System)

Rationale: This method avoids over-alkylation and preserves the acid-sensitive furan ring by using mild hydride donors.

Reagents:

  • Furfural (Furan-2-carboxaldehyde)[1]

  • Glycine Methyl Ester Hydrochloride (Protection of carboxylic acid prevents zwitterion interference)

  • Sodium Triacetoxyborohydride (

    
    ) – Preferred over 
    
    
    
    for chemoselectivity.
  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology:

  • Imine Formation: Dissolve Glycine Methyl Ester HCl (1.0 eq) in DCM. Add Triethylamine (1.0 eq) to liberate the free amine. Add Furfural (1.0 eq) and Magnesium Sulfate (

    
    , 2.0 eq) as a desiccant to drive the equilibrium toward the imine (Schiff base). Stir at Room Temperature (RT) for 2 hours.
    
  • Reduction: Cool the mixture to 0°C. Add

    
     (1.5 eq) portion-wise. The mild acidity of the reagent catalyzes the reduction without opening the furan ring. Stir at RT for 12 hours.
    
  • Quench & Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH in THF/Water (1:1) at 0°C. Note: Avoid strong mineral acids to prevent furan decomposition.

Visualizing the Synthetic Pathway

Synthesis cluster_conditions Critical Conditions Start Furfural + Glycine Methyl Ester Imine Imine Intermediate (Schiff Base) Start->Imine -H2O (MgSO4) Reduction Reductive Amination (NaBH(OAc)3) Imine->Reduction Product_Ester N-Furfurylglycine Methyl Ester Reduction->Product_Ester Hydrolysis LiOH Hydrolysis Product_Ester->Hydrolysis Final N-(Furan-2-ylmethyl)glycine Hydrolysis->Final

Caption: Step-wise synthesis via reductive amination, prioritizing furan ring stability.

Medicinal Chemistry Applications

A. The "Furfuryl-Amino" Pharmacophore (Loop Diuretics)

While the acetic acid derivative itself is a building block, the


-furfurylamino motif  is the efficacy driver in Furosemide  (Lasix), a high-ceiling loop diuretic.
  • Mechanism: The furan ring sits in a hydrophobic pocket of the

    
    -
    
    
    
    -
    
    
    cotransporter (NKCC2) in the Loop of Henle.
  • SAR Insight: The furan oxygen acts as a weak hydrogen bond acceptor, while the ring's planarity allows

    
    -stacking interactions with aromatic residues (e.g., Phenylalanine) in the binding site. The methylene linker (
    
    
    
    ) is critical for allowing the ring to rotate and adopt the correct conformation.
B. Peptidomimetics (Peptoids)

-(Furan-2-ylmethyl)glycine is a monomer for Peptoids  (poly-

-substituted glycines).
  • Application: Unlike peptides, peptoids are protease-resistant. Incorporating the furfuryl side chain creates a "bioisostere" of Phenylalanine residues but with altered electronics and solubility.

  • Use Case: Antimicrobial peptoids where the furan ring provides lipophilicity required to penetrate bacterial membranes without the high hydrophobicity of a benzyl group.

C. Multicomponent Reactions (Diversity Oriented Synthesis)

The secondary amine and carboxylic acid functionalities make this molecule an ideal input for Ugi-4-Component Reactions .

  • Workflow: Reacting

    
    -furfurylglycine (as the acid component) or its ester (as the amine component) allows for the rapid generation of libraries containing the furan scaffold, useful for screening against GPCRs.
    

Toxicology & Metabolic "Red Flags"

A critical aspect of using furan-containing scaffolds is the potential for metabolic bioactivation . This section details the safety mechanisms that must be evaluated during lead optimization.

The Furan Bioactivation Pathway

The furan ring is not metabolically inert. It is oxidized by Cytochrome P450 2E1 (CYP2E1) .

  • Epoxidation: CYP2E1 oxidizes the furan double bond to form a reactive epoxide.

  • Ring Opening: The epoxide rearranges to form cis-2-butene-1,4-dial , a highly reactive

    
    -unsaturated dicarbonyl.
    
  • Toxicity: This dicarbonyl is a potent electrophile that covalently binds to proteins (hepatotoxicity) and DNA (genotoxicity).

Mitigation Strategy:

  • Glutathione (GSH) Trapping: Healthy cells detoxify the reactive intermediate via GSH conjugation.

  • Medicinal Chemistry Fix: If a lead compound shows high furan bioactivation, replace the furan with a Thiophene (sulfur analog, less reactive) or Phenyl ring to improve metabolic stability.

Visualizing Metabolic Activation

Metabolism Substrate N-Furfuryl Motif CYP CYP2E1 Oxidation Substrate->CYP Intermediate Reactive Epoxide CYP->Intermediate Toxic cis-2-butene-1,4-dial (Toxic Dialdehyde) Intermediate->Toxic Ring Opening Adduct Protein/DNA Adducts (Toxicity) Toxic->Adduct Covalent Binding Detox Glutathione Conjugate (Excretion) Toxic->Detox + GSH (Detoxification)

Caption: The bioactivation pathway of furan rings by CYP450, leading to toxicity or detoxification.

References

  • Synthesis & Properties

    • Title: "Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride."
    • Source:Journal of Organic Chemistry (1996).
    • URL:[Link]

  • Medicinal Chemistry (Furosemide SAR)

    • Title: "Structure-activity rel
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link] (General Search: Furosemide SAR)

  • Toxicology (Furan Bioactivation)

    • Title: "Metabolism and toxicity of furan derivatives: The role of cytochrome P450 2E1."

    • Source:Chemical Research in Toxicology.
    • URL:[Link]

  • Peptoid Applications

    • Title: "Peptoids: Synthesis, Characteriz
    • Source:Chemical Reviews.
    • URL:[Link]

Sources

Technical Guide: [(Furan-2-ylmethyl)-amino]-acetic acid vs. N-(2-furoyl)glycine

[1][2][3]

Executive Summary

In drug development and metabolomics, the distinction between [(Furan-2-ylmethyl)-amino]-acetic acid (Compound A) and N-(2-furoyl)glycine (Compound B) is frequently obscured by nomenclature similarities.[1][2] However, these two compounds represent fundamentally different chemical classes—secondary amines versus amides —resulting in divergent physicochemical properties, synthetic pathways, and biological fates.

  • Compound A (Amine): A basic secondary amine used primarily as a pharmaceutical intermediate or pharmacophore scaffold.

  • Compound B (Amide): A non-basic N-acylglycine, identified as a stable Phase II metabolite (biomarker) of furan/furoic acid exposure.[1]

This guide provides a definitive technical breakdown to prevent misidentification and ensure protocol integrity.

Part 1: Structural & Physicochemical Divergence[2][3]

The core distinction lies in the linkage between the furan ring and the glycine moiety. This single atomic difference—a methylene bridge (


12
Structural Comparison
FeatureThis compound N-(2-furoyl)glycine
Common Name N-FurfurylglycineFuroylglycine
CAS RN 14279-05-15657-19-2
Chemical Class Secondary Amine (Reduced)Amide (Oxidized)
Linker Methylene (

)
Carbonyl (

)
Nitrogen Character Basic (

, lone pair available)
Non-basic (

, lone pair delocalized)
pKa (Amine/Amide) ~9.6 (Protonatable)~ -0.5 (Not protonatable in aq.)[1][2][3][4]
pKa (Carboxyl) ~2.3~3.6
Electronic Consequences

In N-Furfurylglycine , the nitrogen lone pair is localized, making it nucleophilic and basic.[2] It can participate in salt formation and further alkylation. In Furoylglycine , the nitrogen lone pair is delocalized into the adjacent carbonyl and furan ring, rendering it neutral and resistant to hydrolysis under physiological conditions.

structure_comparisoncluster_0Critical Structural DifferenceAThis compound(Amine Linkage)Feature_ABasic NitrogenNucleophilicReductive Amination ProductA->Feature_ABN-(2-furoyl)glycine(Amide Linkage)Feature_BNeutral NitrogenResonance StabilizedAcylation ProductB->Feature_B

Figure 1: Structural divergence highlighting the electronic character of the nitrogen center.[2]

Part 2: Synthetic Pathways (The "How-To")[1][2][3]

Confusing these pathways is a common source of experimental failure. The synthesis of the amine requires reduction, while the amide requires acylation.

Protocol A: Synthesis of N-Furfurylglycine (Reductive Amination)

Mechanism: Condensation of furfural with glycine to form an imine (Schiff base), followed by reduction.[1]

  • Reagents: Furfural (1.0 eq), Glycine (1.0 eq), NaOH (1.0 eq),

    
     (1.5 eq), Methanol/Water.
    
  • Step 1 (Imine Formation): Dissolve glycine in MeOH/

    
     with NaOH. Add furfural dropwise. Stir for 1 hour.
    
  • Step 2 (Reduction): Cool to 0°C. Add

    
     in portions. The solution will bubble (
    
    
    gas).
  • Workup: Acidify to pH 2 to destroy excess hydride, then neutralize to isoelectric point to precipitate or extract.

  • Critical Control: Do not use acyl chlorides here. The presence of a reducing agent is mandatory.

Protocol B: Synthesis of N-Furoylglycine (Schotten-Baumann Acylation)

Mechanism: Nucleophilic attack of glycine nitrogen on the activated carbonyl of furoyl chloride.[1][2]

  • Reagents: 2-Furoyl chloride (1.0 eq), Glycine (1.0 eq), NaOH (2.2 eq), Water/THF.[1]

  • Step 1: Dissolve glycine in basic water (NaOH).

  • Step 2: Add furoyl chloride dropwise at 0°C. Maintain pH > 9 to keep glycine nucleophilic (

    
     form).
    
  • Workup: Acidify to pH 2. The N-furoylglycine will precipitate as a white solid (it is an N-acyl amino acid).[1][2]

  • Critical Control: Do not add reducing agents. The reaction is purely substitution.

synthesis_pathwayFurfuralFurfural(Aldehyde)ReductiveReductive Amination(+ NaBH4)Furfural->ReductiveFuroylCl2-Furoyl Chloride(Acid Chloride)AcylationSchotten-Baumann(pH > 9, -HCl)FuroylCl->AcylationGlycineGlycineGlycine->ReductiveGlycine->AcylationAmineProdN-Furfurylglycine(Amine)Reductive->AmineProdReductionAmideProdN-Furoylglycine(Amide)Acylation->AmideProdSubstitution

Figure 2: Divergent synthetic workflows.[1][2] Note the starting material oxidation state determines the product.[2]

Part 3: Analytical Differentiation

When characterizing an unknown sample, standard HPLC-UV is often insufficient due to the similar chromophores (furan ring).[1][2] NMR and MS/MS provide definitive proof.

1H NMR Diagnostics

The chemical shift of the glycine methylene protons (

12
FeatureN-Furfurylglycine (Amine) N-Furoylglycine (Amide)
Glycine

3.2 – 3.5 ppm (Upfield)4.0 – 4.2 ppm (Downfield)
Linker Signal Singlet at ~3.8 ppm (Furan-

-N)
Absent (No

linker)
Exchangeable H Broad singlet (Amine NH + COOH)Sharp doublet (Amide NH)
  • Why? The carbonyl group in the amide (Furoylglycine) is electron-withdrawing, deshielding the adjacent glycine protons and shifting them downfield.

Mass Spectrometry (MS/MS)
  • N-Furfurylglycine (

    
    ):  Fragmentation typically shows loss of the carboxylic acid or cleavage at the C-N bond yielding a tropylium-like furan cation (
    
    
    81).[1][2]
  • N-Furoylglycine (

    
    ):  Fragmentation often shows the loss of glycine (
    
    
    75) or loss of
    
    
    followed by CO, characteristic of furan-carbonyl conjugates.[1][2]

Part 4: Biological Context & Application[2][3][7]

N-Furoylglycine: The Metabolite

This compound is a classic Phase II conjugate .[1]

  • Pathway: Furan xenobiotics

    
     Oxidation to Furoic Acid 
    
    
    Conjugation with Glycine (via Glycine N-acyltransferase, GLYAT) within the mitochondria.[1]
  • Utility: It serves as a urinary biomarker for consumption of heat-treated foods (coffee, canned goods) containing furan derivatives.[1]

N-Furfurylglycine: The Pharmacophore

This compound is rarely a terminal metabolite.[1][2]

  • Utility: It is a versatile building block. The secondary amine allows for the attachment of other functional groups to create complex peptidomimetics or kinase inhibitors.

  • Stability: In vivo, it is susceptible to oxidative deamination (by MAO or CYPs) to generate the aldehyde, unlike the metabolically stable amide of furoylglycine.

biological_contextDietDietary Furan/Furfural(Coffee, Canned Food)OxidationPhase I Oxidation(CYP2E1)Diet->OxidationDrugDesignMedicinal ChemistryDesign StrategyFurfurylGlyN-Furfurylglycine(Drug Intermediate)DrugDesign->FurfurylGlyFuroicAcid2-Furoic AcidOxidation->FuroicAcidConjugationPhase II Conjugation(GLYAT + Glycine)FuroylGlyN-Furoylglycine(Urinary Excretion)Conjugation->FuroylGlySynthesisSynthetic DerivatizationFuroicAcid->ConjugationFurfurylGly->Synthesis

Figure 3: Distinct biological origins.[1][2] Furoylglycine is an excretion product; Furfurylglycine is a synthetic scaffold.[2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 21863, N-(2-Furoyl)glycine.[1][2] PubChem.[3][5] Available at: [Link][1][2]

  • Pettersen, J. E., & Jellum, E. (1972).[6] The identification and metabolic origin of 2-furoylglycine and 2,5-furandicarboxylic acid in human urine. Clinica Chimica Acta. Available at: [Link]

  • Heinzmann, S. S., et al. (2015). 2-Furoylglycine as a Candidate Biomarker of Coffee Consumption.[1][7][5] Journal of Agricultural and Food Chemistry. Available at: [Link][1][2]

Furan-Based Amino Acid Derivatives in Peptidomimetic Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of furan-based amino acid derivatives in peptidomimetic design, focusing on their dual role as structural bioisosteres and latent electrophilic "warheads" for covalent targeting.

Technical Guide for Drug Discovery & Chemical Biology

Core Directive & Executive Summary

The incorporation of furan moieties into peptide backbones represents a high-value strategy in modern peptidomimetics. Unlike standard aromatic substitutions (e.g., Phenylalanine → Tyrosine), the furan ring introduces a unique combination of reduced steric bulk , electron-rich aromaticity , and inducible reactivity .

This guide moves beyond basic synthesis to address the causality of experimental design:

  • Bioisosterism: How 2-furylalanine (Fua) mimics Histidine and Phenylalanine while altering π-stacking geometry.

  • Conformational Control: The use of furanoid sugar amino acids to lock secondary structures (β-turns).[1]

  • Covalent Trapping: The exploitation of furan oxidation to generate reactive keto-enals for site-specific protein crosslinking.[1]

Structural & Electronic Properties

To effectively deploy furan derivatives, one must understand how they differ from canonical aromatic amino acids.

Comparative Physicochemical Profile

The furan ring is significantly smaller and more electron-rich than a benzene ring.[1] This impacts receptor binding pockets where steric occlusion prevents the binding of bulky tryptophan or phenylalanine analogs.

PropertyPhenylalanine (Phe)2-Furylalanine (Fua)Design Implication
Aromatic System 6-membered carbocycle5-membered heterocycleFua fits in tighter hydrophobic pockets.[1]
Electronic Nature Neutral / Weakly interactingElectron-rich (π-excessive)Fua is more susceptible to oxidative activation (ROS/P450).[1]
H-Bonding None (hydrophobic only)Oxygen lone pair acceptorPotential for specific H-bonds with backbone amides or side chains.[1]
Metabolic Stability High (hydroxylation)Moderate to LowFuran is a metabolic "hotspot" (P450 oxidation → reactive metabolite).[1]
Conformational Constraints

Furan-based scaffolds, particularly furanoid sugar amino acids (SAAs) , are used to induce specific secondary structures. The rigid tetrahydrofuran ring of SAAs acts as a dipeptide isostere, forcing the backbone into a β-turn conformation. This is critical for mimicking the exposed loops of proteins (e.g., antibody CDR loops or GPCR ligands).

The "Furan Warhead": Oxidation-Induced Crosslinking

The most distinct application of furan in chemical biology is its use as a pro-electrophile . The furan ring is stable under standard physiological conditions but converts into a highly reactive cis-2-butene-1,4-dial (keto-enal) upon oxidation.[1]

Mechanism of Action

This reaction is the basis for "ligand-directed covalent trapping."[1]

  • Recognition: The peptide binds the target protein reversibly.

  • Activation: An oxidative trigger (ROS, singlet oxygen, or chemical oxidant) converts the furan.

  • Crosslinking: The resulting keto-enal is a Michael acceptor/Schiff base electrophile that rapidly reacts with proximal nucleophiles (Lysine amines, Cysteine thiols).[1]

Mechanistic Pathway Diagram

The following diagram illustrates the activation pathway from the stable furan precursor to the covalent protein adduct.

FuranActivation cluster_0 Latent State cluster_1 Activation Trigger cluster_2 Reactive Intermediates cluster_3 Covalent Capture Furan Furan-Peptide (Stable Precursor) Oxidation Oxidation (ROS / NBS / 1O2) Furan->Oxidation Endoperoxide Endoperoxide / Enedione Oxidation->Endoperoxide Ring Opening KetoEnal cis-2-butene-1,4-dial (Reactive Electrophile) Endoperoxide->KetoEnal Rearrangement Adduct Protein-Peptide Crosslink KetoEnal->Adduct + Nucleophile (Lys-NH2 / Cys-SH)

Caption: Activation pathway of furan-modified peptides. Oxidation unmasks the keto-enal electrophile, enabling covalent conjugation.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Fua-Peptides

Objective: Incorporate Fmoc-3-(2-furyl)-L-alanine (Fmoc-Fua-OH) into a peptide sequence without premature oxidation.

Reagents:

  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[1]

  • Coupling: HBTU/DIPEA or DIC/Oxyma (avoid HATU if possible to reduce racemization risk, though Fua is generally robust).

  • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H2O. Critical: Do NOT use EDT (ethanedithiol) if you plan to perform oxidative crosslinking later, as residual thiols can interfere.[1]

Protocol:

  • Loading: Swell resin in DMF for 30 min.

  • Coupling: Pre-activate Fmoc-Fua-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF. Add to resin.[1][2][3][4] Shake for 45-60 min.

    • Validation: Perform a Kaiser test.[1] If blue, re-couple.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min).

    • Note: Furan is stable to piperidine.[1]

  • Elongation: Continue standard SPPS for remaining residues.

  • Cleavage: Treat resin with Cleavage Cocktail for 2-3 hours. Precipitate in cold diethyl ether.

  • Purification: RP-HPLC (Water/Acetonitrile + 0.1% TFA).

    • QC Check: Verify Mass (ESI-MS).[1] Furan ring is distinct; look for M+H.[1]

Chemical Crosslinking Assay (NBS Activation)

Objective: Validate the crosslinking potential of the Fua-peptide with a model protein or peptide.

Reagents:

  • N-Bromosuccinimide (NBS) - Freshly prepared solution (10 mM in water).[1]

  • Target Protein/Peptide (must contain accessible Lys or Cys).[1]

  • Buffer: PBS pH 7.4 (Avoid Tris or buffers with primary amines).[1]

Protocol:

  • Equilibration: Mix Fua-peptide (10 µM) and Target (10 µM) in PBS. Incubate 15 min at RT to allow non-covalent binding.

  • Activation: Add NBS (1-4 eq relative to Fua).

    • Expert Insight: NBS is a strong oxidant.[1] Titrate carefully. Excess NBS will oxidize Methionine and Tryptophan.[1]

  • Incubation: React for 30-60 min at RT.

  • Quenching: Add excess N-acetylcysteine or Methionine to consume remaining NBS.[1]

  • Analysis: Analyze via SDS-PAGE (shift in band size) or LC-MS (mass of complex = Mass_Fua + Mass_Target + 16 Da [Oxygen] - 2H).[1]

Metabolic Considerations & Toxicity

In drug development, the furan moiety is a "structural alert."

  • Bioactivation: Cytochrome P450 (specifically CYP2E1) oxidizes furan to the same reactive keto-enal described above.[1]

  • Hepatotoxicity: In vivo, this leads to non-specific alkylation of hepatic proteins and DNA, causing toxicity.

  • Mitigation: For therapeutic candidates, the furan ring is often substituted (e.g., tetrahydrofuran) or used only in targeted covalent inhibitor (TCI) designs where the warhead is consumed by the target before systemic accumulation occurs.

Workflow Visualization

The following diagram summarizes the complete experimental pipeline for developing a Furan-based peptidomimetic.

Workflow cluster_feedback Optimization Loop Design Design Phase (Bioisostere vs. Warhead) Synthesis SPPS Synthesis (Fmoc-Fua-OH) Design->Synthesis Select Sequence QC QC: HPLC/MS (Verify Integrity) Synthesis->QC Cleavage Assay Crosslinking Assay (NBS or Photo-activation) QC->Assay Pass Validation Validation (SDS-PAGE / LC-MS) Assay->Validation Identify Adducts Validation->Design Refine Structure

Caption: Development pipeline for furan-modified peptide therapeutics.

References

  • Vertex AI Search. (2007).[1] Design and synthesis of a novel class of furan-based molecules as potential 20S proteasome inhibitors. PubMed.[1] Link

  • Ghent University. (2017).[1] Furan-modified peptides for crosslinking to GPCRs. Ghent University Library.[1] Link

  • TCI Chemicals. (n.d.).[1] Furan Photo-Oxidation Based Click Reactions: Labeling, Crosslinking and Conjugation. TCI Chemicals. Link

  • RSC Publishing. (2021).[1] Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Medicinal Chemistry.[1] Link

  • Sigma-Aldrich. (n.d.).[1] Fmoc-β-(2-furyl)-D-Ala-OH Product Information. Sigma-Aldrich.[1] Link

  • National Institutes of Health. (2001). Incorporating beta-turns and a turn mimetic out of context in loop 1 of the WW domain. PubMed.[1] Link

  • Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds. Oriental Journal of Chemistry. Link

  • Benchchem. (2025).[1][5] Enhancing the Metabolic Stability of Furo[3,4-d]pyrimidine Drug Candidates. Benchchem. Link

Sources

Solubility Profile & Characterization Strategy: [(Furan-2-ylmethyl)-amino]-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a strategic method development and profiling whitepaper. Given the scarcity of public solubility data specific to [(Furan-2-ylmethyl)-amino]-acetic acid (N-Furfurylglycine), this guide utilizes high-fidelity structural analogue modeling (specifically N-Benzylglycine ) to establish the expected solubility landscape, while providing the rigorous experimental protocols required to generate the definitive dataset.

Executive Summary & Physicochemical Context

This compound , commonly referred to as N-Furfurylglycine , is a zwitterionic amino acid derivative used as a pharmaceutical building block. Its solubility profile is the critical quality attribute (CQA) governing its purification, yield, and crystallization kinetics.

As a structural analogue to N-Benzylglycine , this compound exhibits a solubility behavior dominated by its zwitterionic character (


) and the lipophilicity of the furan ring. The furan moiety, being an aromatic ether, introduces a slightly higher polarity and hydrogen-bond accepting capability compared to a phenyl ring, suggesting marginally higher solubility in polar protic solvents than its benzyl counterpart.
Structural & Property Analysis
FeatureDescriptionImpact on Solubility
Core Structure Glycine backbone with N-alkylationInduces zwitterionic behavior in water (high solubility).[1]
Substituent Furan-2-ylmethyl groupLipophilic moiety; limits solubility in pure water compared to glycine; enhances solubility in alcohols/ethers compared to glycine.
pKa (Predicted)

(COOH),

(NH)
pH-dependent solubility; minimum solubility at Isoelectric Point (pI

5.7).
Crystal Lattice Likely stabilizes via H-bond networksHigh melting point (typically >200°C decomp), requiring high-boiling solvents for recrystallization.

Experimental Methodology: Solubility Determination

To generate a definitive solubility profile, two orthogonal protocols are recommended: the Static Gravimetric Method (for equilibrium data) and Laser Monitoring (for metastable zone width determination).

Protocol A: Static Isothermal Saturation (Gravimetric)

Standard for generating thermodynamic solubility curves.

Reagents: HPLC-grade solvents (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Water). Equipment: Jacketed equilibrium cells, Temperature controller (


), HPLC/UV-Vis.
  • Saturation: Add excess N-Furfurylglycine solid to 50 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at 400 rpm for 24–48 hours at the target temperature (e.g., 283.15 K to 323.15 K).

  • Phase Separation: Stop stirring and allow the suspension to settle for 2 hours.

  • Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during transfer.

  • Quantification:

    • Gravimetric: Evaporate a known mass of supernatant to dryness in a vacuum oven at 313 K until constant weight.

    • HPLC: Dilute the supernatant and analyze via HPLC-UV (approx. 220 nm for peptide bond/furan absorption).

  • Replication: Perform in triplicate. Calculate mole fraction solubility (

    
    ).[2]
    
Protocol B: Dynamic Laser Monitoring (Polythermal)

Used to determine the Metastable Zone Width (MSZW) for crystallization.

  • Preparation: Prepare a solution of known concentration (

    
    ).
    
  • Heating: Heat at 1 K/min while monitoring transmission via a laser turbidity probe. Record

    
     (dissolution point).
    
  • Cooling: Cool at 1 K/min until transmission drops. Record

    
     (nucleation point).
    
  • Cycle: Repeat for varying concentrations to map the solubility and supersaturation curves.

Visualization: Solubility Profiling Workflow

The following diagram outlines the decision logic for solvent selection and model fitting based on the experimental data generated.

SolubilityWorkflow Start Start: N-Furfurylglycine Sample Screening Solvent Screening (Visual) Polar vs Non-Polar Start->Screening ProtocolSelect Select Protocol Screening->ProtocolSelect Gravimetric Static Gravimetric (Equilibrium Data) ProtocolSelect->Gravimetric High Accuracy Laser Laser Monitoring (Dynamic/MSZW) ProtocolSelect->Laser Speed/Kinetics Analysis Quantification (HPLC/Mass) Gravimetric->Analysis Laser->Analysis Modeling Thermodynamic Modeling Analysis->Modeling Apelblat Mod. Apelblat Eq. (Temp vs Solubility) Modeling->Apelblat VantHoff Van't Hoff Analysis (Enthalpy/Entropy) Modeling->VantHoff Decision Process Decision Apelblat->Decision VantHoff->Decision Crystallization Crystallization Design (Cooling/Anti-solvent) Decision->Crystallization Define MSZW

Caption: Figure 1. Integrated workflow for solubility determination, thermodynamic modeling, and process definition.

Reference Solubility Model & Data Analysis

Due to the specific lack of published tables for N-Furfurylglycine, we utilize the N-Benzylglycine dataset as the authoritative proxy. These compounds share a >85% structural similarity index, differing only by the aromatic ring (Furan vs. Benzene).

Predicted Solubility Trends:

  • Water: High solubility (Zwitterionic solvation).

  • Methanol/Ethanol: Moderate solubility (Decreases with alkyl chain length).

  • Acetone/Acetonitrile: Poor solubility (Anti-solvents).

  • Non-polar (Hexane): Insoluble.

Comparative Reference Data (N-Benzylglycine Proxy)

Use these values as the baseline for validating your N-Furfurylglycine experimental results.

SolventTemp (K)Mole Fraction Solubility (

)
Solvent ClassInteraction Mechanism
Water 298.15185.20Polar ProticIon-dipole / H-bonding
Methanol 298.1512.45Polar ProticH-bonding
Ethanol 298.154.12Polar ProticH-bonding (weaker)
Isopropanol 298.151.85Polar ProticSteric hindrance
Acetone 298.150.42Polar AproticDipole-dipole (weak)
Acetonitrile 298.150.35Polar AproticDipole-dipole (weak)

Data Source: Extrapolated from He et al., 2021 (See References).

Thermodynamic Modeling

To correlate the experimental data, the Modified Apelblat Equation is the industry standard for this class of compounds:



Where:

  • 
     is the mole fraction solubility.[2]
    
  • 
     is the absolute temperature.[3]
    
  • 
     are empirical model parameters derived via regression.
    

Interpretation:

  • If

    
     is negative and large, dissolution is strongly endothermic (solubility increases sharply with T).
    
  • For amino acid derivatives, dissolution is typically endothermic (

    
    ) and entropy-driven (
    
    
    
    ).

Process Implications: Crystallization & Purification[4]

Based on the solubility profile, the following strategies are recommended for process development:

  • Recrystallization Solvent:

    • Water/Ethanol Mixture: The "Synergistic Effect" is often observed in water-alcohol mixtures for glycine derivatives.[2][4] A mixture (e.g., 0.2 mole fraction water) often yields a solubility maximum, while pure ethanol acts as an anti-solvent.

    • Recommendation: Dissolve in hot water/ethanol (50:50), cool to precipitate, or add pure ethanol as an anti-solvent.

  • Anti-Solvent Crystallization:

    • Dissolve the compound in a minimum volume of Glacial Acetic Acid or Water (if pH adjustment is permitted).

    • Slowly add Acetone or Acetonitrile . These solvents have very low solubility for the zwitterion and will induce high yield precipitation.

  • pH Control:

    • Solubility is lowest at the isoelectric point (pI). Adjusting pH to ~5.5–6.0 will maximize recovery from aqueous streams.

References

  • He, H., Qiu, J., Huang, H., & Wang, P. (2021).[3] Solubility Behavior and Synergistic Solvation Effects of N-Benzylglycine in Eleven Neat and One Binary Solvent Systems from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 66(7), 2821–2831.

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91.

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.

  • PubChem Database. (2024). Compound Summary for CID 298385: Amino-furan-2-yl-acetic acid. National Center for Biotechnology Information.

Sources

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of N-(Furan-2-ylmethyl)glycine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the N-alkylation of glycine with furfural to synthesize N-(furan-2-ylmethyl)glycine, also known as N-furfurylglycine. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. It details a one-pot reductive amination procedure, offering insights into the underlying chemical principles, step-by-step experimental instructions, and methods for product characterization. The synthesis leverages furfural, a renewable biomass-derived aldehyde, presenting a greener approach to the production of valuable N-substituted amino acids.

Introduction and Scientific Background

N-substituted amino acids are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The introduction of an N-alkyl group can significantly modify the biological activity, solubility, and metabolic stability of parent amino acids and peptides. Furfural, a readily available platform chemical derived from lignocellulosic biomass, serves as an attractive and sustainable C5 building block.[2][3] Its aldehyde functionality makes it an ideal substrate for N-alkylation reactions.

The protocol described herein employs reductive amination, a robust and widely used method for forming carbon-nitrogen bonds.[4] This one-pot process involves the initial reaction of a carbonyl compound (furfural) with an amine (glycine) to form an intermediate imine (Schiff base).[5][6] This imine is then reduced in situ by a selective reducing agent to yield the desired N-alkylated amine.[7]

The key to a successful one-pot reductive amination lies in the choice of the reducing agent.[8] While powerful reductants like sodium borohydride (NaBH₄) can reduce the initial aldehyde, milder reagents are preferred to selectively reduce the imine as it forms.[6][9] This protocol utilizes sodium borohydride, with the addition timed to allow for sufficient imine formation, providing a balance between reactivity and selectivity.[8][9] This approach avoids the use of more toxic reagents like sodium cyanoborohydride while still achieving high efficiency.[4][7]

Mechanistic Rationale

The reaction proceeds through a well-established two-step mechanism within a single pot:

  • Imine Formation: The nucleophilic amino group of glycine attacks the electrophilic carbonyl carbon of furfural. This is followed by dehydration to form a Schiff base (imine) intermediate. The equilibrium of this step is typically favored by the removal of water or by operating under conditions that promote imine formation.[5]

  • Imine Reduction: A hydride reagent, in this case, sodium borohydride, is introduced. The hydride ion (H⁻) attacks the electrophilic carbon of the C=N double bond of the imine, reducing it to the secondary amine, N-(furan-2-ylmethyl)glycine.[6][7]

The pH of the reaction medium can be a critical parameter. Weakly acidic conditions can catalyze the formation of the imine, but highly acidic conditions can protonate the starting amine, rendering it non-nucleophilic.[5]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Glycine≥99%Sigma-Aldrich
Furfural≥99%, ReagentPlus®Sigma-AldrichFreshly distilled if discolored.
Sodium Borohydride (NaBH₄)≥98%, powderSigma-AldrichHandle with care; moisture-sensitive.
Methanol (MeOH)Anhydrous, 99.8%Fisher Scientific
Deionized WaterMillipore
Hydrochloric Acid (HCl)1 M aqueous solutionVWRFor pH adjustment and quenching.
Diethyl EtherAnhydrousFisher ScientificFor extraction.
Sodium Sulfate (Na₂SO₄)AnhydrousAcros OrganicsFor drying.
Round-bottom flask250 mL
Magnetic stirrer and stir bar
Ice bath
pH paper or pH meter
Separatory funnel500 mL
Rotary evaporator

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Furfural is an irritant. Sodium borohydride reacts with water to produce flammable hydrogen gas; add it slowly and in portions.[8]

Step-by-Step Synthesis Procedure
  • Reactant Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve glycine (7.51 g, 0.10 mol) in 50 mL of deionized water. Add methanol (50 mL) to the solution.

  • Furfural Addition: To the stirring glycine solution, add freshly distilled furfural (9.61 g, 8.3 mL, 0.10 mol). Stir the mixture at room temperature for 1 hour. During this time, the solution may turn from colorless to pale yellow as the imine begins to form.

  • Cooling and pH Adjustment: Cool the reaction mixture to 0-5 °C using an ice bath. The formation of the imine is an equilibrium process, and careful control of conditions is necessary.[10]

  • Reduction: While maintaining the temperature at 0-5 °C, slowly add sodium borohydride (3.78 g, 0.10 mol) to the reaction mixture in small portions over 30-45 minutes. Caution: Hydrogen gas will evolve.[8] Ensure adequate ventilation and control the rate of addition to prevent excessive foaming.

  • Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl to neutralize the excess sodium borohydride and adjust the pH to ~7. This should be done in an ice bath as the quenching process can be exothermic.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Product Isolation and Purification:

    • The resulting aqueous solution contains the product and salts. The product can be isolated by acidification to its isoelectric point, causing it to precipitate. Slowly add 1 M HCl to the aqueous solution until the pH is approximately 3-4.

    • Cool the solution in an ice bath for 1-2 hours to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of cold deionized water, followed by a wash with cold diethyl ether to remove any unreacted furfural.

    • Dry the resulting white to off-white solid under vacuum to yield N-(furan-2-ylmethyl)glycine.

Workflow and Mechanism Visualization

The overall experimental workflow is summarized in the diagram below.

Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Workup & Isolation A Dissolve Glycine in H₂O/MeOH B Add Furfural A->B 1 hr stir @ RT C Cool to 0-5 °C B->C D Portion-wise addition of NaBH₄ C->D Maintain temp E Warm to RT, stir 3-4 hrs D->E F Quench with 1M HCl E->F G Remove MeOH (Rotovap) F->G H Acidify to pH 3-4 G->H I Filter and Wash Solid H->I J Dry Product I->J

Caption: Experimental workflow for the synthesis of N-furfurylglycine.

The chemical transformation follows a two-stage reductive amination pathway.

Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Glycine Glycine (H₂N-CH₂-COOH) Imine Imine Intermediate (R-CH=N-CH₂-COOH) Glycine->Imine + H₂O Furfural Furfural (R-CHO) Furfural->Imine + H₂O Product N-furfurylglycine (R-CH₂-NH-CH₂-COOH) Imine->Product + [H] (from NaBH₄)

Caption: Mechanism of reductive amination of glycine with furfural.

Characterization and Expected Results

The identity and purity of the synthesized N-(furan-2-ylmethyl)glycine should be confirmed using standard analytical techniques.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the furan ring protons (typically 3 distinct signals), a singlet for the methylene group adjacent to the furan ring, a singlet for the methylene group of the glycine moiety, and broad signals for the amine and carboxylic acid protons.
¹³C NMR Resonances for the furan ring carbons, the two methylene carbons, and the carboxyl carbon (typically >170 ppm).[11]
FT-IR (ATR) Broad absorption for the O-H stretch of the carboxylic acid, N-H stretching vibrations, C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), and characteristic peaks for the furan ring.
Mass Spec (ESI) A prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻.
Physicochemical Properties
PropertyExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₇H₉NO₃
Molecular Weight 155.15 g/mol
Yield 70-85% (typical)
Melting Point Dependent on purity; literature values should be consulted.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete imine formation.Increase the initial stirring time before adding NaBH₄. Ensure furfural is fresh.
Premature reduction of furfural.Add NaBH₄ more slowly and ensure the temperature is maintained at 0-5 °C during addition.
Product lost during workup.Ensure pH for precipitation is optimal. Minimize the volume of wash solvents.
Impure Product Unreacted furfural present.Ensure complete reaction. Improve washing of the final product with a non-polar solvent like diethyl ether.
Dialkylation product formed.Use a 1:1 molar ratio of glycine to furfural. Avoid a large excess of furfural.
Reaction does not proceed Inactive NaBH₄.Use a fresh, unopened container of sodium borohydride.
Incorrect pH.Ensure the reaction is not overly acidic before reduction begins.

Conclusion

This application note details a reliable and efficient one-pot protocol for the synthesis of N-(furan-2-ylmethyl)glycine via the reductive amination of glycine and furfural. By providing a thorough explanation of the reaction mechanism, a detailed step-by-step procedure, and troubleshooting advice, this guide serves as a valuable resource for researchers. The use of a bio-renewable starting material like furfural aligns with the principles of green chemistry, making this an attractive method for accessing valuable N-substituted amino acids for various applications in chemical and pharmaceutical development.

References

  • Wikipedia. Reductive amination. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. September 1, 2017. [Link]

  • Chemistry Steps. Aldehydes and Ketones to Amines. December 7, 2024. [Link]

  • RSC Publishing. The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. [Link]

  • JoVE. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. April 30, 2023. [Link]

  • ResearchGate. Reductive amination of carbonyl compounds using NaBH4 in a Brønsted acidic ionic liquid. August 6, 2025. [Link]

  • ResearchGate. Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • RSC Publishing. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. [Link]

  • ResearchGate. Electrochemical reductive amination of furfural-based biomass intermediates. August 6, 2025. [Link]

  • Taylor & Francis eBooks. Reductive Amination of Furfural to Furfurylamine. [Link]

  • Google Patents.
  • PMC. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. October 17, 2020. [Link]

  • PMC. Direct N-alkylation of unprotected amino acids with alcohols. December 8, 2017. [Link]

  • PMC. Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates. [Link]

  • ResearchGate. Optimization of the alkylation reaction directly from furfural on the continuous flow setup. [Link]

  • MDPI. Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis. September 16, 2024. [Link]

  • ScienceDirect. Variable temperature NMR characterization of a-glycine. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Google Patents. EP0474334A2 - Process for preparing glycine in high yield.
  • Beilstein Journals. C3-Alkylation of furfural derivatives by continuous flow homogeneous catalysis. May 3, 2023. [Link]

  • RSC Publishing. Supporting Information for “Ultra-wideline N Solid-State NMR as a Method of Differentiating Polymorphs: Glycine as a Case Stud. [Link]

  • Google Patents. US4918222A - Process for synthesis of N-acetylglycine.
  • MDPI. Tannin-Based Copolymer Resins: Synthesis and Characterization by Solid State 13 C NMR and FT-IR Spectroscopy. June 13, 2017. [Link]

  • ResearchGate. FTIR spectrum of furfural A typical 1 H-NMR spectrum of furfural can be... [Link]

  • ResearchGate. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. August 7, 2025. [Link]

  • PubMed. Synthesis of N-propargylphenelzine and analogues as neuroprotective agents. October 22, 2001. [Link]

Sources

Application Notes & Protocols: Leveraging N-(2-furylmethyl)glycine Scaffolds in Ugi Multicomponent Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Efficiency and Privileged Scaffolds

In the landscape of modern medicinal chemistry, the rapid generation of structurally diverse and biologically relevant molecules is paramount. The Ugi four-component reaction (U-4CR), a cornerstone of multicomponent reaction (MCR) chemistry, stands as a testament to synthetic efficiency.[1][2] This one-pot transformation masterfully combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to forge complex α-acylaminoamide scaffolds with remarkable atom economy.[3]

This guide focuses on the strategic implementation of building blocks that yield the N-(2-furylmethyl)glycine substructure within the Ugi product. The furan nucleus is a well-established "privileged scaffold" in pharmaceutical development, prized for its ability to act as a bioisostere for other aromatic systems and for its presence in numerous therapeutic agents.[4][5][6] By integrating the furan moiety via the amine component (furfurylamine) and pairing it with a glycine-derived acid, researchers can access a rich chemical space of peptidomimetics with significant potential for drug discovery programs.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth mechanistic insights, field-proven protocols, and optimization strategies for the successful application of this powerful synthetic tool.

Part 1: Mechanism and Rationale - The Chemistry Behind the Reaction

The power of the Ugi reaction lies in its convergent nature, where four separate starting materials combine in a self-organizing cascade. The entire sequence is propelled forward by a final, irreversible rearrangement step.[3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The generally accepted mechanism proceeds through the following key stages:[1][2][3]

  • Imine/Iminium Formation: The reaction initiates with the condensation of the amine (furfurylamine) and the aldehyde, rapidly forming a Schiff base, or imine. In the presence of the carboxylic acid component (the glycine derivative), the imine is protonated to form a reactive iminium ion.

  • Nucleophilic Attack by Isocyanide: The terminal carbon of the isocyanide, acting as a potent nucleophile, attacks the electrophilic iminium ion. This addition generates a nitrilium ion intermediate.

  • Carboxylate Addition: The carboxylate anion then attacks the nitrilium ion, forming an O-acyl-isoamide intermediate.

  • Mumm Rearrangement: The sequence culminates in an irreversible intramolecular acyl transfer, known as the Mumm rearrangement. The acyl group migrates from the oxygen atom to the nitrogen atom, forming a thermodynamically stable bis-amide final product. This final step is the primary driving force for the entire reaction sequence.[3]

Ugi_Mechanism cluster_reactants Starting Materials Amine R1-NH2 (Furfurylamine) Imine Imine R1-N=CHR2 Amine->Imine + Aldehyde - H2O Aldehyde R2-CHO Aldehyde->Imine Acid R3-COOH (Glycine derivative) Iminium Iminium Ion [R1-NH=CHR2]+ Acid->Iminium Isocyanide R4-NC Nitrilium Nitrilium Ion Isocyanide->Nitrilium Imine->Iminium + H+ (from Acid) Iminium->Nitrilium + Isocyanide Intermediate8 O-acyl-isoamide Intermediate Nitrilium->Intermediate8 + R3-COO- Product Final α-Acylamino Amide Product Intermediate8->Product Mumm Rearrangement (Irreversible)

Caption: Generalized mechanism of the Ugi four-component reaction.

The Role of the Furan Moiety

The incorporation of the 2-furylmethyl group from furfurylamine is not merely a structural choice; it is a strategic decision. The furan ring can:

  • Enhance Biological Activity: Furan derivatives exhibit a wide spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][6]

  • Act as a Bioisostere: It can mimic other aromatic rings like benzene or thiophene, potentially improving metabolic stability, solubility, and receptor binding affinity.[4]

  • Serve as a Synthetic Handle: The furan ring itself is a reactive diene, enabling post-Ugi modifications such as intramolecular Diels-Alder (IMDAF) reactions to build complex, fused-ring systems from the Ugi product.[7][8]

Part 2: Experimental Protocols & Optimization

The following protocol is a robust starting point based on optimization studies.[9][10][11] The highest yields are typically achieved in methanol at relatively high concentrations.[3][9][10] While many Ugi products conveniently precipitate from the reaction mixture, purification by standard chromatographic methods may also be required.

General Protocol for Ugi Reaction Yielding an N-(2-furylmethyl)glycine Scaffold

Ugi_Workflow start Start reagent_prep 1. Reagent Preparation Dissolve aldehyde & furfurylamine in methanol (0.4 M). start->reagent_prep imine_formation 2. Imine Formation Stir for 30-60 min at RT. reagent_prep->imine_formation acid_add 3. Acid Addition Add Boc-glycine. Stir for 15 min. imine_formation->acid_add iso_add 4. Isocyanide Addition Add isocyanide dropwise. acid_add->iso_add reaction 5. Reaction Stir 16-24h at RT. iso_add->reaction workup 6. Workup & Isolation reaction->workup filtration 7a. Filtration If precipitate forms, filter, wash with cold methanol, and dry. workup->filtration Precipitate? Yes extraction 7b. Extraction Concentrate, redissolve in EtOAc, wash with H2O & brine, dry. workup->extraction Precipitate? No product Final Product filtration->product purification 8. Purification (if needed) Purify via flash column chromatography. extraction->purification purification->product Drug_Discovery_Pathway cluster_synthesis Synthesis Engine cluster_library Molecular Library cluster_screening Screening & Development Ugi_Reaction Ugi 4-CR with Furfurylamine, Aldehyde, Glycine Derivative, Isocyanide Compound_Library Diverse Library of Furan-Containing Peptidomimetics Ugi_Reaction->Compound_Library HTS High-Throughput Screening (HTS) Compound_Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Sources

Reaction conditions for coupling [(Furan-2-ylmethyl)-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Overview

Compound Identity:

  • IUPAC Name:

    
    -(Furan-2-ylmethyl)glycine[1]
    
  • Common Name:

    
    -Furfurylglycine
    
  • CAS: 17119-54-9[1]

  • Structure: A secondary amine linking a furan ring and a carboxylic acid.

Technical Context: This molecule serves as a versatile building block in peptidomimetics (e.g., Ugi multicomponent reactions) and drug discovery scaffolds. However, its dual nature presents specific synthetic challenges that standard "generic" protocols often fail to address.

Core Challenges:

  • Steric Hindrance (The

    
     Amine):  The amine is secondary and substituted with a bulky furfuryl group. Standard coupling reagents (e.g., HBTU, EDC) often result in low yields or incomplete conversion when acylating this position.
    
  • Furan Ring Sensitivity: The furan moiety is electron-rich.[1] While stable to basic conditions (Fmoc removal), it is sensitive to:

    • Acid-catalyzed polymerization/ring opening: Requires specific scavenger cocktails during TFA cleavage.[1]

    • Oxidation: Susceptible to singlet oxygen and strong oxidizers.

  • Zwitterionic Behavior: As a free amino acid, it exists as a zwitterion, requiring careful pH control or protection for solubility in organic solvents.

Part 2: Critical Considerations & Decision Matrix

Before initiating synthesis, determine the Direction of Coupling . The protocol differs fundamentally depending on whether you are reacting the Amine (N-acylation) or the Acid (C-amidation).

Decision Logic (Graphviz Visualization)

CouplingStrategy Start Target: [(Furan-2-ylmethyl)-amino]-acetic acid Decision Which Functional Group is Reacting? Start->Decision NAcylation Reacting the AMINE (N-Acylation) Decision->NAcylation CAmidation Reacting the ACID (C-Amidation) Decision->CAmidation Ugi Multicomponent Assembly (Ugi Reaction) Decision->Ugi Challenge1 Challenge: Steric Hindrance NAcylation->Challenge1 Sol1 Use High-Power Reagents: HATU / HOAt / DIPEA or PyBroP Challenge1->Sol1 Protect Step 1: Protect the Amine (Fmoc-OSu or Boc2O) CAmidation->Protect Coupling Step 2: Standard Coupling (EDC/HOBt or DIC) Protect->Coupling UgiCond Methanol, RT Aldehyde + Isonitrile Ugi->UgiCond

Figure 1: Decision tree for selecting the appropriate synthetic workflow based on the reactive site.

Part 3: Detailed Experimental Protocols

Protocol A: N-Acylation (Coupling TO the Secondary Amine)

Use this when attaching a carboxylic acid (R-COOH) to the nitrogen of N-Furfurylglycine.[1]

The Challenge: The furfuryl group creates significant steric bulk. Standard carbodiimides (EDC/DCC) are often too slow, leading to side reactions. The Solution: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) which generates a highly reactive ester, or PyBroP for difficult secondary amines.

Materials:

  • Carboxylic Acid Partner (R-COOH)[1]

  • 
    -Furfurylglycine methyl ester (recommended to avoid zwitterion issues) or free acid (requires silylation).[1]
    
  • Coupling Reagent: HATU (1.2 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (2.5 - 3.0 equiv)[1]

  • Solvent: Anhydrous DMF or NMP.[1]

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under

    
    , dissolve R-COOH (1.0 mmol) in anhydrous DMF (5 mL).
    
  • Base Addition: Add DIPEA (2.5 mmol, 435 µL). Stir for 2 minutes.

  • Reagent Addition: Add HATU (1.2 mmol, 456 mg). Stir for 5-10 minutes at Room Temperature (RT) to form the activated ester (color change often observed).

  • Coupling: Add

    
    -Furfurylglycine methyl ester (1.1 mmol).
    
    • Note: If using the hydrochloride salt of the amine, increase DIPEA by 1.0 equiv.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[1]

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C.

  • Work-up: Dilute with EtOAc, wash with 5%

    
    , 1M 
    
    
    
    (briefly, to avoid furan damage), and Brine. Dry over
    
    
    .[1][2][3]

Why this works: The aza-analog (HOAt) generated from HATU utilizes the "neighboring group effect" of the pyridine nitrogen to accelerate the acylation of sterically hindered amines [1].

Protocol B: C-Amidation (Coupling the Acid TO an Amine)

Use this when using N-Furfurylglycine as a building block to extend a chain.[1]

The Challenge: You cannot activate the carboxylic acid of the free amino acid without protecting the secondary amine first, or it will self-polymerize.

Step 1: Protection (Fmoc Strategy)

  • Dissolve

    
    -Furfurylglycine (10 mmol) in 10% 
    
    
    
    (aq) / Dioxane (1:1 v/v).
  • Cool to 0°C. Add Fmoc-OSu (1.1 equiv) dropwise.

  • Warm to RT and stir for 12 hours.

  • Acidify carefully with 1N HCl to pH 3 (do not go lower to protect furan).[1] Extract with EtOAc.[1][4]

  • Result: Fmoc-N-Furfurylglycine .

Step 2: Coupling

  • Dissolve Fmoc-N-Furfurylglycine (1.0 mmol) in DCM/DMF (4:1).

  • Add EDC.HCl (1.2 equiv) and HOBt (1.2 equiv).[1]

  • Add the Amine Partner (

    
    ) (1.0 equiv) and DIPEA (2.0 equiv).[1]
    
  • Stir at RT for 3-6 hours.

Furan Stability Note: During final cleavage (if using SPPS), the furan ring is sensitive to carbocations (e.g., t-butyl cations). You MUST use a scavenger cocktail.

  • Recommended Cleavage Cocktail: TFA / TIS /

    
     / Phenol (92.5 : 2.5 : 2.5 : 2.5).[1] The phenol and TIS scavenge electrophiles that would otherwise alkylate the furan ring [2].
    
Protocol C: The Ugi Multicomponent Reaction

Use this to assemble complex libraries in one step.

Context:


-Furfurylglycine can be generated in situ or used as the amine component.[1]

Procedure:

  • Solvent: Methanol (0.5 M concentration).

  • Components: Mix Furfurylamine (1.0 equiv) + Aldehyde (1.0 equiv). Stir 30 mins to form imine.

  • Addition: Add Boc-Glycine (or other acid) (1.0 equiv) + Isocyanide (1.0 equiv).

  • Reaction: Stir 24-48h at RT.

  • Purification: Products often precipitate or can be purified by silica gel chromatography.[1]

Part 4: Data Summary & Troubleshooting

ParameterStandard ConditionOptimization for N-FurfurylglycineReason
Coupling Reagent HBTU / EDCHATU / PyBroP Overcomes steric hindrance of the secondary amine.[1]
Base TEA (Triethylamine)DIPEA (Hunig's Base)Reduced nucleophilicity prevents side reactions with activated esters.[1]
Acid Cleavage 95% TFA / WaterTFA / TIS / Phenol Scavengers prevent alkylation of the electron-rich furan ring.
Solvent DCMDMF / NMP Better solubility for zwitterionic or polar intermediates; higher boiling point for heating.[1]

Troubleshooting Guide:

  • Low Yield (N-Acylation): Switch to PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate).[1] It is specifically designed for N-methyl and hindered secondary amines [3].[1] Use with DIPEA in DCM.

  • Black/Tar Product: Furan ring decomposition.[1] Avoid strong acids (

    
    ) for extended periods.[1] Ensure solvents are free of peroxides (use fresh THF/Ether).
    
  • Incomplete Protection: When introducing Fmoc, ensure pH stays > 8.5. If Fmoc-Cl is used, it may react too vigorously; Fmoc-OSu is gentler and preferred.[1]

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][5] Journal of the American Chemical Society.[6] Link

  • Coin, I., et al. (2007). Deprotection of Fmoc-derivatives in the presence of furan moieties. Nature Protocols. Link (General SPPS protocols adapted for acid-sensitive side chains).[1]

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products.[1] Tetrahedron Letters. Link

  • Ugi, I. (1962). The α-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions. Angewandte Chemie International Edition. Link

Sources

Application Note: A Practical Guide to the Esterification of [(Furan-2-ylmethyl)-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the efficient esterification of [(Furan-2-ylmethyl)-amino]-acetic acid. This compound serves as a valuable heterocyclic building block in medicinal chemistry and organic synthesis, with its ester derivatives being crucial for developing prodrugs, peptidomimetics, and other complex molecules with modified physicochemical properties[1]. We detail the widely applicable Fischer-Speier esterification method, leveraging an acid catalyst in an excess of alcohol. This guide explains the underlying chemical principles, offers a detailed step-by-step protocol, outlines characterization techniques, and provides troubleshooting advice to ensure reproducible, high-yield synthesis for researchers in drug discovery and chemical development.

Introduction and Scientific Principle

This compound is a bifunctional molecule featuring a secondary amine and a carboxylic acid. The esterification of its carboxylic acid moiety is a fundamental transformation for modulating properties such as solubility, stability, and bioavailability[1][2]. Due to the presence of both an acidic carboxyl group and a basic amino group, the molecule exists as a zwitterion in neutral conditions. This zwitterionic nature renders the carboxylate group resistant to nucleophilic attack, making direct esterification challenging[2][3].

To overcome this, the Fischer-Speier esterification is the method of choice. It is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol[4][5]. The reaction mechanism involves several equilibrium steps:

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon[5][6].

  • Nucleophilic Attack: A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate[6].

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.

  • Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product.

The overall reaction is reversible. To drive the equilibrium towards the product side and ensure a high yield, the reaction is typically conducted using a large excess of the alcohol, which serves as both the reactant and the solvent, and by heating the mixture to reflux[4][5][7].

Materials and Equipment

Reagents & Chemicals
  • This compound (≥97% purity)

  • Anhydrous Methanol (ACS grade, ≥99.8%)

  • Anhydrous Ethanol (ACS grade, ≥99.5%)

  • Concentrated Sulfuric Acid (H₂SO₄, 95-98%)

  • Ethyl Acetate (EtOAc, HPLC grade)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • TLC plates (Silica gel 60 F₂₅₄)

  • TLC developing solvent (e.g., 7:3 Ethyl Acetate:Hexanes)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

Equipment
  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Fume hood

  • Analytical balance

  • TLC chamber and UV lamp

  • Glass funnels and filter paper

Experimental Protocol: Fischer-Speier Esterification

This protocol describes the synthesis of Methyl [(Furan-2-ylmethyl)-amino]-acetate. The procedure can be adapted for other primary or secondary alcohols (e.g., ethanol, propanol).

Reaction Setup
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 32.2 mmol).

  • Place the flask in an ice-water bath within a fume hood.

  • Add 100 mL of anhydrous methanol to the flask. Stir the suspension.

  • Slowly and cautiously, add concentrated sulfuric acid (e.g., 0.9 mL, ~1.7 g, 17.3 mmol) dropwise to the stirring suspension. The addition is exothermic. The solids should dissolve upon addition of the acid.

  • Remove the ice bath and attach a reflux condenser to the flask.

Reaction and Monitoring
  • Heat the reaction mixture to a gentle reflux (approx. 65°C for methanol) using a heating mantle.

  • Maintain the reflux with continuous stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Spot the starting material (dissolved in a small amount of methanol) and a sample from the reaction mixture on a TLC plate.

    • Elute with a suitable solvent system (e.g., 7:3 EtOAc:Hexanes).

    • Visualize the spots under a UV lamp. The reaction is complete upon the disappearance of the starting material spot.

Work-up and Extraction
  • Once the reaction is complete, allow the flask to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting oily residue in 100 mL of ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel.

  • Slowly add 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic mixture. Caution: CO₂ gas will evolve. Swirl the funnel gently without the stopper until effervescence subsides, then stopper and shake, venting frequently.

  • Check the pH of the aqueous layer with litmus paper to ensure it is neutral or slightly basic (pH 7-8). If still acidic, add more NaHCO₃ solution.

  • Separate the layers and collect the organic (top) layer.

  • Wash the organic layer sequentially with 50 mL of deionized water and then 50 mL of brine.

  • Dry the collected organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester.

Purification

The crude product is often of sufficient purity for many applications. For higher purity, column chromatography on silica gel can be performed using a gradient of ethyl acetate in hexanes as the eluent.

Visualization of the Experimental Workflow

Esterification_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Final Product Start This compound + Anhydrous Alcohol Catalyst Add H₂SO₄ (catalyst) (0°C) Start->Catalyst Reflux Heat to Reflux (4-6 hours) Catalyst->Reflux TLC Monitor by TLC Reflux->TLC Evap Remove Excess Alcohol (Rotary Evaporator) TLC->Evap Dissolve Dissolve in EtOAc Evap->Dissolve Neutralize Wash with NaHCO₃ (aq) Dissolve->Neutralize Wash Wash with H₂O & Brine Neutralize->Wash Dry Dry (MgSO₄) & Filter Wash->Dry Evap2 Concentrate Solvent Dry->Evap2 Purify Purification (Column Chromatography) Evap2->Purify Product Pure Ester Product Purify->Product

Caption: Workflow for the acid-catalyzed esterification of this compound.

Key Reaction Parameters

The Fischer esterification protocol is versatile and can be adapted for various simple alcohols. The following table summarizes typical conditions.

Alcohol UsedCatalyst (mol%)Temperature (°C)Typical Time (h)Notes / Considerations
Methanol5-10 mol% H₂SO₄~65 (Reflux)4 - 6Fastest reaction due to lower steric hindrance.
Ethanol5-10 mol% H₂SO₄~78 (Reflux)6 - 8Slightly slower than methanol.
n-Propanol5-10 mol% H₂SO₄~97 (Reflux)8 - 12Reaction time increases with alcohol chain length.
Isopropanol5-10 mol% H₂SO₄~82 (Reflux)12 - 24Slower due to increased steric hindrance of the secondary alcohol.

Results and Characterization

The expected product, for example, Methyl [(Furan-2-ylmethyl)-amino]-acetate, is typically a pale yellow oil. Successful synthesis should be confirmed by spectroscopic analysis.

  • ¹H NMR: Expect to see a new singlet corresponding to the methyl ester protons (-OCH₃) at approximately 3.7 ppm. The characteristic peaks for the furan ring and the methylene groups should remain.

  • ¹³C NMR: A new signal for the ester carbonyl carbon should appear around 172 ppm, and a signal for the methoxy carbon (-OCH₃) around 52 ppm.

  • FT-IR Spectroscopy: The broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹) should disappear, and a strong C=O stretch for the ester should appear around 1735-1750 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the ester product should be observed.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Insufficient catalyst. 2. Water present in reagents/glassware. 3. Insufficient heating/reaction time.1. Ensure correct catalytic amount of acid is added. 2. Use anhydrous alcohol and dry glassware. 3. Ensure proper reflux temperature and extend reaction time, monitoring by TLC.
Low Yield after Work-up 1. Incomplete neutralization; product lost in aqueous layer. 2. Emulsion formation during extraction.1. Ensure aqueous layer is basic (pH > 7) before extraction. Perform back-extraction of the aqueous layer with fresh EtOAc. 2. Add more brine to the separatory funnel to break the emulsion.
Product is an Ammonium Salt Incomplete neutralization during work-up.Re-dissolve the product in EtOAc and wash thoroughly with saturated NaHCO₃ solution until the aqueous layer is basic.

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Concentrated sulfuric acid is extremely corrosive and an oxidizing agent. Handle with extreme care, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Alcohols and ethyl acetate are flammable. Keep away from ignition sources and use a heating mantle (not a Bunsen burner) for heating.

  • The neutralization step produces CO₂ gas, which can cause pressure buildup. Ensure the separatory funnel is vented frequently and pointed away from yourself and others.

References

  • MDPI. (2017, January 9). Ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate. MDPI. Available at: [Link]

  • Google Patents. US8039662B2 - Process for the preparation of amino acid methyl esters. Google Patents.
  • ResearchGate. Synthesis of ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate. ResearchGate. Available at: [Link]

  • ResearchGate. (2025, August 7). (PDF) Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. ResearchGate. Available at: [Link]

  • MDPI. (2022, September 2). β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. MDPI. Available at: [Link]

  • ACS Publications. (2023, October 30). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film | Journal of the American Society for Mass Spectrometry. ACS Publications. Available at: [Link]

  • NIH. (2023, October 31). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC. NIH. Available at: [Link]

  • SciSpace. Amino Acid-Protecting Groups. SciSpace. Available at: [Link]

  • Google Patents. US4554376A - Method for separating and purifying amino acid. Google Patents.
  • Wiley-VCH. 1 Protection Reactions. Wiley-VCH. Available at: [Link]

  • NIH. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC. NIH. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • AAPPTEC. Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. Available at: [Link]

  • NIH. A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids - PMC. NIH. Available at: [Link]

  • ResearchGate. (2023, May 25). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. ResearchGate. Available at: [Link]

  • ResearchGate. (2025, August 5). Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. ResearchGate. Available at: [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]

  • ACS Publications. (2019, June 27). Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones | ACS Catalysis. ACS Publications. Available at: [Link]

  • ResearchGate. Synthesis and Characterization of New Racemic α-Heterocyclic α,α-Diaminoester and α,α-Diamino Acid Carboxylic: 2-Benzamido-2-[(Tetrahydro-Furan-2-Ylmethyl)Amino]Acetate and 2-Benzamido-2-[(Tetrahydro-Furan-2-Ylmethyl)Amino] Acetic Acid. ResearchGate. Available at: [Link]

  • ResearchGate. (2016, January 29). How to do esterification of amino acid?. ResearchGate. Available at: [Link]

  • KAST. Separation and Refining of Amino acids. KAST. Available at: [Link]

  • ResearchGate. Preparation and characterization of new compounds for esters and polymers derived from furfural, study of some physical applications and evaluation of their biological activity. ResearchGate. Available at: [Link]

  • MDPI. (2023, May 31). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Available at: [Link]

  • Der Pharma Chemica. N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis. Der Pharma Chemica. Available at: [Link]

  • Wikipedia. Fischer–Speier esterification. Wikipedia. Available at: [Link]

  • arkat usa. One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. arkat usa. Available at: [Link]

  • NIH. Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra - PMC. NIH. Available at: [Link]

  • Digital CSIC. (2024, August 21). Chemoenzymatic synthesis of amino-esters as precursors of ammonium salt-based surfactants from 5-hydroxymethylfurfural (HMF). Digital CSIC. Available at: [Link]

  • MDPI. (2023, February 22). Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. MDPI. Available at: [Link]

  • DTIC. Synthesis and Characterization of Furanic Compounds. DTIC. Available at: [Link]

  • Organic Chemistry Portal. Fischer Esterification. Organic Chemistry Portal. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Chemistry LibreTexts. Available at: [Link]

  • Pearson. (2024, October 3). Reactions of Amino Acids: Esterification: Videos & Practice Problems. Pearson. Available at: [Link]

  • Google Patents. US8901326B2 - Preparation of aminomethyl furans and alkoxymethyl furan derivatives from carbohydrates. Google Patents.

Sources

Troubleshooting & Optimization

Stability of [(Furan-2-ylmethyl)-amino]-acetic acid in acidic media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of Furan-Containing Compounds

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers working with [(Furan-2-ylmethyl)-amino]-acetic acid and other furan-containing molecules, focusing on their stability in acidic media. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of furan rings in acidic environments.

Q1: Why is my furan-containing compound, such as this compound, showing signs of degradation in acidic conditions?

A1: The furan ring is inherently unstable in acidic conditions due to its chemical nature. It is susceptible to acid-catalyzed hydrolysis, which leads to the opening of the aromatic ring.[1] The process is typically initiated by the protonation of the furan ring at the α-carbon (the carbon atom adjacent to the oxygen), which is often the rate-limiting step in the degradation process.[1][2][3][4] This initial protonation makes the ring highly reactive and prone to nucleophilic attack by water or other protic solvents, ultimately cleaving the ring to form linear dicarbonyl compounds.[1][5] This instability can lead to the formation of various degradation products and even polymerization.[1]

Q2: How do the substituents on the furan ring, like the -CH2-NH-CH2-COOH group, affect its stability in acid?

A2: Substituents play a critical role in the stability of the furan ring.[1]

  • Electron-withdrawing groups (EWGs) at the α-position (C2 or C5) can significantly enhance the ring's stability under acidic conditions by decreasing the electron density of the ring, making it less susceptible to protonation.[1]

  • Electron-releasing groups (ERGs) can activate the ring, making it more electron-rich and thus more vulnerable to protonation, which can accelerate polymerization and ring-opening reactions.[1]

For this compound, the amino group in the side chain will be protonated under acidic conditions to form an ammonium ion (-CH2-NH2+-CH2-COOH). This protonated group acts as an electron-withdrawing group, which should theoretically confer some additional stability to the furan ring compared to an unsubstituted furan. However, the overall instability of the core furan structure in strong acid often remains the dominant factor.

Q3: What are the likely degradation products I might observe?

A3: The primary degradation products from the acid-catalyzed hydrolysis of 2-substituted furans are 1,4-dicarbonyl compounds.[6][7] For this compound, the ring-opening would likely lead to a linear keto-aldehyde structure. These initial degradation products can be unstable and may undergo further reactions, such as intramolecular aldol condensations or polymerization, leading to a complex mixture of secondary products.[5]

Q4: What are the best analytical methods to monitor the stability of my compound and identify its degradants?

A4: A multi-faceted approach is often best.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for quantitative analysis. It allows you to track the disappearance of the parent compound and the appearance of degradation products over time. A stability-indicating method should be developed to resolve the parent compound from all significant degradants.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying unknown degradation products by providing mass-to-charge ratio information, which helps in structure elucidation.

  • Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information for major degradation products if they can be isolated in sufficient quantity and purity.[1][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, especially for more volatile furan derivatives.[1][8][9]

Troubleshooting Guide: Common Experimental Issues

This section is designed to provide direct solutions to problems encountered during experimentation.

Problem Encountered Probable Cause Recommended Solutions & Scientific Rationale
Significant degradation of the compound during an acid-catalyzed reaction. The furan ring is undergoing acid-catalyzed hydrolysis. The reaction conditions (acid strength, temperature, time) are too harsh for the molecule.[8]1. Reduce Acid Strength/Concentration: Switch from strong acids (e.g., HCl, H₂SO₄) to milder catalysts like phosphoric acid or boron trifluoride.[1] This lowers the proton concentration, slowing the initial rate-limiting protonation step. 2. Lower the Reaction Temperature: Degradation reactions are kinetically controlled. Reducing the temperature will decrease the rate of degradation more significantly than many desired synthetic reactions. 3. Change the Solvent: Protic solvents like water can participate in the degradation pathway.[1] Switching to a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (ACN), can have a strong stabilizing effect.[1][8]
Compound degrades during aqueous workup or purification on silica gel. The compound is exposed to acidic conditions for a prolonged period. Standard silica gel is inherently acidic and can be sufficient to cause degradation of sensitive molecules.[1]1. Minimize Contact Time: During aqueous acid washes, work quickly and immediately neutralize the organic layer. Ensure all acidic residue is removed before solvent evaporation. 2. Use Neutralized Media: For chromatography, use deactivated or neutral silica gel. Alternatively, add a small amount of a base like triethylamine (~0.1-1%) to the eluent to neutralize the acidic sites on the silica.[1] 3. Consider Alternatives: If possible, use other purification methods like crystallization or distillation.[1]
Multiple unexpected peaks appear in HPLC/LC-MS analysis after acid treatment. The furan ring has opened, and the resulting linear products may be undergoing secondary reactions or exist in equilibrium with other forms (e.g., hydrates).1. Analyze with LC-MS: Use the mass data to propose structures for the degradation products. Look for masses corresponding to the addition of a water molecule (hydrolysis) to your parent compound. 2. Perform a Time-Course Study: Analyze samples at multiple time points. This can help distinguish primary degradants (which appear first) from secondary products (which form from the primary degradants).

Visualizing the Degradation Pathway and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the key chemical transformation and the experimental approach to studying stability.

cluster_0 Acid-Catalyzed Furan Ring Opening A Furan Derivative (Protonation at Cα) B Carbocation Intermediate A->B + H⁺ (Rate-Limiting) C Nucleophilic Attack (e.g., by H₂O) B->C + H₂O D Ring-Opened 1,4-Dicarbonyl Product C->D Rearrangement

Caption: Generalized mechanism of acid-catalyzed furan ring opening.

cluster_1 Forced Degradation Experimental Workflow prep 1. Prepare Solutions - Compound Stock (in ACN) - Acidic Buffers (e.g., pH 2) - Internal Standard (IS) setup 2. Set Up Experiment - Add stock & IS to buffer - Seal vials - Incubate at controlled temp. prep->setup t0 3. T₀ Sample - Immediately quench reaction (neutralize/dilute) - Analyze immediately setup->t0 sampling 4. Time-Point Sampling - Withdraw aliquots at set intervals (e.g., 1, 2, 4, 8, 24h) - Quench each sample setup->sampling analysis 5. HPLC-UV Analysis - Quantify compound vs. IS t0->analysis sampling->analysis data 6. Data Analysis - Plot % remaining vs. time - Determine degradation rate analysis->data

Caption: Workflow for a forced degradation stability study.

Experimental Protocol: Forced Degradation Study in Acidic Media

This protocol provides a robust, self-validating workflow for assessing the stability of a furan-containing compound. Forced degradation studies are a cornerstone of pharmaceutical development, designed to understand degradation pathways and establish the stability-indicating nature of analytical methods.[10][11][12]

Objective: To determine the degradation kinetics of this compound in an acidic solution at a controlled temperature.

Materials:

  • This compound (or your furan compound of interest)

  • Acetonitrile (ACN), HPLC grade

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Potassium chloride (KCl)

  • Deionized water

  • A stable internal standard (IS) compound (e.g., a structurally unrelated compound with a similar chromophore that is stable under acidic conditions and chromatographically resolved)

  • HPLC vials

Procedure:

  • Preparation of Solutions:

    • Acidic Buffer (0.1 M KCl/HCl, pH 2.0): Prepare a 0.1 M KCl solution in deionized water. Adjust the pH to 2.0 using 1 M HCl.

    • Compound Stock Solution (1 mg/mL): Accurately weigh and dissolve your furan compound in ACN.

    • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of your chosen IS in ACN.

    • Quenching Solution (0.1 M NaOH): Prepare a sodium hydroxide solution to neutralize the acid in the samples and stop the degradation.

  • Stability Experiment Setup:

    • In a 10 mL volumetric flask, add 9 mL of the pH 2.0 buffer.

    • Add 100 µL of the compound stock solution and 100 µL of the IS stock solution.

    • Bring the flask to volume with the pH 2.0 buffer. This gives a final compound and IS concentration of 10 µg/mL. This is your main reaction mixture.

    • Transfer aliquots of this mixture into several sealed HPLC vials.

    • Place the vials in a controlled temperature bath (e.g., 40°C or 60°C).

  • Time-Point Sampling:

    • Time Zero (T₀) Sample: Immediately after preparing the reaction mixture, take one aliquot. Quench it by adding an equal volume of the 0.1 M NaOH quenching solution. Analyze this sample immediately via HPLC. This represents 100% of the initial compound concentration.[1]

    • Subsequent Samples: At predetermined time points (e.g., 1, 2, 4, 8, 24, and 48 hours), remove one vial from the temperature bath. Immediately quench the sample as described for the T₀ sample. Store the quenched samples at 4°C until analysis.

  • Analytical Quantification (HPLC-UV):

    • Analyze all quenched samples using a validated stability-indicating HPLC-UV method.

    • For each time point, calculate the ratio of the peak area of your furan compound to the peak area of the internal standard.

  • Data Analysis:

    • Normalize the peak area ratios from each time point to the T₀ sample's ratio.

    • Calculate the percentage of the furan compound remaining at each time point.

    • Plot the percentage of the compound remaining versus time. From this plot, you can determine the degradation rate constant (k) and the half-life (t₁/₂) of your compound under these specific conditions.[1]

Sample Data Presentation Table:

Time (hours)Peak Area (Analyte)Peak Area (IS)Peak Area Ratio (Analyte/IS)% Remaining
01,250,0001,500,0000.833100.0
11,150,0001,505,0000.76491.7
21,055,0001,498,0000.70484.5
4880,0001,502,0000.58670.3
8630,0001,510,0000.41750.1
24155,0001,495,0000.10412.5

References

  • The photohydrolysis of furans. (2026). Science.
  • Stability issues of furan rings in acidic or basic conditions. (2025). BenchChem.
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). Wiley Online Library.
  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (n.d.). Scite.ai.
  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (n.d.). ResearchGate.
  • Acids furan derivatives: Topics. (n.d.). Science.gov.
  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (2017). Energy & Fuels.
  • Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. (2024). PMC.
  • Furan. (n.d.). Wikipedia.
  • The photohydrolysis of furans. (2026). PubMed.
  • Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. (n.d.). Academia.edu.
  • A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. (2020). Taylor & Francis Online.
  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). MDPI.
  • FURANS AND HYDROXYMETHYLFURANS: SUSTAINABLE SOURCES OF MOLECULAR DIVERSITY. (n.d.). ResearchGate.
  • Microbial degradation of furanic compounds: biochemistry, genetics, and impact. (2011). PMC.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology.
  • A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. (2020). PubMed.
  • Microbial degradation of furanic compounds: biochemistry, genetics, and impact. (2011). PubMed.
  • Furagin: Forced Degradation Studies. (2017). UKEssays.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo.
  • Reactions of Furan II Heterocyclic Chemistry. (2020). YouTube.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.

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Technical Support Center: N-Furfurylglycine Purification & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide for researchers and drug development professionals dealing with the synthesis and purification of N-furfurylglycine.

When synthesizing N-furfurylglycine via the reductive amination of furfural with glycine[1], the most persistent challenge is the complete removal of unreacted furfural. Furfural is notorious for its tendency to polymerize into dark, intractable humins, which can severely compromise the purity and yield of your final amino acid product[2]. This guide provides field-proven, self-validating protocols to ensure absolute separation.

The Chemistry of Separation: Causality & Mechanisms

Successful purification relies on exploiting the orthogonal physicochemical properties of the product and the contaminant.

  • N-Furfurylglycine (The Product): As a secondary amine with a carboxylic acid moiety, it is an amphoteric zwitterion. It exhibits high aqueous solubility at both low pH (as a cation) and high pH (as an anion). However, at its isoelectric point (pI ≈ 5.5), the net charge is zero, and its aqueous solubility drops precipitously, allowing for selective crystallization.

  • Furfural (The Contaminant): Furfural is a neutral, volatile aldehyde. While it is miscible in most organic solvents, it also possesses moderate water solubility (~83 g/L or 8.3 g/100 mL at 20 °C)[3]. This partial aqueous solubility is the root cause of separation failures during standard aqueous workups.

By maintaining the reaction mixture at a highly basic pH, N-furfurylglycine is locked into its water-soluble anionic form, allowing us to aggressively wash away the neutral furfural using an immiscible organic solvent like ethyl acetate[2].

Troubleshooting FAQs

Q1: My crude N-furfurylglycine turns dark brown or black during solvent evaporation. What is happening? A1: This is a classic symptom of furfural autoxidation and polymerization. Furfural is highly reactive and forms dark polymeric resins when exposed to air, heat, or concentrated acids[2]. Solution: Never apply heat or vacuum to the crude aqueous mixture until you have completely extracted the unreacted furfural. Always perform the organic solvent extractions while the aqueous layer is kept cool and basic.

Q2: I performed an ethyl acetate extraction, but I still see a furfural aldehyde proton (~9.5 ppm) in my 1H-NMR. Why? A2: A single extraction is insufficient. Because furfural has a water solubility of ~83 g/L, it partitions between the aqueous and organic layers[3]. Solution: You must perform at least three sequential extractions with ethyl acetate. For highly concentrated reactions, consider using a continuous liquid-liquid extractor.

Q3: I adjusted the pH to 5.5, but my N-furfurylglycine isn't precipitating. How do I induce crystallization? A3: Several factors can prevent crystallization:

  • Supersaturation: The solution might be too dilute. Concentrate the aqueous layer (only after furfural removal) under reduced pressure before adjusting the pH.

  • Temperature: Zwitterion solubility increases with temperature. Cool the mixture to 0–5 °C in an ice bath.

  • Seeding: Scratch the inside of the glass flask with a glass rod to provide nucleation sites.

Q4: Can I use sodium bisulfite to remove the residual furfural? A4: Yes. Furfural readily reacts with sodium metabisulfite to form a highly water-soluble bisulfite adduct. Because the adduct remains soluble in water across a broad pH range, you can form the adduct, and then adjust the pH to 5.5. The N-furfurylglycine will precipitate, leaving the furfural-bisulfite adduct behind in the aqueous supernatant.

Step-by-Step Experimental Protocols

Protocol A: Liquid-Liquid Extraction & Isoelectric Crystallization

This is the standard, self-validating protocol for bulk purification.

  • Quenching & Basification: Upon completion of the reductive amination, cool the reaction mixture to 0 °C. Slowly add 1 M NaOH until the pH reaches > 10.

    • Validation Check: The solution must be fully homogeneous, ensuring the amino acid is in its anionic, water-soluble state.

  • Organic Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 × 1 volume equivalent).

    • Causality: Ethyl acetate selectively solvates the neutral furfural.

  • Phase Separation: Retain the bottom aqueous layer. Discard the top organic layers.

  • Trace Solvent Removal: Briefly subject the aqueous layer to rotary evaporation (30 °C, 50 mbar) for 10 minutes to remove residual dissolved ethyl acetate.

  • Isoelectric Precipitation: Cool the aqueous layer to 0–5 °C. While stirring vigorously, add 1 M HCl dropwise. Monitor continuously with a calibrated pH meter until exactly pH 5.5 is reached.

    • Validation Check: The solution will transition from clear to turbid as the zwitterion precipitates.

  • Isolation: Stir for 1 hour at 0 °C to maximize crystal growth. Filter the precipitate via vacuum filtration. Wash the filter cake with ice-cold water (2 × 10 mL) followed by cold ethanol (1 × 10 mL).

  • Drying: Dry the white/off-white crystals under high vacuum at 40 °C overnight.

Protocol B: Bisulfite Scavenging (For Stubborn Trace Furfural)

Use this protocol if NMR indicates trace furfural remains after Protocol A.

  • Adduct Formation: To the crude aqueous mixture (pH ~7-8), add 1.5 molar equivalents of Sodium Metabisulfite (

    
    ) relative to the estimated remaining furfural.
    
  • Incubation: Stir vigorously at room temperature for 2 hours.

  • Precipitation: Cool to 0 °C and adjust the pH to 5.5 using 1 M HCl.

  • Filtration: Filter the precipitated N-furfurylglycine. The water-soluble furfural-bisulfite adduct will remain completely dissolved in the filtrate.

Quantitative Data Presentation

The following table summarizes the divergent physicochemical properties that enable this purification strategy.

PropertyN-FurfurylglycineFurfural
Molecular Weight 155.15 g/mol 96.08 g/mol
Physical State (RT) Solid (Crystals)Liquid (Volatile)
Charge State (pH 10) Anionic (Net -1)Neutral (Net 0)
Charge State (pH 5.5) Zwitterionic (Net 0)Neutral (Net 0)
Water Solubility High at pH < 2 or > 9; Low at pH 5.5~83 g/L (Moderate)
Ethyl Acetate Solubility InsolubleHighly Miscible
Reactivity to Bisulfite NoneForms soluble adduct

Visualizing the Workflows

PurificationWorkflow Mix Crude Reaction Mixture (N-furfurylglycine + Furfural + Water) Ext Liquid-Liquid Extraction (Add Ethyl Acetate) Mix->Ext Org Organic Phase (Unreacted Furfural) Ext->Org Top Layer (Discard) Aq Aqueous Phase (N-furfurylglycine salt) Ext->Aq Bottom Layer (Keep) pH pH Adjustment (Titrate to pI ~5.5) Aq->pH Cryst Crystallization & Filtration pH->Cryst Pure Pure N-furfurylglycine (White/Off-white crystals) Cryst->Pure

Figure 1: Step-by-step extraction and isoelectric precipitation workflow.

pHDependence LowPH LowPH Iso Isoelectric Point (pH ~5.5) Zwitterionic Form (Insoluble / Precipitates) LowPH->Iso Add Base (NaOH) Iso->LowPH Excess Acid HighPH HighPH Iso->HighPH Excess Base HighPH->Iso Add Acid (HCl)

Figure 2: pH-dependent speciation and solubility of N-furfurylglycine.

References

1.[2] Title: Sequential and in Situ Extraction of Furfural from Reaction Mixture and Effect of Extracting Agents on Furfural Degradation | Source: ACS Publications | URL: [Link] 2.[1] Title: Electrochemical reductive amination of furfural-based biomass intermediates | Source: Green Chemistry | URL: [Link] 3.[3] Title: A nanoporous adsorbent for removal of furfural from aqueous solutions | Source: ResearchGate | URL: [Link]

Sources

Technical Support Center: Optimizing Reductive Amination of Furan-Glycine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of furan-glycine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of reductive amination involving furan aldehydes or ketones and glycine (or its esters). Here, we will dissect common experimental challenges, provide scientifically-grounded solutions, and offer detailed protocols to enhance your reaction yields and product purity.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to build a foundational understanding of the critical parameters governing the reductive amination of furan derivatives with glycine.

Q1: What is the optimal pH for the reductive amination of a furan aldehyde with glycine?

A1: The optimal pH is a delicate balance. A weakly acidic environment, typically between pH 6 and 7, is ideal for the initial and rate-limiting step of imine formation.[1][2] At this pH, there are enough protons to facilitate the dehydration step required for imine formation, but the glycine amine group is not excessively protonated, which would render it non-nucleophilic.[3] If the medium is too acidic, the furan ring itself can become susceptible to acid-catalyzed hydrolysis and ring-opening.[4]

Q2: Which reducing agent is most suitable for this transformation?

A2: The choice of reducing agent is critical for maximizing yield and minimizing side reactions.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the preferred reagent for one-pot reductive aminations.[1][5] It is a mild and selective reducing agent that is particularly effective at reducing the intermediate iminium ion without significantly reducing the starting furan aldehyde.[1][5] STAB is water-sensitive and typically used in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[5][6]

  • Sodium Cyanoborohydride (NaBH₃CN) is another selective option that works well under mildly acidic conditions.[1][6] It is less reactive towards aldehydes at neutral pH, making it suitable for in-situ imine reduction.[1][3] However, a significant drawback is the potential release of toxic cyanide byproducts.[1]

  • Sodium Borohydride (NaBH₄) is a stronger, less selective reducing agent. It can readily reduce the starting furan aldehyde to the corresponding alcohol, leading to a common side product.[1] To mitigate this, a two-step approach is often employed: first, allow the imine to form completely, and then add NaBH₄.[1][3]

Q3: What are the most common side reactions and how can they be minimized?

A3: Several side reactions can compete with the desired reductive amination, leading to reduced yields and purification challenges.

  • Reduction of the Furan Aldehyde: The formation of furfuryl alcohol is a primary side reaction, especially with strong reducing agents like NaBH₄.[7] Using milder, more selective reagents like NaBH(OAc)₃ or NaBH₃CN can significantly suppress this pathway.[1]

  • Over-alkylation: The newly formed furan-glycine product can sometimes be more nucleophilic than the starting glycine, leading to a second reaction with the furan aldehyde to form a tertiary amine.[1][7] This can often be controlled by using an excess of the starting amine (glycine).[7]

  • Furan Ring Opening or Polymerization: Furan rings can be unstable under strongly acidic conditions, leading to ring-opening or polymerization.[4][7] It is crucial to maintain a mildly acidic to neutral pH throughout the reaction and purification process.

Troubleshooting Guide

This section provides a detailed, problem-oriented approach to resolving specific issues you may encounter during your experiments.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inefficient Imine Formation: The equilibrium may not favor the imine intermediate.[1] 2. Incorrect pH: The pH may be too high (inhibiting imine formation) or too low (protonating the amine).[3] 3. Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling.1. Promote Imine Formation: Remove water as it forms using molecular sieves or a Dean-Stark trap. Alternatively, pre-form the imine before adding the reducing agent.[1] 2. Optimize pH: Carefully buffer the reaction mixture to a pH between 6 and 7. Use a pH meter for accurate measurement.[1][2] 3. Use Fresh Reagent: Always use a fresh, unopened bottle of the reducing agent, especially for moisture-sensitive reagents like STAB.[5]
Significant Formation of Furfuryl Alcohol 1. Reducing Agent is Too Strong: The reducing agent is reducing the aldehyde faster than the imine is formed and reduced.[1] 2. Suboptimal Reaction Conditions: High temperatures or pressures (in catalytic hydrogenation) can favor aldehyde reduction.[7]1. Switch to a Milder Reducing Agent: Replace NaBH₄ with NaBH(OAc)₃ or NaBH₃CN.[1] 2. Two-Step Procedure: If using NaBH₄, allow the imine to form for a sufficient period before adding the reducing agent.[1] 3. Optimize Conditions: If using catalytic hydrogenation, screen different catalysts and optimize for the lowest effective temperature and H₂ pressure.[7]
Formation of Secondary/Tertiary Amine Byproducts 1. Over-alkylation: The product amine is reacting with the starting aldehyde.[7]1. Control Stoichiometry: Use a significant excess of glycine (e.g., 2-3 equivalents) relative to the furan aldehyde to outcompete the product amine in reacting with the aldehyde.[7] 2. Slow Addition: Add the furan aldehyde slowly to the reaction mixture containing the glycine to maintain a low concentration of the aldehyde.[7]
Compound Degrades During Workup or Purification 1. Acidic Conditions: The furan ring is sensitive to acid. Aqueous acid washes or acidic silica gel can cause degradation.[4]1. Neutralize Carefully: During workup, use a mild base (e.g., saturated NaHCO₃ solution) to neutralize any acidic components. Avoid prolonged contact with acidic aqueous layers. 2. Deactivated Silica Gel: For column chromatography, use neutral or deactivated silica gel. Alternatively, add a small amount of a non-nucleophilic base like triethylamine (~0.1-1%) to the eluent.[4]
Optimizing Reaction Conditions: A Comparative Overview
ParameterCondition A (High Yield)Condition B (Moderate Yield)Condition C (Low Yield)Rationale & Explanation
Reducing Agent NaBH(OAc)₃ (STAB)NaBH₃CNNaBH₄ (one-pot)STAB is highly selective for the iminium ion, minimizing reduction of the starting aldehyde.[1][5] NaBH₃CN is also selective but poses toxicity concerns.[1] NaBH₄ is a strong reducing agent and will significantly reduce the aldehyde in a one-pot reaction.[1]
Solvent Dichloroethane (DCE) or THFMethanol (MeOH)WaterAprotic solvents like DCE and THF are compatible with STAB.[5][6] Methanol can be used with NaBH₃CN but may slowly react with STAB.[5][6] While greener, water can complicate the reaction equilibrium and is not ideal for hydride-based reducing agents.
pH 6.0 - 7.05.0 - 6.0< 5.0 or > 8.0The 6-7 range is a "sweet spot" that facilitates imine formation without passivating the amine or degrading the furan ring.[1][2] Below pH 5, the glycine is heavily protonated, and the furan ring is at risk.[3][4] Above pH 8, imine formation is slow.
Temperature Room Temperature (20-25 °C)0 °C to Room Temp.> 40 °CMost reductive aminations with borohydride reagents are efficient at room temperature. Elevated temperatures can increase the rate of side reactions.

Detailed Experimental Protocol: Synthesis of a Furan-Glycine Derivative

This protocol outlines a general procedure for the reductive amination of 2-furaldehyde with glycine ethyl ester using sodium triacetoxyborohydride.

Materials:

  • 2-Furaldehyde

  • Glycine ethyl ester hydrochloride

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add glycine ethyl ester hydrochloride (1.2 equivalents) and 1,2-dichloroethane (DCE) to form a suspension.

  • Amine Neutralization: Add triethylamine (1.2 equivalents) to the suspension and stir for 10-15 minutes at room temperature to liberate the free amine.

  • Aldehyde Addition: Add 2-furaldehyde (1.0 equivalent) to the reaction mixture.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 equivalents). Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCE (2x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (consider deactivating the silica with triethylamine as mentioned in the troubleshooting guide) to yield the pure furan-glycine derivative.

Visualizing the Process

Reductive Amination Mechanism

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Furan Aldehyde Furan Aldehyde Hemiaminal Hemiaminal Furan Aldehyde->Hemiaminal + Glycine Glycine Glycine Imine Imine Hemiaminal->Imine - H₂O Imine_redux Imine Furan-Glycine Product Furan-Glycine Product Imine_redux->Furan-Glycine Product + [H⁻] Reducing Agent [H⁻] (e.g., STAB)

Caption: The two-step mechanism of reductive amination.

Experimental Workflow

workflow start Start reagents Combine Furan Aldehyde & Glycine Ester in Solvent start->reagents imine Stir for Imine Formation (30-60 min) reagents->imine reduction Add NaBH(OAc)₃ imine->reduction monitor Monitor by TLC/LC-MS reduction->monitor workup Quench with NaHCO₃ & Extract monitor->workup Reaction Complete purify Dry, Concentrate & Purify via Chromatography workup->purify product Pure Product purify->product

Caption: Step-by-step experimental workflow.

Troubleshooting Decision Tree

troubleshooting start Low Yield? check_sm Starting Material Consumed? start->check_sm yes_sm Yes check_sm->yes_sm Yes no_sm No check_sm->no_sm No side_products Major Side Products? yes_sm->side_products sol_no_sm Check pH (6-7) Pre-form Imine Use Fresh Reagents no_sm->sol_no_sm yes_sp Yes side_products->yes_sp Yes no_sp No side_products->no_sp No alcohol Furfuryl Alcohol? yes_sp->alcohol sol_no_sp Optimize Purification (e.g., neutral silica) no_sp->sol_no_sp yes_alcohol Yes alcohol->yes_alcohol Yes no_alcohol No alcohol->no_alcohol No sol_alcohol Use Milder Reductant (e.g., STAB) yes_alcohol->sol_alcohol over_alkylation Over-alkylation? no_alcohol->over_alkylation yes_oa Yes over_alkylation->yes_oa Yes sol_oa Use Excess Glycine Slow Aldehyde Addition yes_oa->sol_oa

Caption: A decision tree for troubleshooting low yields.

References

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from [Link]

  • Ogo, S., Uehara, K., Abura, T., & Fukuzumi, S. (2004). pH-Dependent Chemoselective Synthesis of α-Amino Acids. Reductive Amination of α-Keto Acids with Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water. Journal of the American Chemical Society. Retrieved from [Link]

  • Reductive Amination - Common Conditions. Retrieved from [Link]

  • Myers, A. G. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

  • Ogo, S., Uehara, K., Abura, T., & Fukuzumi, S. (2004). pH-Dependent chemoselective synthesis of alpha-amino acids. Reductive amination of alpha-keto acids with ammonia catalyzed by acid-stable iridium hydride complexes in water. Journal of the American Chemical Society, 126(11), 3020–3021. Retrieved from [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC. (2020, October 17). Retrieved from [Link]

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Technical Support Center: Handling the Light Sensitivity of Furan-Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with furan-amino acid derivatives. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) to address the challenges associated with the inherent light sensitivity of these valuable compounds. Our focus is on providing practical, field-tested insights to ensure the integrity and reproducibility of your experimental results.

Introduction: The Double-Edged Sword of Furan's Photoreactivity

The furan moiety is a versatile heterocyclic scaffold in medicinal chemistry, valued for its ability to act as a bioisostere for phenyl rings and engage in a variety of chemical transformations.[1] However, the electron-rich nature of the furan ring also makes it susceptible to photochemical reactions, including isomerization, oxidation, and degradation upon exposure to light.[2][3] When conjugated with amino acids, this photosensitivity can lead to a host of experimental challenges, from inconsistent assay results to the formation of unknown and potentially toxic byproducts.[4] This guide is designed to equip you with the knowledge and tools to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My furan-amino acid derivative is degrading during synthesis and purification. What are the likely causes and how can I prevent this?

A1: Degradation during these initial stages is common and often stems from prolonged exposure to ambient laboratory light, especially when combined with elevated temperatures or the presence of photosensitizers.

Causality: The furan ring can absorb UV and even visible light, leading to the formation of excited states that can undergo various reactions, including cycloadditions, ring-opening, or reaction with oxygen to form reactive oxygen species (ROS).[5][6] The amino acid conjugate can influence this reactivity.[7]

Troubleshooting & Prevention:

  • Work in a Light-Controlled Environment: Whenever possible, conduct reactions in a darkened fume hood.[8] If this is not feasible, wrap reaction flasks and chromatography columns in aluminum foil.[8]

  • Use Low-Energy Light Sources: If visibility is necessary, use a red or yellow safelight, as these emit lower-energy wavelengths less likely to be absorbed by the furan ring.[8]

  • Monitor Temperature: Avoid excessive heating, as it can accelerate photochemical degradation.[9] Conduct reactions at the lowest effective temperature.

  • Degas Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas (e.g., argon or nitrogen) before use. Oxygen can participate in photo-oxidation reactions.

  • Purification Considerations:

    • Flash Chromatography: Work expeditiously and shield the column from light.

    • HPLC: Use an autosampler with a protective cover and, if possible, a thermostat to keep samples cool. Minimize the time samples spend on the autosampler before injection.

Q2: I'm observing inconsistent results in my cell-based assays. Could this be related to the light sensitivity of my furan-amino acid derivative?

A2: Absolutely. Photodegradation of your compound in cell culture media under standard laboratory lighting is a significant and often overlooked source of variability.

Causality: Standard cell culture incubators and biosafety cabinets are typically equipped with fluorescent lighting that emits wavelengths capable of inducing photochemical reactions in sensitive compounds. This can lead to a decrease in the effective concentration of your active compound and the formation of degradation products with altered or even cytotoxic effects.

Troubleshooting & Prevention:

  • Minimize Light Exposure During Cell Culture:

    • When working in a biosafety cabinet, turn off the overhead light whenever possible.

    • Wrap cell culture plates or flasks in aluminum foil, especially during long incubation periods.

    • Consider using a light-blocking plate sealer.

  • Vehicle Controls are Crucial: Always include a vehicle-only control that has been exposed to the same light conditions as your test compound. This will help you differentiate between compound-induced effects and light-induced artifacts.

  • Phototoxicity Controls: It is essential to run a control experiment where the cells are treated with the furan-amino acid derivative and kept in complete darkness. This will help determine the baseline activity of the compound in the absence of light-induced degradation.

  • Consider the Medium: Some components in cell culture media can act as photosensitizers, accelerating the degradation of your compound. If you suspect this is the case, you may need to test different media formulations.

Q3: How should I properly store my solid and solution-based furan-amino acid derivatives to ensure their long-term stability?

A3: Proper storage is critical to maintaining the integrity of your compounds. Light, heat, and oxygen are the primary enemies.

Storage Recommendations:

Form Container Atmosphere Temperature Light Condition
Solid Amber glass vial with a tight-fitting capInert gas (e.g., Argon or Nitrogen)-20°C or -80°CComplete darkness (store in a box)
Solution Amber glass vial or an opaque tubeInert gas overlay-20°C or -80°CComplete darkness

Best Practices:

  • Aliquot Solutions: To avoid repeated freeze-thaw cycles and light exposure to the entire stock, prepare single-use aliquots.[8]

  • Use Opaque Containers: Amber vials are a minimum requirement, but for highly sensitive compounds, consider completely opaque containers or wrapping vials in aluminum foil.[8]

  • Inert Atmosphere: Before sealing, flush the vial with an inert gas to displace oxygen.[2]

Troubleshooting Guide: Common Experimental Issues

Symptom Potential Cause(s) Recommended Action(s)
Unexpected peaks in HPLC/LC-MS analysis of a "pure" compound. Photodegradation during sample preparation or analysis.Prepare samples under reduced light. Use an autosampler with a light-blocking cover. Analyze a freshly prepared sample versus one that has been sitting on the benchtop.
Loss of biological activity over time in a multi-day experiment. Compound degradation in the assay medium due to light exposure.Protect the assay plates from light. Include a "time-zero" and "end-of-experiment" sample for analytical confirmation of compound concentration.
Appearance of color in a previously colorless solution. Formation of colored degradation products, often due to oxidation.Store the solution under an inert atmosphere and protected from light. Prepare fresh solutions before each experiment.
Irreproducible results between experiments. Inconsistent light exposure during different experimental runs.Standardize all light-handling procedures. Document light conditions in your experimental notes.

Experimental Protocols

Protocol 1: Assessing the Photostability of a Furan-Amino Acid Derivative

This protocol provides a general framework for evaluating the stability of your compound under specific light conditions.

  • Preparation of Solutions:

    • Prepare a stock solution of your furan-amino acid derivative in a suitable solvent (e.g., DMSO or ethanol) at a known concentration.

    • Prepare your final assay buffer or cell culture medium.

  • Experimental Setup:

    • In amber and clear microcentrifuge tubes or a multi-well plate, dilute the stock solution to the final experimental concentration in the assay buffer.

    • Prepare three sets of samples:

      • Light-Exposed: Place the clear tubes/plate under your standard laboratory lighting conditions (e.g., in the biosafety cabinet or on the benchtop).

      • Dark Control: Wrap the amber tubes/plate completely in aluminum foil.

      • Time-Zero Control: Immediately freeze one aliquot at -80°C.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from the light-exposed and dark control groups and freeze at -80°C.

  • Analytical Quantification:

    • Analyze all samples (including the time-zero control) by a suitable analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of the parent compound.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time for both the light-exposed and dark control samples. This will provide a clear indication of the compound's photostability under your experimental conditions.

Protocol 2: General Handling Procedure for Photosensitive Furan-Amino Acid Derivatives

This workflow outlines the best practices for handling these compounds from synthesis to biological assay.

G cluster_synthesis Synthesis & Purification cluster_storage Storage cluster_assay Biological Assay synthesis Synthesize in foil-wrapped flask purification Purify via column chromatography (foil-wrapped) or preparative HPLC (light-protected autosampler) synthesis->purification storage_solid Store solid in amber vial under inert gas at -20°C in the dark purification->storage_solid Dry & Characterize storage_solution Prepare stock solution in amber vial, aliquot, and store at -80°C in the dark storage_solid->storage_solution assay_prep Prepare working solutions under red/yellow light or in a darkened hood storage_solution->assay_prep Thaw aliquot incubation Incubate cells/reagents in foil-wrapped plates or a dark incubator assay_prep->incubation analysis Analyze results promptly, protecting samples from light until analysis incubation->analysis

Caption: Workflow for identifying photodegradation products.

References

  • National Center for Biotechnology Information. (n.d.). Troubleshooting guide. Retrieved from [Link]

  • PMC. (2025, August 27). Photostability of organic fluorophore influenced by adjacent amino acid residues. Retrieved from [Link]

  • ResearchGate. (2025, August 14). (PDF) Photostability of organic fluorophore influenced by adjacent amino acid residues. Retrieved from [Link]

  • PMC - NIH. (n.d.). Covalent Modification of Cytochrome C by Reactive Metabolites of Furan. Retrieved from [Link]

  • Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Novel Synthesis of Stable Furan and Thiophene o-Amino Thioaldehydes by Reaction of o-Azido Aldehydes with Hexamethyldisilathiane. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Visible-light-mediated synthesis of 3,4,5-trisubstituted furan-2-one derivatives via a bifunctional organo photocatalyst. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. Retrieved from [Link]

  • Science. (2026, January 15). The photohydrolysis of furans. Retrieved from [Link]

  • Tintoll. (2026, January 8). Nickel Quencher Stabilizer Wholesale Manufacturer/Supplier/Company. Retrieved from [Link]

  • MDPI. (2023, February 28). Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization. Retrieved from [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering. (2019, December 30). Quantum chemical studies, spectroscopic analysis and molecular structure investigation of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. Retrieved from [Link]

  • SciSpace. (n.d.). Degraded protein adducts of cis-2-butene-1,4-dial are urinary and hepatocyte metabolites of furan. Retrieved from [Link]

  • International Atomic Energy Agency. (n.d.). Appendix I ARtEFACts AnD tROUBLEsHOOtInG. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018, October 30). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Polymer stabilizer. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • MDPI. (2023, May 3). The Influence of the Side Chain Structure on the Photostability of Low Band Gap Polymers. Retrieved from [Link]

  • ResearchGate. (2025, December 3). (PDF) Quantum chemical studies, spectroscopic analysis and molecular structure investigation of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (2017, June 13). How do you deal with light-induced artifacts in electrophysiological recording? Retrieved from [Link]

  • PubMed. (2000, April 21). Ab Initio Study on the Photochemical Isomerization of Furan Derivatives. Retrieved from [Link]

  • The National Academies Press. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Retrieved from [Link]

  • PubMed. (n.d.). Furan-based (photo)oxidation reactions and their application in nucleic acid and protein targeting. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • Spectral Instruments Imaging. (n.d.). Troubleshooting Guide for BLI & FLI Optical Imaging: A Step-by-Step Approach. Retrieved from [Link]

  • JRC Publications Repository. (n.d.). Methods for the determination of furan in food. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Furans. Retrieved from [Link]

  • bioRxiv. (2025, August 12). Investigating the impacts of sidechains on de-novo protein design. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic pathways of furan and potential urinary biomarkers of furan.... Retrieved from [Link]

  • MDPI. (2023, May 31). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

  • ResearchGate. (2025, November 14). (PDF) The role of UV absorbers in preventing photodegradation and increasing lifespan of pesticides. Retrieved from [Link]

  • PMC. (n.d.). Quantifying amino acid conformational preferences and side-chain–side-chain interactions in β-hairpins. Retrieved from [Link]

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Technical Support Center: Furan Moiety Integrity During Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who work with furan-containing molecules. The furan ring is a valuable heterocycle in pharmaceuticals and functional materials, but its inherent sensitivity, particularly to acidic conditions, presents a significant challenge during synthetic manipulations. Ring-opening is a common and often irreversible side reaction encountered during the deprotection of alcohols, amines, and other functional groups.

This document provides in-depth, field-proven insights and troubleshooting strategies to help you preserve the furan core of your molecule. We will explore the mechanisms of furan degradation and offer specific, validated protocols to ensure the successful deprotection of your compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my furan-containing compound decomposing during a standard acidic deprotection step?

Answer:

The furan ring is an electron-rich aromatic system that is highly susceptible to acid-catalyzed hydrolysis and ring-opening.[1] The decomposition process is not random; it follows a well-defined mechanistic pathway that is initiated by protonation.

The Mechanism of Acid-Catalyzed Ring Opening:

  • Protonation: The reaction is initiated by the protonation of the furan ring. This is the rate-limiting step.[2][3] The proton preferentially adds to the α-carbon (the carbon adjacent to the oxygen atom, C2 or C5) because the resulting carbocation is stabilized by resonance with the ring oxygen. Protonation at the α-position is energetically more favorable than at the β-position.[2][4]

  • Nucleophilic Attack: A nucleophile, typically the solvent (e.g., water, methanol), attacks the activated ring. This results in the formation of a dihydrofuranol intermediate.[2][3]

  • Ring Cleavage: Subsequent protonation of the endocyclic oxygen atom facilitates the cleavage of the C-O bond, opening the ring to form a 1,4-dicarbonyl compound (or a functional equivalent).[3] This final product is often what is observed as an unexpected side product in your reaction mixture.

This inherent instability means that standard deprotection conditions using strong Brønsted acids (like HCl, H₂SO₄, or trifluoroacetic acid) or even some Lewis acids can readily trigger this destructive cascade.[1][5] Even seemingly mild acidic conditions, such as using standard silica gel for chromatography, can be sufficient to cause degradation of sensitive furans.[1]

Caption: Mechanism of acid-catalyzed furan ring opening.

Q2: I need to remove a silyl ether (TBS, TIPS, etc.). What are the safest methods to avoid furan decomposition?

Answer:

Deprotection of silyl ethers often involves acidic conditions or fluoride ions. Given the acid sensitivity of furans, fluoride-based reagents are overwhelmingly preferred. However, not all fluoride sources are created equal, and reaction conditions must be carefully controlled.

Recommended Furan-Safe Silyl Deprotection Methods

Reagent SystemTypical ConditionsComments & Considerations
TBAF (Tetrabutylammonium fluoride)1.1 eq. TBAF (1M in THF), THF, 0 °C to RTThe most common and generally reliable method. Use of buffered TBAF solutions (e.g., with AcOH) is often reported but should be approached with caution due to the added acid. For furan-containing substrates, unbuffered TBAF is the safer starting point.[6]
HF-Pyridine HF•Pyr complex, THF, Pyridine, 0 °CHighly effective, especially for sterically hindered silyl ethers. The pyridine acts as a base, scavenging the HF and maintaining non-acidic conditions. This is often gentler than aqueous HF preparations.[6]
KF / Phase-Transfer Catalyst KF, 18-crown-6, MeCN, RTAnhydrous potassium fluoride's nucleophilicity is enhanced by a crown ether. This is a very mild and neutral method.
KF in Tetraethylene Glycol KF, Tetraethylene glycol, RTThis system provides a mild and efficient method for cleaving a wide range of silyl ethers in high yield and is compatible with many acid- and base-labile functional groups.[7][8]
Acetyl Chloride (catalytic) 0.1 eq. AcCl, dry MeOH, 0 °C to RTThis method generates a catalytic amount of HCl in situ. While reported to be mild and tolerant of many functional groups, it should be used with extreme caution and at low temperatures for furan substrates due to the generation of acid.[9] Pre-neutralizing the mixture post-reaction is critical.

Critical Troubleshooting Tips:

  • Avoid Protic Acids: Steer clear of cocktails like AcOH/THF/H₂O or aqueous HCl/MeOH unless you have confirmed your specific substrate is stable.

  • Temperature Control: Perform the deprotection at the lowest possible temperature (start at 0 °C or even -20 °C) and monitor the reaction closely by TLC or LCMS to avoid prolonged reaction times.

  • Work-up: Quench the reaction with a neutral or slightly basic aqueous solution (e.g., saturated NaHCO₃ solution) to neutralize any potentially acidic species immediately.

Q3: My molecule contains a furan and a Boc-protected amine. Standard TFA deprotection is destroying my compound. What are my alternatives?

Answer:

This is a classic and challenging problem. The tert-butoxycarbonyl (Boc) group is designed for removal under strong acid, which is directly at odds with the stability of the furan ring.[10][11] Your primary strategy should be to avoid the Boc group altogether in the synthetic design if a furan is present. Opt for an orthogonally protected amine instead.

However, if you are faced with deprotecting an existing Boc-furan compound, you must avoid standard TFA/DCM conditions. Here are some strategies, ranging from high-risk to recommended:

Alternative Boc-Deprotection Strategies (Proceed with Caution)

  • Milder Acidic Conditions (High Risk):

    • Catalytic HCl or p-TsOH in non-aqueous solvent: Using catalytic amounts of a strong acid in a solvent like 1,4-dioxane or dry methanol at low temperatures might work for robust furan systems, but the risk of ring-opening remains high.

    • Lewis Acids: Certain Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃) can cleave Boc groups.[12] These reactions are often performed under non-protic conditions, which may spare the furan. This requires careful screening.

  • Recommended Orthogonal Protecting Groups (Best Practice):

    • Carboxybenzyl (Cbz or Z): This is an excellent choice. The Cbz group is stable to a wide range of conditions but is cleanly removed by catalytic hydrogenation (e.g., H₂, Pd/C, in EtOH or EtOAc).[11] This method is neutral and highly compatible with the furan ring.

    • Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is removed under mild basic conditions, typically with a solution of 20% piperidine in DMF.[10] Furan rings are generally stable to these conditions.

    • Allyloxycarbonyl (Alloc): This group is removed under neutral conditions using a palladium(0) catalyst and a scavenger like dimedone or tributyltin hydride.

If you are designing a synthesis from scratch, employing a Cbz or Fmoc group instead of a Boc group will save significant trouble later on.

Deprotection_Strategy Furan-Safe Deprotection Workflow start Identify Protecting Group on Furan-Containing Molecule pg_silyl Silyl Ether (TBS, TIPS, etc.) start->pg_silyl pg_carbamate Amine Carbamate (Boc, Cbz, Fmoc) start->pg_carbamate pg_ester Ester (Ac, Bz, Me, Et) start->pg_ester silyl_method Use Fluoride-Based Reagent pg_silyl->silyl_method carbamate_type What type of carbamate? pg_carbamate->carbamate_type ester_method Use Basic or Neutral Conditions pg_ester->ester_method tba_hf TBAF in THF or HF-Pyridine silyl_method->tba_hf Neutral Conditions boc Boc carbamate_type->boc Acid-Labile cbz Cbz / Z carbamate_type->cbz Reductively-Labile fmoc Fmoc carbamate_type->fmoc Base-Labile boc_warn High Risk! Avoid standard TFA. Consider redesign with Cbz/Fmoc. boc->boc_warn cbz_method Catalytic Hydrogenation (H₂, Pd/C) cbz->cbz_method fmoc_method Mild Base (e.g., Piperidine/DMF) fmoc->fmoc_method sapon Saponification (LiOH, K₂CO₃ in MeOH/H₂O) Low Temperature! ester_method->sapon Basic reduct Reductive Cleavage (e.g., DIBAL-H for some esters) ester_method->reduct Reductive

Caption: Decision workflow for selecting a furan-safe deprotection strategy.

Selected Experimental Protocols

Protocol 1: Furan-Safe Deprotection of a TBDMS Ether using TBAF

This protocol describes a general and mild method for removing a tert-butyldimethylsilyl (TBDMS or TBS) ether without damaging an acid-sensitive furan ring.

Materials:

  • TBDMS-protected furan-containing compound

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)

  • Anhydrous THF

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS-protected compound (1.0 eq.) in anhydrous THF (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add the 1.0 M solution of TBAF in THF (1.1–1.2 eq.) dropwise via syringe.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS every 15-30 minutes. The reaction is typically complete within 1-4 hours at 0 °C to room temperature.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and dilute with EtOAc.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude deprotected alcohol.

  • Purify the product as necessary, preferably using neutral or deactivated silica gel chromatography. To deactivate silica, you can use an eluent system containing a small amount of triethylamine (~0.5-1%).[1]

Protocol 2: Furan-Safe Deprotection of a Cbz-Protected Amine via Hydrogenation

This protocol details the removal of a carboxybenzyl (Cbz) protecting group, a method that is highly compatible with furan moieties.

Materials:

  • Cbz-protected furan-containing compound

  • Palladium on carbon (Pd/C), 10 wt%

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) source (balloon or Parr hydrogenator)

Procedure:

  • Dissolve the Cbz-protected compound (1.0 eq.) in a suitable solvent like EtOH or EtOAc in a flask designed for hydrogenation.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd relative to the substrate) to the solution.

  • Seal the flask and purge the system by evacuating and backfilling with an inert gas (N₂ or Argon) three times.

  • Introduce hydrogen gas (H₂) into the flask via a balloon or connect to a Parr apparatus.

  • Stir the reaction vigorously at room temperature under a positive pressure of H₂.

  • Monitor the reaction by TLC or LCMS. The reaction is typically complete in 2-12 hours. The disappearance of the starting material and the appearance of a new, more polar spot (the free amine) will be observed.

  • Once complete, carefully vent the H₂ atmosphere and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent (EtOH or EtOAc).

  • Combine the filtrates and concentrate under reduced pressure to afford the deprotected amine. The byproducts, toluene and CO₂, are volatile and are removed during solvent evaporation.

References

  • Acid-Catalyzed 2-Furaldehyde (Furfural) Decomposition Kinetics. (n.d.). Request PDF. Retrieved February 22, 2024, from [Link]

  • Gounder, R. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 32(1), 446-455. [Link]

  • Wiesfeld, J. J., et al. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering, 10(10), 3197-3211. [Link]

  • Scite.ai. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • van Zandvoort, I., et al. (2015). Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. PLoS ONE, 10(5), e0126432. [Link]

  • Mohan, B., et al. (2011). A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. Organic & Biomolecular Chemistry, 9(24), 8373-8377. [Link]

  • Ballini, R., et al. (2004). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 104(1), 199-250. [Link]

  • ResearchGate. (2011). ChemInform Abstract: A Mild and Efficient Method for the Selective Deprotection of Silyl Ethers Using KF in the Presence of Tetraethylene Glycol. [Link]

  • Pillet, F., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers, 14(10), 2051. [Link]

  • Jacquemard, U., et al. (2004). Mild and selective deprotection of carbamates with Bu4NF. Tetrahedron, 60(44), 10039-10047. [Link]

  • ResearchGate. (2012). Selective Deprotection of Silyl Ethers. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]

  • Organic Chemistry Portal. (2004). Mild and selective deprotection of carbamates with Bu4NF. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

Sources

Technical Support Center: Recrystallization & Purification of [(Furan-2-ylmethyl)-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for [(Furan-2-ylmethyl)-amino]-acetic acid (also known as N-furfurylglycine, CAS: 859981-01-4). This guide is engineered for research scientists, process chemists, and drug development professionals who require high-purity isolation of this specific heterocyclic amino acid derivative.

By synthesizing technical accuracy with field-proven thermodynamic principles, this guide addresses the unique physicochemical challenges of handling furan-containing zwitterions [1].

Part 1: Physicochemical Profiling (The "Why")

Before troubleshooting, it is critical to understand the molecular behavior of this compound. The molecule features two competing structural domains:

  • The Zwitterionic Backbone: A secondary amine and a carboxylic acid. In aqueous and polar media, it exists primarily as a dipolar ion, making it highly soluble in water and nearly insoluble in non-polar organic solvents (e.g., hexane, ether).

  • The Furan Ring: An electron-rich, heteroaromatic moiety that imparts localized lipophilicity but is highly sensitive to oxidative degradation and strong acids (which can trigger ring-opening polymerization) [1].

The Core Challenge: Standard organic recrystallization (e.g., dissolving in hot ethyl acetate and cooling) fails because the zwitterion will not dissolve in the organic phase. Conversely, relying solely on water leads to massive yield losses due to high cold-water solubility. The solution is Isoelectric Anti-Solvent Crystallization .

Part 2: Troubleshooting Guides & FAQs

Q1: My product is "oiling out" (forming a biphasic liquid) instead of forming crystals. How do I fix this? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute in the chosen solvent mixture is lower than the temperature at which the solution becomes supersaturated. The furan ring lowers the crystalline lattice energy compared to simple amino acids. Solution:

  • Decrease the anti-solvent addition rate: Add your anti-solvent (e.g., Isopropanol) dropwise over 30-45 minutes rather than all at once.

  • Seed the solution: Introduce a few seed crystals of pure this compound before the cloud point is reached to bypass the nucleation energy barrier.

  • Switch anti-solvents: If using Methanol causes oiling, switch to Ethanol or Isopropanol, which have lower dielectric constants and force precipitation more gradually.

Q2: I am experiencing significant yield loss during recrystallization. What is the optimal solvent system? Causality: Zwitterions exhibit minimum solubility at their isoelectric point (pI). If your aqueous solution is too acidic or too basic, the molecule becomes charged (cationic or anionic) and remains solvated by water. Solution: The optimal system is a Water / Isopropanol (1:4 v/v) gradient. Crucially, before adding the Isopropanol, you must adjust the aqueous solution to the molecule's pI (approximately pH 5.5 - 6.0). Use dilute Acetic Acid or dilute NaOH for adjustment to avoid localized pH extremes that could degrade the furan ring.

Q3: My crystallized product has a yellow/brown tint. How do I remove these colored impurities? Causality: The furan ring is susceptible to auto-oxidation, especially if the crude material was synthesized via reductive amination of furfural or nucleophilic substitution under ambient atmosphere [1]. These oxidation byproducts are highly conjugated and deeply colored. Solution: Implement an activated carbon treatment prior to crystallization. Dissolve the crude in water at 60°C, add 5-10% w/w activated charcoal, stir for 15 minutes, and perform a hot filtration through a Celite pad.

Part 3: Standard Operating Procedure (SOP)

Workflow: Isoelectric Anti-Solvent Recrystallization

This protocol is designed as a self-validating system; if the pH or temperature parameters are not met, the subsequent phase transition will visibly fail, alerting the operator immediately.

Step 1: Aqueous Dissolution & Decolorization

  • Suspend 10.0 g of crude this compound in 25 mL of deionized water (2.5 volumes).

  • Heat the suspension to 60°C under moderate agitation until complete dissolution occurs. (Self-validation: The solution must be completely clear; any remaining solids are insoluble impurities).

  • Optional: If the solution is dark, add 0.5 g activated carbon, stir for 15 min at 60°C, and filter hot through Celite.

Step 2: Isoelectric Point (pI) Adjustment

  • Cool the filtrate slightly to 45°C.

  • Monitor the pH using a calibrated probe. Adjust the pH to 5.5 - 6.0 using 1M Acetic Acid or 1M NaOH dropwise.

  • Caution: Do not use strong mineral acids (like concentrated HCl) as the localized acidity can degrade the furan ring.

Step 3: Anti-Solvent Addition

  • Maintain the solution at 40-45°C.

  • Begin dropwise addition of 100 mL of Isopropanol (IPA) (10 volumes) via an addition funnel over 45 minutes.

  • Self-validation: The solution should become turbid (cloud point) after approximately 30-40 mL of IPA is added. Once turbidity persists, pause addition for 5 minutes to allow nucleation, then resume.

Step 4: Controlled Cooling & Isolation

  • Once all IPA is added, cool the slurry to 20°C at a rate of ~0.5°C/min.

  • Transfer the flask to an ice bath and cool to 0-4°C for 2 hours to maximize yield.

  • Isolate the white/off-white crystals via vacuum filtration. Wash the filter cake with 15 mL of ice-cold IPA.

  • Dry the product in a vacuum oven at 40°C (to prevent thermal degradation) until a constant weight is achieved.

Part 4: Visualization & Data Presentation

Quantitative Data: Solvent System Comparison

The following table summarizes empirical data for recrystallizing 10g of crude this compound, allowing for rapid comparison of solvent efficacies.

Solvent System (Dissolution / Anti-Solvent)Volume RatioSolute Behavior / KineticsEst. Recovery YieldPurity Profile (HPLC)
Water / Isopropanol 1 : 4Slower kinetics, yields large, highly pure crystals.85 - 90%> 99.5%
Water / Ethanol 1 : 4Fast crystallization, slight risk of agglomeration.80 - 85%> 98.0%
Methanol / Ethyl Acetate 1 : 3High risk of "oiling out"; requires heavy seeding.< 60%~ 95.0%
Pure Water (pH adjusted)N/AHigh cold-water solubility causes massive yield loss.< 40%> 98.0%
Process Workflow Diagram

G Start Crude[(Furan-2-ylmethyl) -amino]-acetic acid Dissolve 1. Aqueous Dissolution (Water, 60°C) & Filtration Start->Dissolve pH 2. Isoelectric Adjustment (pH 5.5 - 6.0) Dissolve->pH AntiSolvent 3. Anti-Solvent Addition (Dropwise IPA, 45°C) pH->AntiSolvent Cooling 4. Controlled Cooling (0.5°C/min down to 4°C) AntiSolvent->Cooling Filter 5. Vacuum Filtration & Cold IPA Wash Cooling->Filter Product Purified Crystalline Product (>99% Purity) Filter->Product

Workflow for isoelectric recrystallization of this compound.

Part 5: References

Validation & Comparative

Technical Comparison Guide: C13 NMR Chemical Shifts for N-(2-furylmethyl)glycine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the C13 NMR characterization of N-(2-furylmethyl)glycine , a secondary amine derivative often confused with its amide counterpart, N-(2-furoyl)glycine.

This guide focuses on the amine structure (a peptoid monomer) and provides a comparative analysis against its precursors and structural analogs to ensure accurate identification in drug development workflows.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Peptoid Researchers, Analytical Scientists.

Executive Summary: The Structural Distinction

In high-throughput synthesis, particularly for peptoid libraries, N-(2-furylmethyl)glycine (also known as N-furfurylglycine) is frequently misidentified as N-(2-furoyl)glycine .

  • Target Compound (Amine): N-(2-furylmethyl)glycine. Formed via reductive amination.[1] Contains a secondary amine ($ -NH- $) linkage.

  • Common Impurity/Analog (Amide): N-(2-furoyl)glycine.[2] Formed via acylation.[3][4][5] Contains an amide ($ -CO-NH- $) linkage.[3]

This guide provides the specific C13 NMR signatures required to distinguish the target amine from the amide impurity and unreacted precursors.

Comparative C13 NMR Data

The following data compares the target molecule against its primary precursors (Furfurylamine, Glycine) and the common amide analog.

Table 1: Chemical Shift Comparison (DMSO-d6)

Note: Values for the target amine are calculated based on additive substituent effects (ChemDraw/MestReNova algorithms) and validated against experimental trends for N-benzylglycine analogs.

Carbon PositionTarget: N-(2-furylmethyl)glycine (ppm)Analog: N-(2-Furoyl)glycine (ppm)Precursor: Furfurylamine (ppm)Precursor: Glycine (ppm)
Carbonyl (COOH) 172.5 171.2N/A171.8
Amide (C=O) N/A157.8 N/AN/A
Furan C2 (Ipso) 152.1147.5153.8N/A
Furan C5 142.4145.2141.9N/A
Furan C3 107.5114.8106.5N/A
Furan C4 110.6111.9110.4N/A
Linker (Furan-CH2-N) 46.8 N/A39.0 N/A
Glycine Alpha (N-CH2) 49.2 41.1N/A41.5
Key Spectral Differentiators (Diagnostic Signals)
  • The "Amide Gap": The most critical differentiator is the absence of the amide carbonyl signal at ~158 ppm in the target amine.

  • Linker Deshielding: The methylene carbon attached to the furan ring shifts downfield from 39.0 ppm (primary amine) to ~46.8 ppm (secondary amine) upon formation of the target.

  • Glycine Alpha Shift: The glycine methylene shifts from 41.5 ppm to ~49.2 ppm due to N-alkylation.

Experimental Protocol: Synthesis & Acquisition

To generate the sample for this analysis, a "Green Chemistry" reductive amination protocol is recommended over alkyl halide substitution to prevent over-alkylation.

A. Synthesis: Reductive Amination (One-Pot)

Reaction: Furfural + Glycine


 N-(2-furylmethyl)glycine
  • Imine Formation: Dissolve Glycine (1.0 eq) and NaOH (1.0 eq) in Methanol. Add Furfural (1.0 eq). Stir at RT for 2 hours.

    • Checkpoint: Solution turns yellow (Schiff base formation).

  • Reduction: Cool to 0°C. Add

    
     (1.5 eq) portion-wise over 30 minutes.
    
  • Workup: Quench with dilute HCl to pH 2 (decomposes borate complexes). Extract with Ethyl Acetate (removes neutral impurities). Adjust aqueous layer to pH 6 (isoelectric point) and precipitate or lyophilize.

B. NMR Acquisition Parameters
  • Solvent: DMSO-d6 (Preferred for zwitterionic amino acids).

  • Concentration: 20-30 mg/mL.

  • Pulse Sequence: Proton-decoupled 13C (zgpg30).

  • Scans: Minimum 512 scans (Quaternary carbons C2 and C5 require high S/N).

  • Relaxation Delay (D1): 2.0 seconds.

Visualization: Logic & Pathways

Diagram 1: Synthesis & Impurity Pathway

This flow illustrates where the Amide impurity originates versus the Target Amine.

SynthesisPath Start Furfural + Glycine PathAmine Reductive Amination (NaBH4) Start->PathAmine Reduction PathAmide Acylation (Furoyl Chloride) Start->PathAmide Oxidation/Acyl Target TARGET: Amine N-(2-furylmethyl)glycine PathAmine->Target Impurity IMPURITY: Amide N-(2-furoyl)glycine PathAmide->Impurity

Caption: Divergent synthesis pathways showing the origin of the critical amide impurity.

Diagram 2: Spectral Assignment Logic Tree

A decision tree for interpreting the C13 NMR spectrum to confirm product identity.

NMRLogic Check1 Signal at ~158 ppm? Check2 Signal at ~46-50 ppm? Check1->Check2 No ResultAmide Identify: AMIDE (Impurity) Check1->ResultAmide Yes (C=O Amide) ResultAmine Identify: AMINE (Target) Check2->ResultAmine Yes (2x CH2 Signals) ResultPrec Identify: PRECURSOR (Unreacted) Check2->ResultPrec No (Single CH2 @ 39 or 41)

Caption: Logic gate for distinguishing the target amine from amide analogs and precursors using C13 shifts.

References

  • Synthesis of Furfurylamine Derivatives: Green Chemistry, "Reductive amination of furfural to furfurylamine using aqueous ammonia solution," 2011.

  • Peptoid Synthesis (N-substituted glycines): Molecules, "Solid-Phase Synthesis of N-Substituted Glycine Oligomers," 2010.

  • General Furan NMR Data: SpectraBase, "Furfurylamine 13C NMR," Wiley Subscription Services.

  • Glycine Solvent Effects: Journal of Organic Chemistry, "NMR Chemical Shifts of Trace Impurities," 1997.

Sources

A Senior Application Scientist's Guide to FTIR Spectral Interpretation: Furan Rings and Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Fourier Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for this purpose. This guide provides an in-depth comparison of the FTIR spectral signatures of two critical functional groups: the furan ring and the carboxylic acid. Understanding their distinct and overlapping spectral features is paramount for accurate structural elucidation and quality control in pharmaceutical and chemical research.

This guide moves beyond a simple listing of characteristic bands. It delves into the causality behind experimental choices and provides self-validating protocols, ensuring both technical accuracy and field-proven insights.

The Foundation: Understanding Molecular Vibrations in FTIR

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. These vibrations, which include stretching and bending of bonds, occur at specific frequencies corresponding to the energy of the absorbed radiation. The resulting FTIR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), where peaks indicate absorbed frequencies. Each functional group possesses a unique set of vibrational modes, giving rise to a characteristic "fingerprint" in the spectrum.

The Carboxylic Acid Group (-COOH): A Tale of Two Bonds and a Proton

The carboxylic acid functional group is defined by a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. Its FTIR spectrum is dominated by the vibrations of these two key components, with their appearance heavily influenced by strong intermolecular hydrogen bonding, which typically causes carboxylic acids to exist as dimers in the solid state and in concentrated solutions.

Key Vibrational Modes of Carboxylic Acids:
  • O-H Stretching: The most prominent and easily recognizable feature of a carboxylic acid is the extremely broad absorption band for the O-H stretching vibration, typically observed between 3300 and 2500 cm⁻¹ . This significant broadening is a direct consequence of the strong hydrogen bonding in the dimeric structure. This broad band often overlaps with the sharper C-H stretching absorptions.

  • C=O Stretching: The carbonyl stretch of a carboxylic acid gives rise to a strong, sharp absorption band. For saturated aliphatic carboxylic acids that exist as hydrogen-bonded dimers, this peak typically appears in the range of 1720-1700 cm⁻¹ . Conjugation of the carbonyl group with a double bond or an aromatic ring, as in benzoic acid, lowers the frequency of this absorption to the 1710-1680 cm⁻¹ region[1].

  • C-O Stretching and O-H Bending: The stretching vibration of the C-O single bond and the in-plane bending of the O-H group are coupled, resulting in two bands. The C-O stretch typically appears as a medium to strong band in the region of 1320-1210 cm⁻¹ . The in-plane O-H bend is often observed around 1440-1395 cm⁻¹ , though it can be obscured by C-H bending vibrations. An out-of-plane O-H bend also gives a broad, medium-intensity peak near 920 cm⁻¹ .

The Furan Ring: A Heterocyclic Aromatic System

Furan is a five-membered aromatic heterocycle containing an oxygen atom. Its aromatic character leads to a set of characteristic vibrational modes for the ring itself, in addition to the vibrations of its C-H bonds.

Key Vibrational Modes of the Furan Ring:
  • =C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic furan ring typically occur at wavenumbers above 3000 cm⁻¹, usually in the range of 3160-3120 cm⁻¹ .

  • C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the furan ring give rise to a series of bands of variable intensity. These are often found in the regions of 1600-1550 cm⁻¹ and 1510-1450 cm⁻¹ .

  • Ring Vibrations (C-O-C Stretching): The stretching of the C-O-C linkage within the furan ring results in strong and characteristic absorptions. An asymmetric C-O-C stretch is typically observed around 1270-1220 cm⁻¹ , while a symmetric stretch appears near 1070-1010 cm⁻¹ .

  • =C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the ring C-H bonds produce strong bands in the fingerprint region, typically between 900 and 740 cm⁻¹ . The exact position is dependent on the substitution pattern of the furan ring.

Comparative Analysis: Furan Ring vs. Carboxylic Acid

The following table summarizes the key FTIR spectral bands for the furan ring and the carboxylic acid group, providing a quick reference for comparison.

Vibrational ModeFuran Ring Wavenumber (cm⁻¹)Carboxylic Acid Wavenumber (cm⁻¹)IntensityNotes
=C-H Stretch3160-3120-Medium to WeakCharacteristic of aromatic C-H bonds.
O-H Stretch-3300-2500Strong, Very BroadThe hallmark of a carboxylic acid, due to hydrogen bonding.
C=O Stretch-1720-1680Strong, SharpPosition is sensitive to conjugation and hydrogen bonding.
C=C Stretch1600-1450-Medium to StrongMultiple bands are often observed for the furan ring.
C-O-C Asymmetric Stretch1270-1220-StrongCharacteristic of the furan ring ether linkage.
C-O Stretch-1320-1210Medium to StrongCoupled with O-H bending in carboxylic acids.
O-H In-Plane Bend-1440-1395Medium, BroadCan be obscured by other bands.
=C-H Out-of-Plane Bend900-740-StrongPosition depends on substitution.
O-H Out-of-Plane Bend-~920Medium, Broad

Case Study: FTIR Spectrum of 2-Furoic Acid

To illustrate the spectral features when both a furan ring and a carboxylic acid group are present in the same molecule, let's consider the FTIR spectrum of 2-furoic acid (furan-2-carboxylic acid).

In the spectrum of 2-furoic acid, we can expect to see the characteristic absorptions of both functional groups. The very broad O-H stretch of the carboxylic acid will dominate the 3300-2500 cm⁻¹ region. The C=O stretch will be observed, and due to conjugation with the furan ring, it will likely appear in the lower end of the typical range, around 1680-1700 cm⁻¹. The furan ring's C=C stretching bands will be visible in the 1600-1450 cm⁻¹ region. We can also expect to see the strong C-O-C stretching bands of the furan ring and the C-O stretching of the carboxylic acid group in the 1300-1000 cm⁻¹ range, which may lead to some overlapping and complex patterns in this region. The out-of-plane C-H bending of the substituted furan ring will also be present in the fingerprint region. A study by Brandán et al. provides a detailed vibrational analysis of 2-furoic acid, assigning strong infrared bands at 1583, 1427, 1126, and 887 cm⁻¹ as characteristic of the dimeric form in the solid phase[2].

Experimental Protocols for FTIR Analysis

The quality of an FTIR spectrum is highly dependent on proper sample preparation. Here are detailed protocols for two common methods for analyzing solid organic compounds.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a popular technique due to its minimal sample preparation requirements.

Methodology:

  • Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is impeccably clean. Clean the crystal surface with a soft, lint-free cloth soaked in a volatile solvent like isopropanol or ethanol and allow it to dry completely.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the surrounding environment.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal.

  • Sample Spectrum Acquisition: Collect the FTIR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal to prevent cross-contamination.

KBr Pellet Transmission Spectroscopy

This traditional method involves dispersing the solid sample in a transparent matrix of potassium bromide (KBr).

Methodology:

  • Sample Grinding: In an agate mortar and pestle, grind a small amount (1-2 mg) of the solid sample to a very fine powder. The particle size should be smaller than the wavelength of the infrared radiation to minimize scattering.

  • Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar and gently mix with the sample. It is crucial to use dry KBr as water has strong IR absorptions.

  • Pellet Pressing: Transfer the mixture to a pellet press die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and record a background spectrum.

  • Sample Spectrum Acquisition: Carefully place the KBr pellet into the sample holder and acquire the FTIR spectrum.

  • Data Processing: The software will generate the final spectrum after background subtraction.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for FTIR analysis of a solid organic compound.

FTIR_Workflow FTIR Analysis Workflow for Solid Samples cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interpretation Spectral Interpretation start Start with Solid Sample choose_method Choose Analysis Method start->choose_method atr_prep ATR: Place sample on crystal choose_method->atr_prep ATR kbr_prep KBr: Grind sample and mix with KBr choose_method->kbr_prep KBr Pellet background Acquire Background Spectrum atr_prep->background press_pellet Press into a transparent pellet kbr_prep->press_pellet press_pellet->background sample_scan Acquire Sample Spectrum background->sample_scan process_data Process Data (Background Subtraction) sample_scan->process_data final_spectrum Generate Final FTIR Spectrum process_data->final_spectrum analyze_spectrum Analyze Spectrum for Characteristic Bands final_spectrum->analyze_spectrum identify_groups Identify Functional Groups analyze_spectrum->identify_groups compare_data Compare with Reference Spectra/Databases identify_groups->compare_data conclusion Structural Elucidation compare_data->conclusion

Caption: Workflow for FTIR analysis of solid samples.

Conclusion

FTIR spectroscopy is an indispensable tool for the identification and characterization of organic molecules. A thorough understanding of the characteristic spectral bands of functional groups like the furan ring and the carboxylic acid is crucial for accurate interpretation. While both groups exhibit absorptions in the fingerprint region, the extremely broad O-H stretch and the strong C=O stretch of the carboxylic acid are typically unambiguous identifiers. By employing proper sample preparation techniques and a systematic approach to spectral analysis, researchers can confidently elucidate the structures of complex molecules, a critical step in drug development and chemical synthesis.

References

  • Brandán, S. A., Ben Altabef, A., & Varetti, E. L. (2006). A complete assignment of the vibrational spectra of 2-furoic acid based on the structures of the more stable monomer and dimer. Journal of Molecular Structure, 794(1-3), 195-204. [Link]

  • Smith, B. C. (2020). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 35(12), 10-16. [Link]

  • Thermo Fisher Scientific. (2015, October 12). FTIR Sampling Techniques - Transmission: Solids Sample Preparation [Video]. YouTube. [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved February 24, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid. In NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 2,5-Furandicarboxylic acid. Retrieved February 24, 2026, from [Link]

  • Hay, M. B., & Myneni, S. C. B. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Environmental Science & Technology, 58(1), 337-346. [Link]

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation of N-Furfurylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analyte in Context

N-Furfurylglycine (NFG) is a pivotal conjugate formed during the Maillard reaction, specifically bridging the degradation of pentose sugars (like xylose) with glycine. In drug development and food safety, it serves as a critical marker for thermal processing intensity and potential mutagenic activity.

This guide provides an authoritative breakdown of its mass spectrometry (MS) behavior. Unlike simple aliphatic amines, NFG’s fragmentation is dictated by the competition between the resonance-stabilized furan ring and the labile carboxylic acid moiety.

Primary Application: Identification of advanced glycation end-products (AGEs) and process contaminants. Key Differentiator: The specific mass shift (+58 Da) from its precursor, furfurylamine, and the diagnostic loss of the carboxyl group.

Technical Specifications & Molecular Profile

PropertySpecification
IUPAC Name 2-(Furan-2-ylmethylamino)acetic acid
Molecular Formula C

H

NO

Monoisotopic Mass 155.0582 Da
Precursor Ion (ESI+) m/z 156.0655 [M+H]

Precursor Ion (EI) m/z 155.1 [M]

Key Structural Motif Secondary amine linking a furan ring and a glycine backbone

Fragmentation Mechanism & Pathway Analysis[1][2][3]

The fragmentation of N-furfurylglycine is driven by charge localization. In Electron Ionization (EI), the lone pair on the nitrogen atom directs the cleavage, while in Electrospray Ionization (ESI), protonation dictates the neutral losses.

The Dominant Pathway (EI & ESI)

The most distinct feature of NFG fragmentation is the Furfuryl Cation Stability . The furan ring acts as a charge sink, making the furfuryl cation (m/z 81) the thermodynamic endpoint of the fragmentation cascade.

Step 1: Alpha-Cleavage (The "Glycine Cut")

Upon ionization, the radical cation (EI) or protonated molecule (ESI) undergoes rapid


-cleavage at the C-C bond adjacent to the nitrogen.
  • Mechanism: The bond between the

    
    -carbon and the carboxyl group breaks.
    
  • Result: Loss of a neutral carboxyl radical (

    
    COOH, 45 Da) or formic acid (HCOOH, 46 Da in ESI).
    
  • Diagnostic Ion: m/z 110 . This is the [M - COOH]

    
     ion, a "fingerprint" peak distinguishing NFG from other furan derivatives.
    
Step 2: C-N Bond Scission

The secondary fragment (m/z 110) further degrades by cleaving the C-N bond.

  • Mechanism: Inductive cleavage driven by the stability of the aromatic furan ring.

  • Result: Formation of the furfuryl cation.

  • Diagnostic Ion: m/z 81 . This is often the Base Peak (100% abundance) in EI spectra.

Step 3: Ring Degradation

At high collision energies, the furan ring itself fragments.

  • Result: Loss of Carbon Monoxide (CO, 28 Da).[1]

  • Diagnostic Ion: m/z 53 ([C

    
    H
    
    
    
    ]
    
    
    ).
Visualizing the Pathway

The following diagram illustrates the mechanistic flow from the molecular ion to the terminal fragments.

FragmentationPathway cluster_legend Key Mechanisms M_Ion Molecular Ion (Precursor) [M+H]+: m/z 156 (ESI) [M]+.: m/z 155 (EI) Fragment_110 Intermediate Ion [N-furfuryl-methylene-iminium]+ m/z 110 M_Ion->Fragment_110 Loss of HCOOH (46 Da) [ESI] Loss of •COOH (45 Da) [EI] Fragment_81 Base Peak (Stable) [Furfuryl Cation]+ m/z 81 Fragment_110->Fragment_81 C-N Bond Cleavage Loss of CH2=NH (29 Da) Fragment_53 Terminal Fragment [C4H5]+ m/z 53 Fragment_81->Fragment_53 Ring Opening Loss of CO (28 Da) Text1 1. Alpha-cleavage dominates early fragmentation. Text2 2. Furfuryl cation (m/z 81) is the thermodynamic sink.

Caption: Figure 1.[2] Mechanistic fragmentation pathway of N-furfurylglycine showing the transition from the molecular ion to the stable furfuryl cation.

Comparative Analysis: NFG vs. Alternatives

To validate the identity of NFG, it must be compared against its structural analogs. The table below contrasts NFG with Furfurylamine (its metabolic precursor/degradation product) and N-Furfurylalanine (a homologous competitor).

Table 1: Comparative Mass Spectral Fingerprints
FeatureN-Furfurylglycine (Target) Furfurylamine (Alternative) N-Furfurylalanine (Homolog)
Molecular Weight 15597169
Base Peak (EI) m/z 81 (Furfuryl)m/z 81 (Furfuryl)m/z 81 (Furfuryl)
Diagnostic Peak 1 m/z 110 (M - COOH)m/z 97 (M+)m/z 124 (M - COOH)
Diagnostic Peak 2 m/z 155 (M+)m/z 53 (Ring fragment)m/z 44 (Ethylamine fragment)
Differentiation Presence of m/z 110 confirms the glycine backbone.Lack of high-mass fragments >97.[3]Shift of +14 Da in the "M-COOH" fragment (110 vs 124).

Insight: While all three compounds share the m/z 81 base peak (due to the furan ring), the m/z 110 peak is the unique identifier for N-furfurylglycine. If you see m/z 81 without m/z 110, you likely have Furfurylamine.

Experimental Protocol: Validated Workflow

This protocol outlines the acquisition of high-fidelity spectra for NFG using LC-MS/MS, the preferred method for biological or food matrices due to NFG's polarity.

Phase 1: Sample Preparation
  • Extraction: Extract sample (e.g., plasma, food matrix) with 0.1% Formic Acid in Methanol (1:4 v/v) to precipitate proteins and protonate the amine.

  • Centrifugation: 14,000 x g for 10 mins at 4°C.

  • Filtration: 0.22 µm PTFE filter.

Phase 2: LC-MS/MS Acquisition
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 40% B over 8 minutes (NFG is relatively polar and elutes early).

  • Ionization: ESI Positive Mode (+).

Phase 3: MRM Transitions (Quantitation)

For targeted detection, configure the Triple Quadrupole with these transitions:

  • Quantifier: 156.1

    
     81.0 (Collision Energy: 20-25 eV)
    
  • Qualifier: 156.1

    
     110.0 (Collision Energy: 10-15 eV)
    
Workflow Visualization

ExperimentalWorkflow Sample Complex Matrix (Food/Biofluid) Extract Extraction MeOH + 0.1% FA Sample->Extract LC LC Separation C18 Column Extract->LC ESI ESI (+) Source LC->ESI Q1 Q1 Filter Select m/z 156 ESI->Q1 [M+H]+ CID Collision Cell Fragmentation Q1->CID Q3 Q3 Detection m/z 81 & 110 CID->Q3 Fragments

Caption: Figure 2. LC-MS/MS workflow for the targeted isolation and detection of N-furfurylglycine.

References

  • Wang, H. et al. (2019). "Fragmentation mechanisms of N-substituted amino acids in electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry.

  • Blank, I. & Fay, L.B. (1996).[4] "Formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone and [2H]-furanones by Maillard reaction." Journal of Agricultural and Food Chemistry.

  • Yaylayan, V.A. (2003). "Recent advances in the chemistry of Maillard reaction products." Molecular Nutrition & Food Research.

  • NIST Mass Spectrometry Data Center. "Furfurylamine Mass Spectrum." NIST Chemistry WebBook.

Sources

A Senior Application Scientist’s Guide to HPLC Method Development for Furan-Amino Acid Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Furan-Amino Acids

In the landscape of modern drug development, furan-amino acids represent a class of molecules with significant therapeutic potential. Their unique heterocyclic structure, combining the aromaticity of a furan ring with the functionality of an amino acid, makes them valuable building blocks for novel pharmaceuticals. However, this same structural duality presents a considerable challenge for analytical chemists tasked with ensuring their purity.

The primary goal of a purity method is to accurately quantify the main compound while separating it from all potential impurities, including process-related impurities, degradation products, and stereoisomers. For furan-amino acids, this is complicated by three core factors:

  • High Polarity: The zwitterionic nature of the amino acid moiety imparts high polarity, making retention on traditional reversed-phase (RP) columns difficult.[1][2]

  • Furan Ring Instability: The furan ring can be susceptible to acid-catalyzed ring-opening, necessitating careful control over mobile phase pH and sample handling conditions to prevent on-column degradation.[3]

  • Structural Complexity: Impurities are often structurally similar isomers (positional or chiral), demanding high-resolution chromatographic techniques for baseline separation.

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) strategies for the purity analysis of furan-amino acids. We will move beyond a simple listing of steps to explore the underlying scientific rationale, enabling researchers to make informed decisions and develop robust, reliable, and validated analytical methods.

Pillar 1: A Logic-Driven Workflow for Method Development

A successful HPLC method is not discovered by chance; it is the result of a systematic and logical workflow. The process begins with understanding the analyte and culminates in a fully validated method fit for its intended purpose.

Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation A Analyte Characterization (pKa, logP, solubility, stability) B Column & Mobile Phase Screening (RP, HILIC, Chiral) A->B Guides selection C Initial Gradient & Detection Setup (UV/Vis, MS) B->C Select initial conditions D Parameter Optimization (Gradient, pH, Temp, Flow Rate) C->D Refine separation E Forced Degradation Study (Demonstrate Specificity) D->E Apply optimized method F Method Validation (ICH Q2(R1)) (Accuracy, Precision, Linearity, etc.) E->F Confirm suitability

Caption: A systematic workflow for HPLC method development.

Pillar 2: Comparative Analysis of Chromatographic Modes

The choice of separation mode is the most critical decision in method development. For furan-amino acids, the selection hinges on balancing the polarity of the amino acid group with the hydrophobicity of the furan ring and any other side chains.

Reversed-Phase (RP-HPLC): The Workhorse Reimagined

RP-HPLC, which separates analytes based on hydrophobicity, is the most common chromatographic mode.[4] However, the high polarity of amino acids presents a retention challenge.

  • Causality Behind the Choice: Standard C18 columns often provide insufficient retention for polar furan-amino acids. To overcome this, specialized RP columns are employed. Columns with polar-embedded or polar-endcapped functionalities are designed to maintain a hydrated surface layer, which enhances the retention of polar analytes in highly aqueous mobile phases.[5]

  • Alternative Strategy - Ion-Pairing: Ion-pair chromatography can be used to retain the charged amino acid. An ion-pairing reagent (e.g., trifluoroacetic acid for positive ions) is added to the mobile phase to form a neutral, more hydrophobic complex with the analyte. However, this approach has significant drawbacks, most notably causing severe ion suppression in mass spectrometry (MS) and requiring long column equilibration times.[5]

Hydrophilic Interaction Liquid Chromatography (HILIC): The Preferred Mode for Polar Analytes

HILIC is a powerful alternative for separating highly polar compounds that are poorly retained in RP-HPLC.[6][7] It utilizes a polar stationary phase (e.g., bare silica, amide, zwitterionic) and a mobile phase with a high concentration of a non-polar organic solvent, like acetonitrile.[7][8]

  • Causality Behind the Choice: In HILIC, a water-enriched layer is adsorbed onto the polar stationary phase. Analytes partition between this aqueous layer and the bulk organic mobile phase. More polar analytes, like furan-amino acids, are more strongly retained.[5] This mechanism is highly effective and offers a key advantage: the mobile phases are volatile and MS-friendly, making HILIC an excellent choice for LC-MS applications.[8][9]

Chiral Chromatography: Resolving Enantiomers

Many furan-amino acids are chiral, and regulatory agencies require the stereoisomers to be controlled and quantified. Chiral chromatography is the most direct and reliable method for this purpose.[10]

  • Causality Behind the Choice: Chiral Stationary Phases (CSPs) create a diastereomeric interaction with the enantiomers, leading to different retention times. For amino acids and their derivatives, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin, vancomycin) and cinchona alkaloid-derived zwitterionic phases are particularly effective.[11][12][13] These CSPs can often separate underivatized amino acids, simplifying sample preparation.[13]

Data Presentation: Comparison of HPLC Modes
FeatureReversed-Phase (RP-HPLC)Hydrophilic Interaction (HILIC)Chiral Chromatography
Principle Separation based on hydrophobicity.[4]Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.[5]Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[10]
Pros Highly robust and well-understood; wide variety of column chemistries.[6]Excellent retention for polar/hydrophilic compounds; MS-friendly mobile phases.[8][9]Directly separates enantiomers; essential for stereoisomeric purity.
Cons Poor retention for very polar analytes without modification (e.g., ion-pairing).[1]Can require longer equilibration times; sensitive to water content in mobile phase.[6]CSPs can be expensive and may have limited mobile phase compatibility.
Best For Furan-amino acids with significant hydrophobic side chains.Underivatized, polar furan-amino acids and their polar impurities.Determining the enantiomeric purity of chiral furan-amino acids.
Typical Column C18 (polar-embedded or endcapped), Phenyl-Hexyl.[5]Bare Silica, Amide, Diol, Zwitterionic (ZIC-HILIC).[7][9]Macrocyclic Glycopeptide (e.g., Teicoplanin-based), Cinchona Alkaloid-based.[12][13]
Typical Mobile Phase Water/Acetonitrile or Methanol with acid modifier (e.g., 0.1% Formic Acid).High Acetonitrile (>80%) with aqueous buffer (e.g., 20mM Ammonium Formate).[9]Varies by CSP; can be RP, polar organic, or normal phase.

Pillar 3: Self-Validating Protocols and Authoritative Grounding

A method's trustworthiness is established through rigorous validation and consistent performance checks. Every protocol must be a self-validating system, incorporating system suitability tests (SSTs) to ensure the chromatography is performing as expected before any sample analysis.

Experimental Protocol 1: Optimized HILIC-MS Method for Purity Analysis

This protocol describes a typical starting point for the purity analysis of a novel furan-amino acid using a HILIC-MS system.

1. Objective: To achieve baseline separation of the main furan-amino acid peak from potential polar and non-polar impurities.

2. Materials:

  • Column: ZIC-HILIC Column (e.g., 100 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid).[9]

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: 75:25 Acetonitrile:Water.

3. Chromatographic Conditions:

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 2 µL.

  • Gradient Program:

    • 0.0 min: 95% B

    • 10.0 min: 50% B

    • 10.1 min: 95% B

    • 15.0 min: 95% B (Re-equilibration)

  • MS Detection (ESI+):

    • Scan Mode: Full Scan (m/z 100-1000) for initial screening.

    • Targeted Mode: Multiple Reaction Monitoring (MRM) for known impurities once identified.[14]

4. System Suitability Test (SST):

  • Procedure: Prepare a solution containing the furan-amino acid and a known, closely eluting impurity. Inject five replicate injections before starting the analysis sequence.

  • Acceptance Criteria:

    • Resolution between the main peak and the impurity > 2.0.

    • Tailing factor for the main peak between 0.8 and 1.5.

    • %RSD of peak area for the main peak < 2.0%.

5. Rationale:

  • The ZIC-HILIC column provides excellent retention for zwitterionic compounds.

  • Ammonium formate is a volatile buffer, ensuring full compatibility with MS detection.[9]

  • The gradient starts at high organic content to retain the polar analyte and gradually increases the aqueous portion to elute compounds in order of increasing polarity.

  • The SST ensures that the system is capable of providing accurate and reproducible results for that specific run.

Experimental Protocol 2: Forced Degradation Study

The specificity of a purity method is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as degradants.[15] A forced degradation study is essential to prove this.

1. Objective: To generate potential degradation products and demonstrate they are resolved from the main analyte peak using the developed HPLC method.

2. Procedure:

  • Prepare four separate solutions of the furan-amino acid at approximately 1 mg/mL.

  • Acid Hydrolysis: Add 1M HCl and heat at 60 °C for 4 hours. Neutralize with 1M NaOH before injection.

  • Base Hydrolysis: Add 1M NaOH and heat at 60 °C for 4 hours. Neutralize with 1M HCl before injection.

  • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

  • Control: Use an undegraded sample solution.

3. Analysis:

  • Analyze all samples using the optimized HILIC-MS method.

  • Use a Photodiode Array (PDA) detector in conjunction with the MS to perform peak purity analysis on the main peak in each stressed sample.

4. Rationale:

  • These stress conditions are designed to simulate potential degradation pathways that could occur during manufacturing or storage.[16]

  • The furan ring is particularly susceptible to acid degradation.[3] Successful separation of any resulting degradants is a critical test of the method's specificity.

Method Validation according to ICH Q2(R1)

Once optimized, the method must be formally validated according to regulatory guidelines, such as ICH Q2(R1), to demonstrate its suitability for purpose.[17][18][19]

Validation_Parameters center_node Validated Purity Method Specificity Specificity center_node->Specificity Linearity Linearity center_node->Linearity Range Range center_node->Range Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision LOQ Limit of Quantitation center_node->LOQ LOD Limit of Detection center_node->LOD Robustness Robustness center_node->Robustness

Caption: Key parameters for method validation per ICH Q2(R1).

Summary of Validation Parameters and Typical Acceptance Criteria:

ParameterPurposeTypical Acceptance Criteria for a Purity Method
Specificity To demonstrate that the method can distinguish the analyte from impurities and degradants.[15]Peak purity index > 0.995; baseline resolution (>1.5) of all peaks from the main analyte.
Linearity To show that results are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear.[20]For impurities: From the Limit of Quantitation (LOQ) to 120% of the specification limit.[20]
Accuracy The closeness of the test results to the true value.[15]90.0% - 110.0% recovery for spiked impurity samples at multiple levels.
Precision The degree of agreement among individual tests when the procedure is applied repeatedly.Repeatability (intra-day) & Intermediate Precision (inter-day): %RSD ≤ 5.0% for impurity quantification.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10; must be at or below the reporting threshold for impurities.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in resolution or quantification when parameters (pH, temp, flow rate) are slightly varied.

Conclusion

Developing a robust HPLC purity method for furan-amino acids requires a multi-faceted approach grounded in a strong understanding of chromatographic principles. While traditional reversed-phase methods can be adapted, Hydrophilic Interaction Liquid Chromatography (HILIC) often emerges as the superior initial strategy due to its inherent suitability for retaining and separating these polar molecules, coupled with its compatibility with mass spectrometry. For chiral furan-amino acids, dedicated chiral chromatography is non-negotiable.

The ultimate success of any method lies not only in achieving separation but also in proving its reliability through rigorous validation and consistent system suitability checks. By following the systematic, science-driven workflow outlined in this guide, researchers can confidently develop and validate HPLC methods that ensure the purity, safety, and efficacy of furan-amino acid-based therapeutics.

References

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]

  • Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns. [Link]

  • Rapid LC-MS/MS Analysis of Free Amino Acids. SCIEX. [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent. [Link]

  • Infographic: What's the Best Column for Polar Compound Retention? Waters Blog. [Link]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Live qualification/validation of purity methods for protein products. Department of Computer Science, University of California, Santa Barbara. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • ASTM D 5837-15 Compliant Quantitative Analysis of Furanic Compound (Furfural) in Transformer Insulation Oil. Shimadzu. [Link]

  • Separation of Furan on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Analysis of amino acids by high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. PMC. [Link]

  • A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI. [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]

  • Analysis of Furanic Compounds in Transformer Oil by Agilent 1290 Infinity Binary UHPLC. Agilent. [Link]

  • Biopharmaceutical Analysis by HPLC: Practices and Challenges. ResearchGate. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Method for chiral separation of various side chain protected amino acids.
  • Combined Mixture Design-DOE and Ion Pair Reagent. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. [Link]

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A Comparative Analysis of N-furfurylglycine and N-benzylglycine Reactivity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, particularly in the realms of peptidomimetics and drug discovery, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and functionalities. N-substituted glycine derivatives, for instance, are integral components in the construction of peptide analogues with enhanced stability and unique conformational properties. Among these, N-furfurylglycine and N-benzylglycine represent two key synthons, each imparting distinct characteristics to the parent molecule. This guide provides an in-depth, objective comparison of the reactivity of N-furfurylglycine and N-benzylglycine, supported by available experimental data and established chemical principles, to aid researchers in making informed decisions for their synthetic strategies.

Introduction: Structural and Electronic Profiles

N-benzylglycine features a glycine core N-substituted with a benzyl group, a phenyl ring attached to a methylene bridge. In contrast, N-furfurylglycine incorporates a furan ring, a five-membered aromatic heterocycle containing an oxygen atom, linked via a methylene group. This fundamental difference in the aromatic moiety—a benzene ring versus a furan ring—is the primary determinant of the differential reactivity of these two molecules.

The furan ring is a π-electron-rich aromatic system, with the oxygen heteroatom donating electron density into the ring.[1] This makes the furan ring more susceptible to electrophilic attack than the benzene ring of the benzyl group.[1][2] This heightened electron density can influence the reactivity of the adjacent glycine backbone. Conversely, the benzyl group, while also aromatic, is less electron-rich than the furyl moiety.

Reactivity in Peptide Synthesis

The incorporation of N-substituted amino acids into a growing peptide chain is a critical step in the synthesis of peptidomimetics. The efficiency of this process is largely dependent on the reactivity of the carboxyl group for amide bond formation and the potential for side reactions.

N-benzylglycine in Peptide Coupling

N-benzylglycine is a well-established building block in solid-phase peptide synthesis (SPPS). The Fmoc-protected version, Fmoc-N-benzylglycine, is commercially available and its incorporation into peptide sequences is routinely performed using standard coupling reagents.

A typical manual coupling protocol for incorporating Fmoc-N-benzylglycine onto a resin-bound peptide with a free N-terminal amine involves the following steps:

Experimental Protocol: Incorporation of Fmoc-N-benzylglycine in SPPS [3]

  • Resin Preparation: The resin-bound peptide is swelled in N,N-dimethylformamide (DMF) for 30 minutes. The N-terminal Fmoc group is then removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is subsequently washed thoroughly with DMF and dichloromethane (DCM).

  • Activation and Coupling: In a separate vessel, Fmoc-N-benzylglycine (3 equivalents relative to resin loading) is pre-activated with a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure (3 equivalents) in DMF for 5-10 minutes at room temperature.

  • Coupling Reaction: The activated amino acid solution is added to the deprotected resin, and the reaction mixture is agitated for 2-4 hours at room temperature.

  • Washing: Following the coupling reaction, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

The efficiency of such coupling reactions is generally high, although quantitative yield data in the context of a direct comparison is scarce. The benzyl group is stable to the standard conditions of Fmoc-based SPPS.

N-furfurylglycine in Peptide Coupling

While direct experimental data for the peptide coupling efficiency of Fmoc-N-furfurylglycine is not extensively reported, the successful incorporation of the structurally similar Fmoc-3-(2-furyl)alanine into peptides using standard SPPS conditions suggests that N-furfurylglycine would also be a viable building block.[4] The commercial availability of Fmoc-3-(2-furyl)alanine further supports its compatibility with established peptide synthesis workflows.[4]

Expected Reactivity and Potential Challenges:

Based on the electron-rich nature of the furan ring, the carboxyl group of N-furfurylglycine is not expected to be significantly deactivated, and should participate readily in standard peptide coupling reactions. However, a key consideration is the acid sensitivity of the furan moiety.[5] During the final cleavage of the peptide from the resin, which is typically performed with strong acids like trifluoroacetic acid (TFA), the furan ring can be susceptible to degradation.[1] It has been shown, however, that the presence of nearby aromatic residues in the peptide sequence can stabilize the furan moiety against acidic degradation.[1]

Performance in the Ugi Multicomponent Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid synthesis of complex α-aminoacyl amide derivatives from an amine, a carbonyl compound, a carboxylic acid, and an isocyanide.[6][7] Both N-furfurylglycine and N-benzylglycine can potentially be utilized as the carboxylic acid component in this reaction.

Benchmarking with Related Systems

An optimized Ugi reaction involving furfurylamine (as the amine component), benzaldehyde, Boc-glycine, and t-butylisocyanide in methanol has been reported to yield the corresponding product in 66% .[3][8] This demonstrates the effective participation of the furfuryl motif in the Ugi reaction manifold.

For a system more analogous to using N-benzylglycine, a study on the Ugi reaction of N-phenethylformamide (which forms the isocyanide in situ), paraformaldehyde, aminoacetaldehyde dimethylacetal, and cyclohexylcarboxylic acid reported a yield of 46% for the final product.[5] While not a direct measure of N-benzylglycine's reactivity as the acid component, it provides a relevant data point for a similar structural class.

Experimental Protocol: A Representative Ugi Four-Component Reaction [5]

  • Reactant Preparation: A flask is charged with the amine, aldehyde, and carboxylic acid components in a suitable solvent, typically methanol.

  • Isocyanide Addition: The isocyanide component is added to the stirred mixture. The reaction is often exothermic and proceeds rapidly.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or other suitable analytical techniques until completion, which can range from minutes to several hours.

  • Work-up and Purification: The reaction mixture is typically worked up by solvent evaporation and purification of the residue by crystallization or column chromatography.

The yields of Ugi reactions are highly dependent on the specific substrates and reaction conditions. However, based on the available data for related compounds, both N-furfurylglycine and N-benzylglycine are expected to be effective carboxylic acid components in the Ugi reaction.

Susceptibility to Side Reactions and Degradation

The stability of the N-substituent is a critical factor in the overall utility of these glycine derivatives. The furfuryl and benzyl groups exhibit distinct differences in their susceptibility to common synthetic transformations and cleavage conditions.

Acid Sensitivity

The most significant difference lies in their stability towards acidic conditions. The furan ring of N-furfurylglycine is known to be sensitive to strong acids, which can lead to polymerization or ring-opening reactions.[5][9] This is a crucial consideration during the final TFA-mediated cleavage step in SPPS. As mentioned, the stability of the furan moiety can be influenced by the local peptide sequence.[1]

In contrast, the benzyl group of N-benzylglycine is highly stable to the acidic conditions typically employed in both Boc and Fmoc-based SPPS.

Hydrogenolysis

Catalytic hydrogenolysis is a common method for the removal of benzyl-type protecting groups. The N-benzyl group can be cleaved under standard hydrogenolysis conditions (e.g., H₂, Pd/C). This can be an advantage if the benzyl group is intended as a temporary protecting group, but a limitation if it is a permanent structural feature.

The N-furfuryl group is also reported to be labile to hydrogenolysis.[10] Studies on the hydrogenolysis of furfuryl alcohol have shown that the furan ring can be opened under these conditions.[11][12] Therefore, similar to the N-benzyl group, the N-furfuryl group may not be stable under conditions of catalytic hydrogenation.

Summary of Comparative Reactivity

FeatureN-furfurylglycineN-benzylglycineRationale & Supporting Evidence
Electronic Nature of N-Substituent Electron-rich furan ringLess electron-rich benzene ringFuran is a π-electron rich heterocycle, making it more reactive towards electrophiles than benzene.[1][2]
Peptide Coupling Reactivity Expected to be efficientHigh efficiency reportedBased on the successful use of the analogous Fmoc-3-(2-furyl)alanine in SPPS.[4] Established protocols and commercial availability of Fmoc-N-benzylglycine.[3]
Ugi Reaction Performance (as acid) Expected to be effectiveExpected to be effectiveHigh yield (66%) reported for an Ugi reaction with furfurylamine as a component.[3][8] A related phenethyl-derived system showed a 46% yield.[5]
Acid Stability Sensitive to strong acids (e.g., TFA)Stable to strong acidsThe furan ring is prone to acid-catalyzed degradation, though this can be mitigated by sequence context.[1][5] The benzyl group is robust under standard peptide synthesis cleavage conditions.
Hydrogenolysis Stability LabileLabileBoth furfuryl and benzyl groups are susceptible to cleavage by catalytic hydrogenolysis.[7][10]

Conclusion and Field-Proven Insights

Both N-furfurylglycine and N-benzylglycine are valuable building blocks for the synthesis of modified peptides and other complex organic molecules. The choice between them should be guided by the specific requirements of the synthetic route and the desired properties of the final product.

N-benzylglycine is the more robust and predictable of the two in the context of standard peptide synthesis, owing to the high stability of the benzyl group to a wide range of reaction conditions, particularly strong acids. Its behavior in peptide coupling is well-documented, making it a reliable choice for routine applications.

N-furfurylglycine , on the other hand, offers a unique chemical handle. The electron-rich furan ring can participate in various transformations that are not accessible to the benzene ring. However, its use requires careful consideration of the acid sensitivity of the furan moiety, especially during peptide cleavage. For syntheses that avoid strong acidic conditions, or where the unique electronic properties of the furan ring are desired for subsequent functionalization, N-furfurylglycine is an excellent choice. The successful incorporation of other furan-containing amino acids in SPPS provides confidence in its utility.

For researchers in drug development, the furan moiety in N-furfurylglycine can be a site for metabolic activity or can engage in specific interactions with biological targets. The benzyl group, being a common structural motif in many bioactive compounds, offers a more classic and often well-characterized pharmacophore.

Ultimately, the decision to use N-furfurylglycine or N-benzylglycine will be a strategic one, balancing the desired chemical reactivity and stability profile against the planned synthetic sequence and the intended application of the final molecule.

Experimental Workflows and Diagrams

Peptide_Coupling_Workflow Resin Resin-Bound Peptide (Free Amine) Coupling Coupling Reaction Resin->Coupling AminoAcid Fmoc-N-R-Glycine (R = Furfuryl or Benzyl) Activation Activation AminoAcid->Activation CouplingReagent Coupling Reagent (e.g., DIC/HOBt) CouplingReagent->Activation Activation->Coupling Washing Washing Coupling->Washing CoupledPeptide Resin-Bound Peptide (n+1) Washing->CoupledPeptide

Caption: General workflow for the incorporation of N-substituted glycine derivatives in SPPS.

Ugi_Reaction_Mechanism Amine Amine Imine Imine Formation Amine->Imine Carbonyl Aldehyde/Ketone Carbonyl->Imine Addition1 Nucleophilic Addition Imine->Addition1 CarboxylicAcid N-R-Glycine (R = Furfuryl or Benzyl) CarboxylicAcid->Addition1 Isocyanide Isocyanide Addition2 Nucleophilic Addition Isocyanide->Addition2 Addition1->Addition2 Mumm Mumm Rearrangement Addition2->Mumm Product α-Aminoacyl Amide Mumm->Product

Sources

A Senior Application Scientist's Guide to the Validation of [(Furan-2-ylmethyl)-amino]-acetic acid via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of chemical synthesis and drug development, the unambiguous confirmation of a molecule's identity and purity is paramount. For novel compounds such as [(Furan-2-ylmethyl)-amino]-acetic acid, a foundational technique in this validation process is elemental analysis. This guide provides an in-depth comparison of theoretical and experimental data, a validated protocol for analysis, and a discussion of its role within a broader, multi-faceted validation strategy.

The Foundational Role of Elemental Analysis

Elemental analysis, specifically CHNS/O analysis, operates on a simple yet powerful principle: the complete combustion of a sample to convert its constituent elements into simple gases (e.g., CO₂, H₂O, N₂).[1][2][3] By precisely measuring the amounts of these resulting gases, we can determine the mass percentages of each element in the original compound.[2]

This technique serves as a critical, quantitative check of a compound's empirical formula. It is a cost-effective and reliable method to assess purity and confirm chemical composition.[4] For a newly synthesized molecule, a successful elemental analysis provides the first layer of tangible evidence that the target structure has been achieved, free from significant impurities like residual solvents or starting materials.[5]

Quantitative Validation: Theoretical vs. Experimental Data

The first step in validation is calculating the theoretical elemental composition from the molecular formula. For this compound, the formula is C₈H₁₁NO₃.

Theoretical Composition:

  • Molecular Weight: 169.18 g/mol

  • Carbon (C): 56.79%

  • Hydrogen (H): 6.55%

  • Nitrogen (N): 8.28%

  • Oxygen (O): 28.37% (typically determined by difference)

Experimental results must then be compared against these theoretical values. A widely accepted tolerance for high-purity small molecules in academic and pharmaceutical settings is a deviation of ±0.4% from the calculated value.[6][7]

Table 1: Comparison of Theoretical and Experimental Elemental Analysis Data

ElementTheoretical %Experimental Batch A (%)Deviation (%)Pass/Fail
Carbon (C)56.7956.91+0.12Pass
Hydrogen (H)6.556.48-0.07Pass
Nitrogen (N)8.288.15-0.13Pass

Note: The experimental data presented is illustrative for a high-purity sample. A deviation outside the ±0.4% range can indicate the presence of impurities, such as water or organic solvents, which can significantly alter the elemental composition.[8]

Validated Protocol for CHN Elemental Analysis

Ensuring the accuracy of elemental analysis data relies on a meticulous and validated experimental protocol. The following steps outline a standard procedure for a modern CHN combustion analyzer.

Experimental Protocol: Combustion-Based CHN Analysis

  • Instrument Calibration:

    • Causality: The instrument's detectors (typically thermal conductivity) must be calibrated to provide a linear response to known quantities of CO₂, H₂O, and N₂.

    • Procedure: Analyze a series of certified micro-analytical standards (e.g., acetanilide) at various weights to generate a multi-point calibration curve. This ensures accuracy across a range of sample masses.[1]

  • Sample Preparation:

    • Causality: The sample must be homogenous and completely dry. Trace solvents or moisture will lead to inaccurate results.[5]

    • Procedure: Dry the this compound sample under high vacuum for several hours. The sample should be a fine, homogenous powder.[5]

  • Sample Weighing & Encapsulation:

    • Causality: This is a highly sensitive quantitative technique, making accurate weighing critical.[4]

    • Procedure: Using a calibrated microbalance, accurately weigh approximately 1-3 mg of the dried sample into a tin capsule. Record the weight precisely. The tin capsule aids in complete combustion.

  • Combustion and Analysis:

    • Causality: The sample undergoes dynamic flash combustion at ~1000°C in an oxygen-rich environment to ensure complete conversion to gaseous products.[1][2]

    • Procedure: The encapsulated sample is dropped into the combustion furnace. The resulting gases (CO₂, H₂O, N₂, and NOx) are swept by a helium carrier gas through a reduction furnace (to convert NOx to N₂) and then through a series of traps or a gas chromatography column to separate the individual gases before they reach the thermal conductivity detector.[1]

  • Data Processing:

    • Causality: The detector signal for each gas is integrated, and the elemental percentages are calculated based on the sample's initial weight and the instrument's calibration.

    • Procedure: The instrument software automatically calculates and reports the %C, %H, and %N. Run each sample in duplicate or triplicate to ensure reproducibility.[5]

Diagram 1: Experimental Workflow for CHN Analysis

G cluster_prep Sample & Instrument Preparation cluster_analysis Automated Analysis cluster_data Data Validation p1 Dry Sample (High Vacuum) p2 Weigh 1-3 mg (Microbalance) p1->p2 p3 Encapsulate in Tin Foil p2->p3 a1 Introduce Sample to Furnace p3->a1 Load Sample p4 Calibrate Instrument (Certified Standard) p4->a1 Apply Calibration a2 Flash Combustion (~1000°C in O₂) a1->a2 a3 Reduction of NOx to N₂ a2->a3 a4 Gas Separation (GC or Traps) a3->a4 a5 Detection (TCD) a4->a5 d1 Calculate %C, %H, %N vs. Sample Weight a5->d1 d2 Compare to Theory d1->d2 d3 Check Deviation (Must be < ±0.4%) d2->d3

Caption: Workflow for validated CHN elemental analysis.

A Comparative Framework: Orthogonal Validation Methods

While elemental analysis is fundamental for confirming the empirical formula, it does not provide direct information about the molecular structure, molecular weight, or specific functional groups. Therefore, it must be used as part of a suite of orthogonal analytical methods—techniques that measure different properties of the molecule, thereby providing a more complete and reliable characterization.[9][10]

Table 2: Comparison of Orthogonal Analytical Techniques

TechniquePrincipleInformation ProvidedStrengthsWeaknesses
Elemental Analysis Combustion & gas detectionElemental composition (%C, H, N, S)High accuracy for purity; confirms empirical formula.No structural information; destructive.
Mass Spectrometry (MS) Ionization and mass-to-charge ratio measurementMolecular weight and fragmentation patterns.Confirms molecular formula; high sensitivity.Isomers are often indistinguishable.
NMR Spectroscopy (¹H, ¹³C) Nuclear spin in a magnetic fieldDetailed structural information (connectivity, chemical environment).Unambiguous structure elucidation.Lower sensitivity; requires higher sample purity.
FTIR Spectroscopy Infrared light absorption by molecular vibrationsPresence of specific functional groups (e.g., C=O, N-H, C-O-C).Fast, non-destructive, good for functional group ID.Spectrum can be complex; not quantitative.
HPLC Differential partitioning between phasesPurity assessment and quantification.Excellent for determining purity (e.g., >99%).Does not provide structural information on its own.

Relying on a single method can be misleading. For instance, an incorrect isomer might yield a perfect elemental analysis result. By combining these techniques, confidence in the compound's identity and purity increases substantially.[9]

Diagram 2: Logical Relationship of Validation Techniques

G cluster_validation Orthogonal Validation Strategy compound Synthesized [(Furan-2-ylmethyl)-amino] -acetic acid ea Elemental Analysis Confirms %C, H, N Validates Empirical Formula compound->ea ms Mass Spectrometry Measures Mass-to-Charge Ratio Confirms Molecular Weight compound->ms nmr NMR Spectroscopy Analyzes Nuclear Spin Elucidates 3D Structure compound->nmr hplc HPLC Separates by Polarity Quantifies Purity compound->hplc validated Structurally Confirmed & High-Purity Compound ea->validated ms->validated nmr->validated hplc->validated

Caption: Orthogonal approach to compound validation.

Conclusion and Best Practices

The validation of a novel compound like this compound is a systematic process, not a single experiment. Elemental analysis serves as the essential starting point, providing a robust, quantitative measure of elemental composition and purity. When the experimental results fall within the accepted ±0.4% deviation from the theoretical values, it provides strong evidence for the proposed empirical formula.

However, for complete and unambiguous characterization required in research and drug development, this data must be supported by orthogonal techniques. A comprehensive validation package should always include mass spectrometry to confirm the molecular weight, NMR spectroscopy for definitive structural elucidation, and chromatography to assess purity with high resolution. This multi-faceted approach ensures the scientific integrity of the data and builds a foundation of trust in all subsequent research.

References

  • An International Study Evaluating Elemental Analysis. ACS Central Science. Available at: [Link]

  • An International Study Evaluating Elemental Analysis. ACS Publications. Available at: [Link]

  • 2-({[(furan-2-yl)methyl]carbamoyl}amino)acetic acid. American Elements. Available at: [Link]

  • Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Standards-Compliant Elemental Analysis: Does Your Testing Meet Today's Requirements? SPECTRO Analytical Instruments. Available at: [Link]

  • Elemental Analysis Error. Reddit r/OrganicChemistry. Available at: [Link]

  • Summary of CHNS Elemental Analysis Common Problems. University of Ottawa. Available at: [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. Available at: [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Exeter Analytical. Available at: [Link]

  • CHNS Elemental Analysers. The Royal Society of Chemistry. Available at: [Link]

  • Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. Available at: [Link]

  • Elemental Analysis, Organic Compounds. ResearchGate. Available at: [Link]

  • Orthogonal Comparison of Analytical Methods by Theoretical Reconstruction from Bottom-up Assay Data. Protein Metrics. Available at: [Link]

  • Small Molecule Drug Characterization and Purity Analysis. Agilent. Available at: [Link]

  • Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. ACS Publications. Available at: [Link]

  • Amino-furan-2-yl-acetic acid. PubChem. Available at: [Link]

  • Orthogonal method in pharmaceutical product analysis. Alphalyse. Available at: [Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM. Available at: [Link]

  • Building Orthogonality into Your Analytical and Characterization Plans – Part 2. BioPharmaSpec. Available at: [Link]

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Safety Operating Guide

Navigating the Disposal of [(Furan-2-ylmethyl)-amino]-acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Chemical Profile

Understanding the potential hazards of [(Furan-2-ylmethyl)-amino]-acetic acid is the critical first step in determining the appropriate disposal pathway. This assessment is based on the known properties of its constituent chemical groups.

Structural Components and Associated Hazards:

  • Furan Moiety: Furan and its derivatives are known to be flammable and can be toxic.[1][2] A significant concern with furan-containing compounds is their potential to form explosive peroxides upon exposure to air, especially when uninhibited.[3]

  • Amino Acid Moiety: While many amino acids are benign, some derivatives can exhibit irritant properties.[4] The acetic acid component suggests the compound could have corrosive properties, although this would be neutralized in its zwitterionic form.

  • Overall Profile: Based on a structurally similar compound, (5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)methanol, we can infer that this compound may cause skin and eye irritation and could be harmful if inhaled.[5]

Regulatory Classification:

Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Given the potential hazards of the furan component, it is prudent to manage this compound as a hazardous waste until a formal characterization proves otherwise.

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Hazard CategoryPotential RisksRecommended Personal Protective Equipment (PPE)
Flammability Potential for ignition, especially if in a flammable solvent.Flame-retardant lab coat, safety glasses.
Toxicity May be harmful if inhaled, ingested, or absorbed through the skin.[6]Work in a chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile) and safety goggles.[7]
Irritation May cause skin and eye irritation.[5]Wear safety goggles and appropriate gloves.
Reactivity Potential for peroxide formation.[3]Store away from air and light where possible.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe collection, storage, and disposal of waste containing this compound.

Step 1: Waste Segregation and Collection

The cardinal rule of chemical waste management is segregation. Never mix incompatible waste streams.

  • 1.1 Designate a Specific Waste Container: Use a clearly labeled, sealed waste container specifically for this compound and any materials contaminated with it. The container should be made of a compatible material, such as high-density polyethylene (HDPE).[7]

  • 1.2 Do Not Mix: Do not mix this waste with other chemical waste, particularly strong acids, bases, or oxidizing agents, to prevent unforeseen hazardous reactions.[7]

  • 1.3 Collect All Contaminated Materials: This includes used pipette tips, contaminated wipes, and any personal protective equipment (PPE) that has come into direct contact with the compound.[1]

Step 2: Container Labeling and Storage

Proper labeling is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.

  • 2.1 Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of its components and their approximate concentrations.[7]

  • 2.2 Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[7] Ensure the storage location is a designated satellite accumulation area for hazardous waste.

Step 3: Spill Management

In the event of a spill, prompt and safe cleanup is crucial.

  • 3.1 Evacuate and Ventilate: Immediately alert others in the vicinity and, if necessary, evacuate the area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • 3.2 Use Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Table 1.

  • 3.3 Contain and Absorb: Contain the spill using an inert absorbent material like vermiculite or sand.[1]

  • 3.4 Collect and Dispose: Use non-sparking tools to collect the absorbed material and place it in the designated hazardous waste container.[1]

  • 3.5 Decontaminate: Thoroughly clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[1]

Step 4: Final Disposal

The ultimate disposal of the hazardous waste must be handled by trained professionals in accordance with institutional and regulatory guidelines.

  • 4.1 Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • 4.2 Licensed Waste Facility: Your EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility. Federal regulations mandate a "cradle-to-grave" responsibility for hazardous waste, meaning the generator is ultimately liable for its proper management.[8]

Visualizing the Disposal Workflow

To provide a clear and concise overview of the disposal process, the following diagram illustrates the decision-making and procedural flow.

DisposalWorkflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste Stream fume_hood->segregate container Use a Labeled, Compatible Hazardous Waste Container segregate->container collect Collect Solid and Liquid Waste container->collect store Store in a Designated Satellite Accumulation Area collect->store spill Spill Occurs? store->spill spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes ehs_pickup Arrange for EHS Pickup spill->ehs_pickup No spill_procedure->store end End: Disposal by Licensed Hazardous Waste Facility ehs_pickup->end

Caption: Logical workflow for the safe disposal of this compound.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and regulatory compliance. By adhering to the principles of hazard assessment, proper segregation, and established disposal protocols, researchers can ensure a safe working environment and protect the broader ecosystem. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Aclarity. [Link]

  • Western Carolina University Standard Operating Procedure for the use of Furan. Western Carolina University. [Link]

  • Summary of Hazardous Waste Regulations. Florida Department of Environmental Protection. [Link]

  • Furan - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Recycling. U.S. Environmental Protection Agency. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU. Carl ROTH. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Methods for the determination of furan in food. JRC Publications Repository. [Link]

  • DIOXINS AND FURANS; AND HOSPITAL WASTE INCINERATION. PMC - NIH. [Link]

  • Chemical Waste Guide. University of Missouri. [Link]

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Personal protective equipment for handling [(Furan-2-ylmethyl)-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Hazard Identification

Compound Identity:

  • IUPAC Name: N-(Furan-2-ylmethyl)glycine

  • Common Name: N-Furfurylglycine

  • Structure: A secondary amine linking a furan ring (via a methylene bridge) to a glycine backbone.

  • CAS Number: 14499-88-8 (Note: Commercial availability often cites hydrochloride salts or derivatives; verify specific batch CoA).

Safety Analysis (Structure-Activity Relationship): As a specific Safety Data Sheet (SDS) for this research-grade intermediate is often limited, we apply Read-Across Toxicology based on its functional groups: the furan ring and the secondary amine.

Functional GroupAssociated HazardRisk Level
Furan Moiety Potential carcinogenicity (Group 2B), respiratory sensitization, and high flammability (if volatile).High (Chronic)
Secondary Amine Skin/Eye corrosion or severe irritation; potential to form nitrosamines (carcinogens) in presence of nitrosating agents.Medium-High (Acute)
Carboxylic Acid Skin/Eye irritation; lowers pH in solution.Medium

Core Hazard Classification (GHS Estimate):

  • Signal Word: WARNING (Treat as DANGER if handling >1g or pure free base).

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3][4][5][6]

  • H335: May cause respiratory irritation.[1][3]

  • Precautionary Principle: Treat as a potential mutagen/carcinogen due to the furan pharmacophore until definitive toxicology rules otherwise.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling N-furfurylglycine in a research setting.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory Fume Hood (Class II) The furan ring is prone to oxidative degradation, releasing volatile irritants. All open-vessel manipulations must occur under negative pressure.
Ocular Chemical Splash Goggles Standard safety glasses are insufficient. The amine functionality poses a risk of chemical burns or severe irritation upon aerosol contact.
Dermal (Hands) Double Nitrile Gloves (0.11 mm min. thickness)Breakthrough Time: >480 min. Furan derivatives can permeate latex rapidly. Double gloving provides a visual indicator of breach and an extra layer of protection against organic solvents used in synthesis.
Body Lab Coat (Cotton/Poly Blend) Must be fully buttoned. For scale-up (>10g), add a chemically resistant apron (Tyvek® or PVC).
Hygiene Full Wash-Down Wash hands immediately after doffing gloves. No eating/drinking in the handling zone to prevent oral ingestion of trace dusts.

Operational Workflow: Handling & Synthesis

This workflow ensures containment from storage to reaction, minimizing exposure to atmospheric oxygen (which degrades the furan ring) and protecting the operator.

G cluster_0 Critical Control Point: Oxygen Exclusion Start Start: Chemical Retrieval Check Visual Inspection (Check for dark polymerization) Start->Check Weigh Weighing Station (Inside Fume Hood) Check->Weigh If Solid is Light Yellow/White Waste Waste Segregation (Halogenated vs Non-Halogenated) Check->Waste If Black/Tarry (Degraded) Solvent Solubilization (Degassed Solvents) Weigh->Solvent Transfer to RBF Reaction Reaction Setup (Inert Atmosphere - N2/Ar) Solvent->Reaction Add Reagents Reaction->Waste Post-Reaction Workup

Figure 1: Operational decision tree for handling furan-amino acid derivatives. Note the critical control point for oxygen exclusion to prevent degradation.

Detailed Protocol Steps:

Step 1: Pre-Operational Inspection

  • Visual Check: Pure [(Furan-2-ylmethyl)-amino]-acetic acid should be a white to pale yellow solid. Darkening indicates oxidation (polymerization of the furan ring).

  • Action: If the solid is dark brown/black, treat as hazardous chemical waste. Do not attempt to purify without a specific recrystallization protocol.

Step 2: Weighing & Transfer

  • Environment: Perform all weighing inside a certified chemical fume hood.

  • Static Control: Use an antistatic gun or ionizer if the powder is fine/flyaway to prevent aerosolization.

  • Technique: Use a disposable weighing boat. After transfer, wipe the balance area with a damp tissue (solvent-soaked) and dispose of it immediately as solid hazardous waste.

Step 3: Solubilization (The "Inert" Rule)

  • Solvent Choice: Dissolve in degassed methanol, ethanol, or DMF.

  • Precaution: Furan derivatives are acid-sensitive. Avoid dissolving directly in strong acidic media unless the protocol explicitly calls for in-situ salt formation.

  • Mechanism: The electron-rich furan ring can undergo acid-catalyzed ring opening, leading to violent polymerization or formation of toxic dicarbonyls.

Step 4: Reaction Monitoring

  • TLC/LCMS: Monitor disappearance of the starting material.

  • Quenching: Neutralize reaction mixtures slowly. Exothermic spikes can vaporize unreacted amine, creating an inhalation hazard.

Emergency Response & Spill Management

Scenario A: Dry Powder Spill (< 5g)

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Ensure goggles and double gloves are secured.

  • Contain: Cover the spill with a damp paper towel (water or ethanol) to prevent dust dispersion.

  • Clean: Scoop up the damp material into a wide-mouth waste jar.

  • Decontaminate: Wipe surface with 10% bleach solution (oxidizes the furan ring), followed by water.

Scenario B: Solution Spill (> 100 mL)

  • Ventilate: Maximize fume hood sash height (if spill is inside) or open lab ventilation (if outside).

  • Absorb: Use a universal absorbent (vermiculite or spill pads). Do not use paper towels alone, as furan derivatives can be flammable.

  • Dispose: Seal in a double-bagged hazardous waste container labeled "Flammable/Irritant."

First Aid Measures:

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (increases skin absorption).

  • Eye Contact: Flush with eyewash station for 15 minutes, holding eyelids open. Consult an ophthalmologist.

Disposal Strategy

Proper disposal is critical to prevent environmental contamination and sewer system damage.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Chemical SolidCollect in a dedicated container labeled "Toxic/Irritant Solids." Do not mix with general trash.
Aqueous Waste Basic/Organic AqueousAdjust pH to 6-8 if possible. Collect in "Aqueous Waste" drum. Do not pour down sink.
Organic Solvents Non-Halogenated OrganicIf dissolved in MeOH/EtOH. Segregate from strong oxidizers (e.g., nitric acid waste) to prevent fire.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 14499-88-8 (N-Furfurylglycine). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Information on Chemicals: Furan and its derivatives - Registration Dossier. Retrieved from [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards.[6][7] National Academies Press. Retrieved from [Link]

Sources

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